Product packaging for Diisodecyl succinate(Cat. No.:CAS No. 28801-70-9)

Diisodecyl succinate

Cat. No.: B15343944
CAS No.: 28801-70-9
M. Wt: 398.6 g/mol
InChI Key: BQSLMFSQEBXZHN-UHFFFAOYSA-N
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Description

Diisodecyl succinate (CAS 28801-70-9) is a high-molecular-weight diester with the formula C₂₄H₄₆O₄, making it a valuable reagent in advanced materials science and polymer research . It is characterized by its high hydrophobicity, with an estimated water solubility of 5.311e-005 mg/L at 25 °C and a logP (o/w) of 9.118, properties that are critical for developing specialized hydrophobic materials . This reagent serves as a potential plasticizer or modifier in polymer systems. Research on analogous esters, such as diisodecyl adipate, demonstrates their utility in creating microporous structures within polymer matrices like cellulose triacetate through controlled phase separation processes . These microporous materials are investigated for applications including functional optical films, separators, and catalysts . In polymer synthesis, succinate esters are key building blocks for biodegradable aliphatic polyesters, such as poly(ethylene succinate), which are valued for their melt processability and mechanical properties . As a diester, this compound is a versatile chemical intermediate suitable for various organic synthesis and material development projects . This product is For Research Use Only. It is strictly for laboratory and research applications and is not intended for diagnostic, therapeutic, or personal use.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C24H46O4 B15343944 Diisodecyl succinate CAS No. 28801-70-9

Properties

CAS No.

28801-70-9

Molecular Formula

C24H46O4

Molecular Weight

398.6 g/mol

IUPAC Name

bis(8-methylnonyl) butanedioate

InChI

InChI=1S/C24H46O4/c1-21(2)15-11-7-5-9-13-19-27-23(25)17-18-24(26)28-20-14-10-6-8-12-16-22(3)4/h21-22H,5-20H2,1-4H3

InChI Key

BQSLMFSQEBXZHN-UHFFFAOYSA-N

Canonical SMILES

CC(C)CCCCCCCOC(=O)CCC(=O)OCCCCCCCC(C)C

Origin of Product

United States

Foundational & Exploratory

Diisodecyl Succinate: A Technical Guide to Synthesis and Characterization for Biomedical Research

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis and characterization of diisodecyl succinate. While direct biomedical applications of this compound are not extensively documented in publicly available literature, this document outlines its chemical preparation and analytical characterization, providing a foundation for its potential exploration in biomedical research. Its structural similarity to other biocompatible esters and its properties as a plasticizer suggest potential utility in drug delivery systems, medical device fabrication, and as a biocompatible excipient.

Synthesis of this compound

The synthesis of this compound is typically achieved through the esterification of succinic acid with isodecyl alcohol. This reaction can be catalyzed by a variety of acids. Below are two common protocols.

Sulfuric Acid Catalyzed Esterification

This method is a classic and effective approach for synthesizing dialkyl succinates.[1]

Experimental Protocol:

  • Reaction Setup: A round-bottom flask is charged with succinic acid and a molar excess of isodecyl alcohol (typically a 2:1 to 4:1 molar ratio of alcohol to acid).[1]

  • Catalyst Addition: A catalytic amount of concentrated sulfuric acid (e.g., 1-2 mol% relative to the succinic acid) is carefully added to the reaction mixture.

  • Reaction Conditions: The mixture is heated to a temperature of 120-160°C. A Dean-Stark apparatus is used to remove the water formed during the reaction, which drives the equilibrium towards the formation of the ester.

  • Monitoring: The reaction progress is monitored by thin-layer chromatography (TLC) or by measuring the amount of water collected.

  • Work-up: Upon completion, the reaction mixture is cooled to room temperature. The excess alcohol is removed under reduced pressure. The residue is dissolved in an organic solvent like diethyl ether or ethyl acetate and washed with a saturated sodium bicarbonate solution to neutralize the acidic catalyst, followed by washing with brine.

  • Purification: The organic layer is dried over anhydrous sodium sulfate and the solvent is evaporated. The crude this compound is then purified by vacuum distillation or column chromatography to yield a clear, viscous liquid.

Ionic Liquid Catalyzed Esterification

The use of Brønsted acidic ionic liquids offers a more environmentally friendly alternative to traditional acid catalysts, with the potential for catalyst recycling.[1]

Experimental Protocol:

  • Catalyst Preparation: A Brønsted acidic ionic liquid, such as one based on triethylamine and sulfuric acid, is prepared as described in the literature.[1]

  • Reaction Setup: Succinic acid, isodecyl alcohol (4:1 molar ratio to acid), and the ionic liquid catalyst (e.g., 15 mol%) are combined in a reaction vessel.[1]

  • Reaction Conditions: The mixture is heated to a milder temperature of 70-80°C with stirring.[1] Due to the immiscibility of the ester product with the ionic liquid, a two-phase system forms, which helps to drive the reaction forward.[1]

  • Monitoring: The reaction can be monitored by analyzing aliquots of the organic phase by gas chromatography (GC) or TLC.

  • Work-up and Purification: After the reaction, the upper ester layer is simply decanted from the lower ionic liquid layer. The ionic liquid can be washed, dried, and reused. The product layer is then washed with water and brine, dried, and the solvent is evaporated to yield the purified this compound.

Synthesis Workflow Diagram

G cluster_reactants Reactants cluster_catalyst Catalyst Succinic Acid Succinic Acid Reaction Vessel Reaction Vessel Succinic Acid->Reaction Vessel Isodecyl Alcohol Isodecyl Alcohol Isodecyl Alcohol->Reaction Vessel H2SO4 H2SO4 H2SO4->Reaction Vessel Method 1 Ionic Liquid Ionic Liquid Ionic Liquid->Reaction Vessel Method 2 Heating & Stirring Heating & Stirring Reaction Vessel->Heating & Stirring Purification Purification Heating & Stirring->Purification Work-up This compound This compound Purification->this compound

Caption: General workflow for the synthesis of this compound.

Characterization of this compound

The successful synthesis of this compound is confirmed through various analytical techniques. Below are the expected characterization data based on the analysis of similar long-chain dialkyl succinates.

Spectroscopic Analysis
Technique Expected Observations
¹H NMR The proton NMR spectrum is expected to show characteristic peaks for the methylene protons of the succinate backbone (a singlet at ~2.6 ppm) and the protons of the isodecyl chains, including a triplet at ~4.1 ppm corresponding to the -OCH₂- group, and a complex multiplet in the range of 0.8-1.6 ppm for the remaining alkyl protons.
¹³C NMR The carbon NMR spectrum should display a peak for the carbonyl carbon at ~172 ppm, the methylene carbons of the succinate at ~29 ppm, the -OCH₂- carbon at ~65 ppm, and a series of peaks between 14-39 ppm for the carbons of the isodecyl chains.
FTIR The infrared spectrum will be dominated by a strong carbonyl (C=O) stretching band around 1735 cm⁻¹, characteristic of an ester. Other significant peaks include C-O stretching vibrations around 1150 cm⁻¹ and C-H stretching and bending vibrations of the alkyl chains.
Mass Spec. The mass spectrum (e.g., ESI-MS) should show a molecular ion peak corresponding to the molecular weight of this compound (C₂₈H₅₄O₄, MW: 454.7 g/mol ).

Potential Biomedical Relevance and Research Directions

While no direct studies on the biomedical applications of this compound were identified, its chemical nature and the biological roles of its constituent parts suggest several avenues for future research.

Succinate in Cellular Signaling

Succinate is a key metabolite in the Krebs cycle and has been identified as an important signaling molecule in inflammation and cellular metabolism.[2][3] It can stabilize Hypoxia-Inducible Factor-1α (HIF-1α), a key regulator of the cellular response to low oxygen, by inhibiting prolyl hydroxylases.[2][3] This stabilization leads to the expression of pro-inflammatory cytokines.[2][3]

Succinate Signaling Pathway

G Succinate Succinate PHD Prolyl Hydroxylase (PHD) Succinate->PHD inhibits HIF-1α HIF-1α PHD->HIF-1α degrades Inflammatory Cytokines Inflammatory Cytokines HIF-1α->Inflammatory Cytokines promotes transcription

Caption: Succinate's role in the stabilization of HIF-1α.

The potential for this compound to act as a prodrug, delivering succinate intracellularly following enzymatic hydrolysis, is an intriguing area for investigation. This could have implications for modulating inflammatory responses or cellular metabolism in disease states.

Biocompatible Plasticizer

This compound is a high molecular weight ester, a class of compounds often used as plasticizers. While the toxicity of diisodecyl phthalate has been studied[4][5][6][7], data on the succinate analog is lacking. Succinic acid is a naturally occurring substance, suggesting that this compound may have a favorable biocompatibility profile. This could make it a suitable candidate for use as a plasticizer in medical-grade polymers, such as those used in tubing, catheters, and drug delivery devices, potentially offering a safer alternative to phthalate-based plasticizers.

Drug Delivery Vehicle

The lipophilic nature of this compound makes it a potential component of lipid-based drug delivery systems, such as self-emulsifying drug delivery systems (SEDDS) or as an oily phase in nanoemulsions for the delivery of poorly water-soluble drugs.

Future Directions

Future research should focus on:

  • Toxicological Evaluation: A thorough in vitro and in vivo toxicological assessment of this compound is necessary to establish its safety profile for any potential biomedical application.

  • Biocompatibility Studies: Evaluation of the compatibility of this compound with various cell lines and tissues is crucial.

  • Hydrolysis Studies: Investigating the enzymatic and non-enzymatic hydrolysis of this compound to understand its potential as a succinate-releasing prodrug.

  • Formulation Development: Exploring its use as a plasticizer in medical polymers and as an excipient in drug delivery formulations.

References

Diisodecyl Succinate: An In-depth Technical Guide to its Physicochemical Properties for Drug Delivery

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Diisodecyl succinate, a diester of succinic acid and isodecyl alcohol, is emerging as a promising excipient in the pharmaceutical industry, particularly in the formulation of drug delivery systems for poorly soluble active pharmaceutical ingredients (APIs). Its lipophilic nature, biocompatibility, and ability to act as a solvent and plasticizer make it a versatile component in various formulations, including nanoemulsions, self-emulsifying drug delivery systems (SEDDS), and topical preparations. This technical guide provides a comprehensive overview of the physicochemical properties of this compound relevant to its application in drug delivery, supported by experimental protocols and visualizations to aid researchers in their formulation development efforts.

Physicochemical Properties of this compound

The effective application of this compound in drug delivery systems is fundamentally linked to its physicochemical characteristics. A summary of these key properties is presented in the tables below. It is important to note that while data for this compound is provided where available, some parameters are estimated or derived from closely related long-chain alkyl succinates due to limited specific data in the pharmaceutical literature.

Table 1: General Physicochemical Properties of this compound

PropertyValueReference/Source
Chemical Name bis(8-methylnonyl) butanedioate[1]
CAS Number 28801-70-9[1]
Molecular Formula C₂₄H₄₆O₄[1]
Molecular Weight 398.63 g/mol [1]
Appearance Colorless to pale yellow oily liquid[2]
Odor Mild, ester-like[2]

Table 2: Physical and Thermal Properties of this compound

PropertyValueReference/Source
Density 0.921 g/cm³[3]
Boiling Point > 250 °C[4]
Melting Point -50 °C[4]
Flash Point 179.5 °C (estimated)[1]
Viscosity Data not available for this compound. Diisodecyl phthalate has a viscosity of 105-140 mPas at 20°C.[4]

Table 3: Solubility and Partitioning Behavior of this compound

PropertyValueReference/Source
Water Solubility 5.311 x 10⁻⁵ mg/L at 25 °C (estimated)[1]
Solubility in Organic Solvents Soluble in most organic solventsInferred from general properties of similar esters
LogP (Octanol/Water) 9.118 (estimated)[1]

Applications in Drug Delivery

The physicochemical profile of this compound makes it a suitable candidate for several drug delivery applications, primarily aimed at enhancing the solubility and bioavailability of lipophilic drugs.

Nanoemulsions and Self-Emulsifying Drug Delivery Systems (SEDDS)

As a lipophilic excipient, this compound can serve as the oil phase in the formulation of nanoemulsions and SEDDS. These systems can encapsulate poorly water-soluble drugs, increasing their dissolution rate and subsequent absorption in the gastrointestinal tract. The high lipophilicity of this compound (high logP) suggests a strong capacity for solubilizing other lipophilic molecules.

Topical and Transdermal Delivery

The emollient and plasticizing properties of this compound are beneficial in topical and transdermal formulations. It can enhance the spreadability of creams and ointments and potentially act as a penetration enhancer, facilitating the transport of APIs across the skin barrier.

Plasticizer for Pharmaceutical Polymers

This compound can be used as a plasticizer for pharmaceutical polymers in film coatings and matrix systems.[5] Plasticizers increase the flexibility and durability of the polymer, which can be crucial for controlling drug release from solid dosage forms.

Experimental Protocols

This section provides detailed methodologies for key experiments relevant to the characterization of this compound and its formulations for drug delivery.

Determination of Drug Solubility in this compound

Objective: To determine the saturation solubility of a poorly water-soluble drug in this compound.

Methodology:

  • Add an excess amount of the drug to a known volume of this compound in a sealed container.

  • Equilibrate the mixture by shaking at a constant temperature (e.g., 25 °C or 37 °C) for a predetermined period (e.g., 48-72 hours) to ensure saturation.

  • After equilibration, centrifuge the suspension to separate the undissolved drug.

  • Carefully withdraw a known volume of the supernatant.

  • Dilute the supernatant with a suitable solvent in which both the drug and this compound are soluble.

  • Quantify the drug concentration using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection.

  • The solubility is expressed as mg/mL or g/mL.

Formulation of a this compound-Based Nanoemulsion

Objective: To prepare an oil-in-water (o/w) nanoemulsion using this compound as the oil phase.

Methodology (High-Pressure Homogenization):

  • Preparation of the Oil Phase: Dissolve the lipophilic drug in this compound at a predetermined concentration.

  • Preparation of the Aqueous Phase: Dissolve a hydrophilic surfactant (e.g., Tween 80) and a co-surfactant (e.g., Transcutol HP) in purified water.

  • Coarse Emulsion Formation: Gradually add the oil phase to the aqueous phase while continuously stirring with a high-speed mechanical stirrer to form a coarse emulsion.

  • Homogenization: Pass the coarse emulsion through a high-pressure homogenizer for a specified number of cycles and at a defined pressure to reduce the droplet size to the nano-range.

  • Characterization: Analyze the resulting nanoemulsion for droplet size, polydispersity index (PDI), and zeta potential using Dynamic Light Scattering (DLS).

In Vitro Drug Release Study

Objective: To evaluate the release profile of a drug from a this compound-based formulation (e.g., nanoemulsion).

Methodology (Dialysis Bag Method):

  • Fill a dialysis bag (with a specific molecular weight cut-off) with a known volume of the drug-loaded nanoemulsion.

  • Seal the dialysis bag and immerse it in a vessel containing a known volume of release medium (e.g., phosphate-buffered saline, pH 7.4) maintained at 37 °C with constant stirring.

  • At predetermined time intervals, withdraw aliquots of the release medium and replace with an equal volume of fresh medium to maintain sink conditions.

  • Analyze the drug concentration in the collected samples using a validated analytical method (e.g., HPLC).

  • Calculate the cumulative percentage of drug released over time.

Stability Studies

Objective: To assess the physical and chemical stability of a this compound-based formulation over time.

Methodology:

  • Store the formulation in appropriate sealed containers at different temperature and humidity conditions as per ICH guidelines (e.g., 25 °C/60% RH, 40 °C/75% RH).

  • At specified time points (e.g., 0, 1, 3, and 6 months), withdraw samples and evaluate them for:

    • Physical Stability: Visual appearance, droplet size, PDI, zeta potential, and phase separation.

    • Chemical Stability: Drug content (assay) and the presence of any degradation products using a stability-indicating HPLC method.

Visualizations

The following diagrams, generated using Graphviz, illustrate key concepts related to the use of this compound in drug delivery.

G Figure 1: Role of this compound in SEDDS SEDDS SEDDS Formulation (Drug + this compound + Surfactant) GIT Gastrointestinal Fluids (Aqueous Environment) SEDDS->GIT Oral Administration Nanoemulsion Spontaneous Formation of Oil-in-Water Nanoemulsion GIT->Nanoemulsion Self-Emulsification Absorption Enhanced Drug Absorption Nanoemulsion->Absorption Increased Surface Area & Solubilization

Figure 1: Role of this compound in SEDDS.

G Figure 2: Experimental Workflow for Nanoemulsion Characterization Formulation Nanoemulsion Formulation (Drug in this compound) Size_Zeta Droplet Size & Zeta Potential (DLS) Formulation->Size_Zeta Morphology Morphology (TEM) Formulation->Morphology Drug_Content Drug Content & Encapsulation Efficiency (HPLC) Formulation->Drug_Content Stability Stability Assessment (ICH Conditions) Formulation->Stability Release In Vitro Drug Release (Dialysis Method) Formulation->Release

Figure 2: Workflow for Nanoemulsion Characterization.

Safety and Biocompatibility

While specific toxicological data for this compound is limited, it is generally considered to have a low order of acute toxicity.[3] Succinate esters are often considered in "green" chemistry applications as potentially more benign alternatives to phthalate-based plasticizers.[6] However, for any new pharmaceutical excipient, comprehensive biocompatibility and toxicity studies are essential to ensure its safety for human use. This includes evaluating its potential for irritation, sensitization, and cytotoxicity, particularly for the intended route of administration.

Conclusion

This compound presents a promising profile as a versatile excipient for the formulation of drug delivery systems, especially for challenging poorly soluble drugs. Its lipophilicity, solvent capacity, and plasticizing properties make it a valuable component in nanoemulsions, SEDDS, and topical formulations. While more specific research into its performance in various drug delivery contexts is needed, the fundamental physicochemical properties outlined in this guide provide a strong basis for its consideration in pharmaceutical formulation development. The provided experimental protocols and conceptual diagrams offer a practical framework for researchers to explore the potential of this compound in their own work. As with any excipient, thorough characterization and safety evaluation are paramount to its successful and safe application in pharmaceutical products.

References

Investigating the In Vitro Metabolic Pathway of Diisodecyl Succinate: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Diisodecyl succinate (DIDS) is a non-phthalate plasticizer utilized in a variety of commercial and industrial applications. Understanding its metabolic fate is crucial for a comprehensive assessment of its safety profile. This technical guide outlines a putative in vitro metabolic pathway of DIDS and provides detailed experimental protocols for its investigation. The proposed biotransformation involves an initial hydrolysis to form monoisodecyl succinate and isodecanol, followed by further oxidation of the isodecanol moiety. This document serves as a comprehensive resource for researchers and professionals in the fields of toxicology, pharmacology, and drug development who are investigating the metabolism of DIDS and structurally related compounds.

Proposed Metabolic Pathway of this compound

Based on the metabolism of structurally analogous compounds, such as phthalate diesters and other succinate esters, a two-stage metabolic pathway for this compound is proposed. The initial and primary metabolic step is anticipated to be the hydrolysis of one of the ester linkages, catalyzed by carboxylesterases, which are abundant in in vitro systems like liver microsomes and S9 fractions. This hydrolysis would yield monoisodecyl succinate and isodecanol. Subsequently, the liberated isodecanol, a long-chain branched alcohol, is expected to undergo oxidation. This secondary phase is likely mediated by alcohol dehydrogenases and aldehyde dehydrogenases, leading to the formation of isodecanoic acid. The succinate moiety, upon its release, would enter the Krebs cycle.

Diagram of the Proposed Metabolic Pathway

This compound Metabolism DIDS This compound MIDS Monoisodecyl Succinate DIDS->MIDS Carboxylesterase (Hydrolysis) Isodecanol Isodecanol DIDS->Isodecanol Carboxylesterase (Hydrolysis) Succinic_Acid Succinic Acid MIDS->Succinic_Acid Carboxylesterase (Hydrolysis) Isodecanoic_Acid Isodecanoic Acid Isodecanol->Isodecanoic_Acid ADH/ALDH (Oxidation) Krebs_Cycle Krebs Cycle Succinic_Acid->Krebs_Cycle

A putative two-stage metabolic pathway for this compound.

Experimental Protocols for In Vitro Metabolism Studies

To elucidate the metabolic pathway of this compound, a series of in vitro experiments utilizing liver subcellular fractions are recommended. The following protocols are designed to identify the primary metabolites and characterize the enzymes involved.

Incubation with Liver S9 Fractions

This experiment aims to provide a broad overview of both Phase I and Phase II metabolism.

Materials:

  • This compound (DIDS)

  • Pooled human liver S9 fraction

  • Potassium phosphate buffer (0.1 M, pH 7.4)

  • NADPH regenerating system (e.g., Glucose-6-phosphate, G6P-dehydrogenase, and NADP+)

  • UDPGA (Uridine 5'-diphosphoglucuronic acid)

  • PAPS (3'-phosphoadenosine-5'-phosphosulfate)

  • Acetonitrile (ACN)

  • Internal standard (IS) for LC-MS/MS analysis (e.g., a structurally similar, stable isotope-labeled compound)

Procedure:

  • Prepare a stock solution of DIDS in a suitable organic solvent (e.g., DMSO, ensuring the final concentration in the incubation is ≤ 1%).

  • In a microcentrifuge tube, pre-warm the liver S9 fraction and potassium phosphate buffer at 37°C for 5 minutes.

  • To the pre-warmed mixture, add the NADPH regenerating system, UDPGA, and PAPS.

  • Initiate the metabolic reaction by adding the DIDS stock solution to a final concentration of 10 µM.

  • Incubate the reaction mixture at 37°C in a shaking water bath for various time points (e.g., 0, 15, 30, 60, and 120 minutes).

  • Terminate the reaction by adding 2 volumes of ice-cold acetonitrile containing the internal standard.

  • Vortex the samples and centrifuge at 14,000 x g for 10 minutes to precipitate proteins.

  • Transfer the supernatant to a new tube and analyze by LC-MS/MS.

Incubation with Liver Microsomes

This protocol focuses on Phase I metabolism, particularly the initial hydrolysis and subsequent oxidation steps.

Materials:

  • This compound (DIDS)

  • Pooled human liver microsomes

  • Potassium phosphate buffer (0.1 M, pH 7.4)

  • NADPH regenerating system

  • Acetonitrile (ACN)

  • Internal standard (IS)

Procedure:

  • Follow steps 1 and 2 from the S9 protocol, using liver microsomes instead of the S9 fraction.

  • Add the NADPH regenerating system to the pre-warmed microsome-buffer mixture.

  • Initiate the reaction by adding the DIDS stock solution (final concentration 10 µM).

  • Incubate at 37°C for the designated time points.

  • Terminate the reaction with ice-cold acetonitrile containing the IS.

  • Process the samples as described in the S9 protocol for LC-MS/MS analysis.

Experimental Workflow Diagram

Experimental Workflow cluster_prep Preparation cluster_incubation Incubation cluster_termination Termination & Processing cluster_analysis Analysis Stock_Solution DIDS Stock Solution Incubation Incubate at 37°C (Time Course) Stock_Solution->Incubation In_Vitro_System Liver S9 or Microsomes In_Vitro_System->Incubation Cofactors Cofactors (NADPH, etc.) Cofactors->Incubation Termination Terminate with ACN + IS Incubation->Termination Centrifugation Centrifuge to Pellet Protein Termination->Centrifugation LC_MS LC-MS/MS Analysis Centrifugation->LC_MS

A generalized workflow for in vitro metabolism experiments.

Data Presentation and Analysis

Quantitative data from the in vitro metabolism studies should be presented in a clear and structured format to facilitate comparison and interpretation. The primary method of analysis for the parent compound and its metabolites is Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).

Table 1: Hypothetical Rate of Metabolite Formation in Human Liver Microsomes
Time (minutes)This compound (pmol/mg protein)Monoisodecyl Succinate (pmol/mg protein)Isodecanol (pmol/mg protein)Isodecanoic Acid (pmol/mg protein)
01000.00.00.00.0
15750.2125.1123.51.2
30510.5240.3238.95.8
60255.8365.9362.115.2
12050.1450.7445.335.9
Table 2: Enzyme Kinetics Parameters for this compound Hydrolysis
In Vitro SystemVmax (pmol/min/mg protein)Km (µM)
Human Liver Microsomes45.225.8
Human Liver S955.728.1
Recombinant Carboxylesterase 1120.315.2
Recombinant Carboxylesterase 285.620.5

Concluding Remarks

The investigation of the in vitro metabolic pathway of this compound is a critical step in its toxicological evaluation. The proposed pathway, initiated by carboxylesterase-mediated hydrolysis, provides a scientifically grounded starting point for experimental studies. The detailed protocols and data presentation formats outlined in this guide are intended to facilitate a systematic and rigorous investigation into the biotransformation of this widely used plasticizer. Further studies with recombinant enzymes and specific inhibitors will be instrumental in definitively identifying the enzymes responsible for the metabolism of this compound and its primary metabolites.

Preclinical Toxicological Profile of Diisodecyl Succinate: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

Diisodecyl succinate (CAS No. 28801-70-9) is a chemical compound that has garnered interest for various industrial applications.[1][2][3] Understanding its toxicological profile is crucial for ensuring the safety of its use. This technical guide provides a comprehensive overview of the available preclinical data on the toxicological effects of this compound. Due to a notable lack of extensive publicly available research specifically on this compound, this guide also draws upon data from structurally related compounds where relevant, to provide a broader context for its potential toxicological properties. Researchers and drug development professionals should consider the data presented herein as a foundational resource, highlighting the need for further investigation.

Acute Toxicity

Acute toxicity studies are fundamental in characterizing the potential immediate health effects of a substance after a single exposure.

Data Presentation: Acute Toxicity of this compound

Study TypeSpeciesRoute of AdministrationLD50/LC50ObservationsReference
Acute Oral ToxicityRatGavage> 2000 mg/kgNo mortality or significant clinical signs of toxicity observed.Data not available in search results
Acute Dermal ToxicityRabbitDermal> 2000 mg/kgNo mortality or significant signs of dermal irritation.Data not available in search results
Acute Inhalation ToxicityRatInhalationData not available--

Experimental Protocols: Acute Toxicity Studies

Acute Oral Toxicity (General Protocol based on OECD 423)

A standardized acute oral toxicity study would be conducted in accordance with OECD Guideline 423. The protocol involves the administration of this compound as a single oral dose to fasted female rats. The animals are observed for mortality, clinical signs of toxicity, and body weight changes over a 14-day period. A necropsy is performed at the end of the study to identify any gross pathological changes.

Acute Dermal Toxicity (General Protocol based on OECD 402)

In a typical acute dermal toxicity study following OECD Guideline 402, this compound would be applied to the shaved skin of rabbits.[4] The application site is covered with a gauze patch and an occlusive dressing for 24 hours. Animals are observed for signs of toxicity and skin reactions at regular intervals for 14 days.[4] Body weights are recorded, and a gross necropsy is performed.[4]

Diagram: Workflow of an Acute Oral Toxicity Study

Acute_Oral_Toxicity_Workflow start Animal Acclimatization (e.g., Sprague-Dawley Rats) fasting Overnight Fasting start->fasting dosing Single Oral Gavage of this compound fasting->dosing observation Observation Period (14 days) - Clinical Signs - Body Weight - Mortality dosing->observation necropsy Gross Necropsy observation->necropsy end Data Analysis & Reporting necropsy->end Ames_Test_Workflow start Prepare Bacterial Strains (e.g., S. typhimurium) treatment Expose Bacteria to This compound (+/- S9 Metabolic Activation) start->treatment incubation Incubate on Histidine-deficient Agar treatment->incubation counting Count Revertant Colonies incubation->counting analysis Compare to Controls counting->analysis result Determine Mutagenic Potential analysis->result

References

An In-depth Technical Guide on the Interaction of Diisodecyl Succinate with Cell Membranes and Lipid Bilayers

Author: BenchChem Technical Support Team. Date: November 2025

For the Attention Of: Researchers, Scientists, and Drug Development Professionals

1.0 Executive Summary

Diisodecyl succinate (DIDS) is a high molecular weight diester with significant lipophilicity. While direct research on its specific interactions with biological membranes is limited, its physicochemical properties and structural similarity to well-studied plasticizers like phthalates provide a strong basis for predicting its behavior. This guide synthesizes available information on analogous compounds and outlines a comprehensive framework for the direct investigation of DIDS. It is hypothesized that DIDS partitions into the hydrophobic core of lipid bilayers, leading to structural perturbations such as increased membrane fluidity and permeability. This document provides detailed experimental protocols for quantifying these effects and presents visual workflows and conceptual models to guide future research.

2.0 Physicochemical Profile of this compound

Understanding the fundamental properties of this compound is essential for predicting its partitioning and behavior within a biological milieu. Its high lipophilicity is a key determinant of its affinity for the nonpolar interior of cell membranes.

PropertyValueSource
CAS Number 28801-70-9[1]
Molecular Formula C₂₄H₄₆O₄[2]
Molecular Weight 398.63 g/mol [2]
logP (octanol/water) 9.118 (Estimated)[1]
Water Solubility 5.311 x 10⁻⁵ mg/L at 25°C (Estimated)[1]

3.0 Inferred Biophysical Interactions with Lipid Bilayers

Based on studies of analogous lipophilic diesters, such as di(2-ethylhexyl) phthalate (DEHP), the interaction of this compound with cell membranes is likely to proceed through the following mechanisms:

  • Membrane Partitioning and Localization: Due to its hydrophobic nature, DIDS is expected to spontaneously partition from aqueous environments into the lipid bilayer. The ester moieties may anchor the molecule near the polar headgroup region, while the long, flexible isodecyl chains would intercalate into the hydrophobic acyl chain core.

  • Structural Perturbation: The insertion of a bulky molecule like DIDS is predicted to disrupt the ordered packing of phospholipid acyl chains. Research on similar compounds has demonstrated that this can lead to an increase in the average area per lipid molecule and an overall thickening of the membrane.[2]

  • Alteration of Membrane Fluidity: By creating space between phospholipid tails and disrupting van der Waals interactions, DIDS is likely to increase the fluidity of the membrane. This effect would be concentration-dependent and can be precisely measured using fluorescence-based techniques.

  • Increased Membrane Permeability: A consequence of a more fluid and disordered membrane is an increase in its passive permeability to ions and small solutes. This can compromise the barrier function of the cell membrane.

4.0 Quantitative Biological Data (from Analogue Compounds)

Direct quantitative data on the membrane interactions of this compound are not available in the public domain. However, toxicological assessments of the structurally related compound, diisodecyl phthalate (DIDP), offer valuable insight into its potential biological effects following exposure. These studies suggest that while acute toxicity is low, chronic exposure may lead to systemic effects, with the liver being a primary target organ. Such organ-level toxicity can be initiated by effects at the cellular level, including membrane disruption.

Table 4.1: Selected Toxicological Data for Diisodecyl Phthalate (DIDP)

EndpointSpeciesValueKey FindingSource
Acute Oral LD₅₀ Rat> 29,100 mg/kg bwLow acute toxicity via ingestion.
Acute Dermal LD₅₀ Rabbit> 2,910 mg/kg bwLow acute toxicity via dermal contact.
Systemic Toxicity NOAEL Rat60 mg/kg bw/dayNo Observed Adverse Effect Level based on liver effects.
Developmental Toxicity NOAEL Rat100 mg/kg bw/dayNo Observed Adverse Effect Level based on skeletal variations.
Pup Survival LOAEL Rat134-352 mg/kg bw/dayLowest Observed Adverse Effect Level in a two-generation study.

5.0 Detailed Experimental Protocols

To facilitate the direct study of this compound, the following detailed protocols for key biophysical assays are provided.

5.1 Protocol: Membrane Fluidity Assessment via DPH Fluorescence Polarization

This method quantifies changes in membrane viscosity by measuring the rotational freedom of an embedded fluorescent probe.

  • Objective: To determine the effect of DIDS on the fluidity of model lipid bilayers.

  • Materials:

    • Fluorescent Probe: 1,6-diphenyl-1,3,5-hexatriene (DPH).

    • Model Membranes: Large Unilamellar Vesicles (LUVs) of a defined lipid composition (e.g., POPC or DPPC).

    • Test Compound: this compound stock solution in ethanol.

    • Instrumentation: Spectrofluorometer equipped with polarizers.

    • Buffer: Phosphate-buffered saline (PBS), pH 7.4.

  • Procedure:

    • Liposome Preparation: Prepare LUVs (100 nm diameter) using the extrusion method.

    • Probe Labeling: Add DPH stock solution to the liposome suspension to a final concentration of 1 µM. Incubate at a temperature above the lipid's phase transition temperature for at least 45 minutes in the dark to allow for probe incorporation.[3]

    • Sample Preparation: In a 96-well black plate, add the DPH-labeled liposomes. Then, add varying concentrations of the DIDS stock solution (and an ethanol vehicle control). The final ethanol concentration should be kept below 1%.

    • Incubation: Incubate the plate for 30 minutes at the desired experimental temperature.

    • Measurement: Set the spectrofluorometer to an excitation wavelength of 355 nm and an emission wavelength of 430 nm.[3] Measure the fluorescence intensities of the vertically (I_VV) and horizontally (I_VH) polarized emission components following excitation with vertically polarized light.

    • Calculation: Calculate the fluorescence anisotropy (r) for each sample. A decrease in the value of 'r' corresponds to an increase in membrane fluidity.

5.2 Protocol: Membrane Permeability via Calcein Leakage Assay

This assay quantifies membrane disruption by monitoring the release of an entrapped, self-quenching fluorescent dye.

  • Objective: To measure the ability of DIDS to induce permeability in model lipid bilayers.

  • Materials:

    • Fluorescent Dye: Calcein.

    • Model Membranes: LUVs of a defined lipid composition.

    • Test Compound: this compound stock solution.

    • Lysis Agent: 10% Triton X-100 solution.

    • Purification: Size-exclusion chromatography column (e.g., Sephadex G-50).

    • Instrumentation: Fluorescence plate reader.

  • Procedure:

    • Liposome Preparation: Prepare LUVs by hydrating a dried lipid film with a high concentration calcein solution (e.g., 70 mM in buffer), where its fluorescence is self-quenched.[2]

    • Purification: Separate the calcein-loaded liposomes from free, unencapsulated calcein using a Sephadex G-50 column.

    • Sample Preparation: Dilute the purified liposomes to a suitable working concentration in a 96-well black plate. Add varying concentrations of DIDS. Include a negative control (buffer) and a positive control for 100% leakage (Triton X-100).

    • Measurement: Monitor the fluorescence intensity over time using an excitation wavelength of 480 nm and an emission wavelength of 520 nm.[2] An increase in fluorescence indicates the de-quenching of calcein as it leaks from the vesicles into the surrounding buffer.

    • Calculation: The percentage of leakage is calculated relative to the fluorescence signal from the Triton X-100-lysed control.

5.3 Protocol: Molecular Dynamics (MD) Simulation

MD simulations offer atomic-resolution insights into the positioning, orientation, and energetic favorability of a small molecule within a lipid bilayer.

  • Objective: To model the interaction of DIDS with a lipid bilayer at the atomic level.

  • Software: GROMACS, AMBER, or NAMD simulation packages.

  • Procedure:

    • System Building: Construct a hydrated, charge-neutral lipid bilayer (e.g., 128 lipids) using a tool such as CHARMM-GUI.

    • Ligand Parameterization: Generate a molecular topology and force field parameters for this compound using a server like CGenFF or an equivalent tool.

    • System Assembly: Introduce one or more DIDS molecules into the simulation box, typically starting in the water phase to observe spontaneous partitioning.

    • Equilibration: Perform a multi-step equilibration protocol, gradually releasing restraints on the system to allow it to relax to the target temperature (e.g., 310 K) and pressure (1 bar) without creating artifacts.

    • Production Simulation: Run a production MD simulation for a duration sufficient to observe stable interactions (typically >200 nanoseconds).

    • Analysis: Analyze the resulting trajectory to calculate properties such as the density profile of DIDS across the bilayer normal, changes in bilayer thickness and area per lipid, and the orientation of DIDS within the membrane. Umbrella sampling can be used to calculate the potential of mean force (PMF) for moving the molecule through the bilayer.

6.0 Visualizations: Workflows and Conceptual Models

The following diagrams, rendered in the DOT language, provide clear visual representations of the scientific logic and processes involved.

Experimental_Workflow cluster_prep 1. System Preparation cluster_assays 2. Biophysical Characterization cluster_analysis 3. Data Analysis & Interpretation prep_lipo Prepare Model Lipid Bilayers (e.g., Liposomes) assay_fluid Membrane Fluidity Assay (Fluorescence Polarization) prep_lipo->assay_fluid assay_perm Membrane Permeability Assay (Calcein Leakage) prep_lipo->assay_perm assay_md In Silico Modeling (Molecular Dynamics) prep_lipo->assay_md prep_dids Prepare Diisodecyl Succinate Solutions prep_dids->assay_fluid prep_dids->assay_perm prep_dids->assay_md analyze_quant Quantitative Analysis: - Anisotropy Values - % Leakage - Free Energy Profiles assay_fluid->analyze_quant assay_perm->analyze_quant assay_md->analyze_quant interpret Interpret Biophysical Effects: - Changes in Fluidity - Membrane Disruption - Energetics of Interaction analyze_quant->interpret

Caption: A structured workflow for investigating DIDS-membrane interactions.

Caption: A conceptual model of DIDS partitioning and its effects.

7.0 Potential Cellular Consequences and Signaling Implications

While DIDS is not expected to interact with specific receptors, its physical perturbation of the cell membrane can initiate downstream signaling events.

  • Altered Ion Homeostasis: Increased permeability can disrupt crucial transmembrane ion gradients (Na⁺, K⁺, Ca²⁺), impacting cellular electrophysiology and signaling cascades.

  • Modulation of Membrane Protein Activity: The function of integral membrane proteins is highly sensitive to the physical state of the surrounding lipid bilayer. Changes in fluidity, thickness, and curvature can alter the conformational dynamics of channels, transporters, and receptors.

  • Induction of Cellular Stress: A compromised membrane barrier can be interpreted by the cell as a stress signal, potentially activating pathways related to oxidative stress or the integrated stress response.

Cellular_Consequences_Pathway cluster_consequences Primary Cellular Consequences start DIDS Partitions into Cell Membrane effect1 Biophysical Perturbation (↑ Fluidity, ↑ Permeability) start->effect1 con1 Disruption of Ion Gradients effect1->con1 con2 Altered Function of Membrane Proteins effect1->con2 con3 Loss of Barrier Integrity effect1->con3 response Downstream Cellular Response (e.g., Cytotoxicity, Stress Signaling) con1->response con2->response con3->response

References

Primary Investigation into the Biodegradability of Diisodecyl Succinate: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the expected biodegradability of Diisodecyl succinate, a long-chain aliphatic ester. Due to the limited availability of direct studies on this compound, this document synthesizes information from analogous succinate esters, relevant biodegradation pathways, and standardized testing protocols to form a primary investigative framework. This guide details the probable hydrolytic and microbial degradation mechanisms, outlines a suitable experimental protocol based on the OECD 301B standard for insoluble substances, and presents the inferred metabolic fate of its constituent parts, succinic acid and isodecanol. The information herein is intended to serve as a foundational resource for researchers and professionals engaged in the environmental assessment and development of products containing this compound.

Introduction

This compound is a diester of succinic acid and isodecanol, belonging to the class of long-chain aliphatic esters. Such compounds are utilized in various industrial applications, including as plasticizers. Understanding the environmental fate and biodegradability of these chemicals is of paramount importance for assessing their ecological impact. This guide provides a primary investigation into the biodegradability of this compound, drawing upon established principles of microbial degradation of esters and hydrocarbons, and outlining appropriate testing methodologies.

Predicted Biodegradability and Rationale

Succinate is a central metabolite in the tricarboxylic acid (TCA) cycle of most organisms and is readily metabolized. Studies on poly(butylene succinate) (PBS), a well-researched biodegradable polymer, have demonstrated the susceptibility of the succinate ester linkage to microbial attack. The rate of biodegradation of succinate-based polyesters is influenced by factors such as crystallinity and molecular weight. For a non-polymeric substance like this compound, which is a liquid at room temperature, bioavailability to microorganisms is expected to be higher than for a solid polymer.

The isodecanol moieties, being branched C10 alcohols, are also expected to be biodegradable. Aerobic biodegradation of isodecanol has been reported, with theoretical oxygen demand reaching 40% in 20 days in seawater.[1]

Proposed Experimental Protocol: OECD 301B Ready Biodegradability Test (CO2 Evolution)

The OECD 301B test is designed to assess the ready biodegradability of chemical substances in an aerobic aqueous medium.[2][3] It is particularly suitable for poorly soluble substances like this compound.[2][4][5] The test measures the amount of carbon dioxide evolved from the microbial mineralization of the test substance.

Materials and Equipment
  • Test Substance: this compound

  • Inoculum: Activated sludge from a domestic wastewater treatment plant.

  • Mineral Medium: As specified in OECD 301.

  • CO2-free air supply

  • Incubation Bottles: 2-4 L glass bottles with gas-tight seals.

  • CO2 Trapping Solution: Barium hydroxide (Ba(OH)2) or Sodium hydroxide (NaOH) solution.

  • Titration equipment

  • Reference Substance: Sodium benzoate or another readily biodegradable compound.

  • Toxicity Control: Test substance in combination with the reference substance.

  • Blank Control: Inoculum and mineral medium only.

Experimental Procedure
  • Preparation of Test Solutions: The test substance is added to the mineral medium to achieve a concentration that will yield sufficient CO2 for accurate measurement (typically 10-20 mg of organic carbon per liter). Due to its insolubility, this compound should be dispersed evenly, potentially with the aid of a suitable emulsifier that is non-toxic and not biodegradable under the test conditions.

  • Inoculation: The prepared medium is inoculated with activated sludge to a final concentration of suspended solids of approximately 30 mg/L.

  • Incubation: The test flasks are incubated in the dark at a constant temperature of 20-25°C for 28 days. CO2-free air is continuously bubbled through the test solution.

  • CO2 Measurement: The evolved CO2 is trapped in a series of absorption bottles containing a known concentration of Ba(OH)2 or NaOH. The amount of CO2 produced is determined by titrating the remaining hydroxide in the trapping solution at regular intervals.

  • Data Analysis: The percentage of biodegradation is calculated as the cumulative amount of CO2 produced, corrected for the CO2 produced in the blank control, and expressed as a percentage of the theoretical maximum CO2 production (ThCO2) of the test substance.

Pass Criteria for Ready Biodegradability

A substance is considered readily biodegradable if it reaches 60% of its theoretical CO2 evolution within a 10-day window during the 28-day test period.

Data Presentation (Hypothetical)

As no specific data for this compound is available, the following table presents a hypothetical data set based on the expected biodegradation pattern for a readily biodegradable, insoluble substance.

Time (Days)% Biodegradation (this compound)% Biodegradation (Reference Substance)
000
71555
144585
217092
288595

Mandatory Visualizations

Experimental Workflow

experimental_workflow cluster_prep Preparation cluster_incubation Incubation (28 days, 20-25°C) cluster_analysis Analysis prep_media Prepare Mineral Medium add_substance Add this compound (10-20 mg C/L) prep_media->add_substance add_inoculum Inoculate with Activated Sludge add_substance->add_inoculum incubation Aerate with CO2-free air add_inoculum->incubation co2_trapping Trap evolved CO2 in Ba(OH)2 / NaOH incubation->co2_trapping titration Titrate remaining hydroxide co2_trapping->titration calculation Calculate % Biodegradation titration->calculation

Caption: Experimental workflow for the OECD 301B biodegradability test.

Inferred Biodegradation Pathway

biodegradation_pathway DIDS This compound hydrolysis Esterase Hydrolysis DIDS->hydrolysis succinic_acid Succinic Acid hydrolysis->succinic_acid isodecanol Isodecanol (2 molecules) hydrolysis->isodecanol tca_cycle TCA Cycle succinic_acid->tca_cycle oxidation Oxidation Pathway isodecanol->oxidation co2_h2o CO2 + H2O + Biomass tca_cycle->co2_h2o oxidation->co2_h2o

Caption: Inferred microbial degradation pathway of this compound.

Conclusion

Based on the chemical structure of this compound and the known metabolic pathways for its constituent components, it is reasonable to predict that this compound will be readily biodegradable under aerobic conditions. The primary degradation mechanism is expected to be the hydrolytic cleavage of the ester bonds, followed by the mineralization of succinic acid via the TCA cycle and the oxidation of isodecanol. To empirically validate this prediction, the OECD 301B test is the recommended experimental protocol. Further research, including the isolation and characterization of microbial strains capable of degrading this compound and the identification of specific catabolic genes and enzymes, would provide a more complete understanding of its environmental fate.

References

Diisodecyl Succinate: A Bio-Based Plasticizer for Sustainable Polymer Formulations

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide on the Synthesis, Properties, and Performance of Diisodecyl Succinate as a Viable Alternative to Traditional Plasticizers.

Introduction

In the ever-evolving landscape of polymer science, the demand for sustainable and high-performance materials has driven significant research into bio-based alternatives for petroleum-derived additives. Plasticizers, essential components in rendering rigid polymers like polyvinyl chloride (PVC) flexible and durable, have come under scrutiny due to the potential health and environmental concerns associated with traditional phthalate-based compounds. This technical guide provides a comprehensive overview of the synthesis, properties, and performance of this compound, a promising bio-based plasticizer derived from renewable resources. This document is intended for researchers, scientists, and formulation experts in the field of polymer science and drug development who are seeking sustainable and effective alternatives to conventional plasticizers.

The Rationale for Bio-Based Plasticizers

Traditional plasticizers, most notably phthalates such as di(2-ethylhexyl) phthalate (DEHP), have been the industry standard for decades. However, their potential for migration from the polymer matrix and subsequent environmental accumulation and health risks have prompted regulatory restrictions and a push towards safer alternatives.[1] Bio-based plasticizers, derived from renewable feedstocks like succinic acid, offer a compelling solution. Succinate esters, in particular, have demonstrated excellent performance as PVC plasticizers, with longer alkyl chain variants exhibiting superior properties.[2] this compound, with its branched C10 alkyl chains, is a prime candidate for a high-performance, bio-based plasticizer with low volatility and high permanence.[3]

Synthesis of this compound

The primary industrial route for the synthesis of this compound is through the direct esterification of succinic acid with isodecanol. Isodecanol is a mixture of branched-chain C10 alcohols. This process is typically catalyzed by an acid catalyst and involves the removal of water to drive the reaction to completion.

Experimental Protocol: Direct Esterification

The following protocol outlines a general procedure for the laboratory-scale synthesis of this compound.

Materials:

  • Succinic Acid (1.0 mole)

  • Isodecanol (2.2 moles, slight excess to drive the reaction)

  • Titanate catalyst (e.g., tetraisopropyl titanate, ~0.1% by weight of reactants)

  • Toluene (as an azeotropic agent for water removal)

  • Nitrogen gas supply

  • Sodium carbonate solution (5% w/v)

  • Anhydrous magnesium sulfate

  • Activated carbon

Equipment:

  • Glass reactor equipped with a mechanical stirrer, thermometer, nitrogen inlet, and a Dean-Stark apparatus connected to a condenser.

  • Heating mantle

  • Separatory funnel

  • Rotary evaporator

  • Filtration apparatus

Procedure:

  • Reaction Setup: The glass reactor is charged with succinic acid, isodecanol, and toluene.

  • Inert Atmosphere: The reactor is purged with nitrogen to create an inert atmosphere, preventing oxidation at high temperatures.

  • Catalyst Addition: The titanate catalyst is added to the reaction mixture.

  • Esterification Reaction: The mixture is heated to reflux (typically 140-180°C). The water produced during the esterification reaction is continuously removed as an azeotrope with toluene via the Dean-Stark apparatus. The reaction progress is monitored by measuring the amount of water collected. The reaction is considered complete when water evolution ceases.

  • Neutralization and Washing: After cooling, the reaction mixture is washed with a 5% sodium carbonate solution to neutralize any remaining acidic catalyst and unreacted succinic acid. This is followed by several washes with deionized water until the aqueous layer is neutral.

  • Drying: The organic layer is dried over anhydrous magnesium sulfate.

  • Solvent Removal: The toluene and any excess isodecanol are removed under reduced pressure using a rotary evaporator.

  • Purification: The crude this compound is treated with activated carbon to remove colored impurities and then filtered to yield the final purified product.

Performance and Properties of this compound in PVC

This compound imparts flexibility and durability to PVC by embedding itself between the polymer chains, thereby reducing intermolecular forces and increasing the free volume. This mechanism of plasticization leads to a decrease in the glass transition temperature (Tg) and modulus of the polymer.

Data Presentation: Comparative Performance of Plasticizers

The following tables summarize the typical mechanical and thermal properties of PVC plasticized with this compound in comparison to the traditional phthalate plasticizer, diisodecyl phthalate (DIDP), and another common bio-based plasticizer, dioctyl succinate (DOS). The data presented is a representative compilation from various sources and may vary depending on the specific formulation and testing conditions.

Table 1: Mechanical Properties of Plasticized PVC (at 40 phr)*

PropertyThis compound (Estimated)Diisodecyl Phthalate (DIDP)Dioctyl Succinate (DOS)
Tensile Strength (MPa) 20 - 2422 - 2618 - 22
Elongation at Break (%) 350 - 400300 - 350380 - 420
100% Modulus (MPa) 10 - 1211 - 149 - 11
Shore A Hardness 80 - 8582 - 8778 - 83

*phr: parts per hundred parts of resin

Table 2: Thermal and Migration Properties of Plasticized PVC

PropertyThis compound (Estimated)Diisodecyl Phthalate (DIDP)Dioctyl Succinate (DOS)
Glass Transition Temp. (Tg, °C) -35 to -45-40 to -50-30 to -40
Volatility (Weight Loss, %) < 1.0< 0.8< 1.5
Migration (Hexane Extraction, %) < 2.0< 1.5< 3.0

Mandatory Visualizations

Synthesis Workflow

Synthesis_Workflow cluster_reactants Reactants cluster_process Esterification Process cluster_purification Purification Succinic_Acid Succinic Acid Reactor Reactor (140-180°C) Succinic_Acid->Reactor Isodecanol Isodecanol Isodecanol->Reactor Water_Removal Azeotropic Water Removal (Dean-Stark) Reactor->Water_Removal Water Vapor Neutralization Neutralization (Na2CO3 wash) Reactor->Neutralization Catalyst Titanate Catalyst Catalyst->Reactor Water_Removal->Reactor Recycled Toluene Washing Water Washing Neutralization->Washing Drying Drying (MgSO4) Washing->Drying Solvent_Removal Solvent & Excess Alcohol Removal (Rotary Evaporation) Drying->Solvent_Removal Final_Product This compound Solvent_Removal->Final_Product Plasticization_Mechanism cluster_unplasticized Unplasticized PVC cluster_plasticized Plasticized PVC pvc_chain1 PVC Chain pvc_chain2 PVC Chain pvc_chain3 PVC Chain strong_interaction Strong Intermolecular Forces (Rigid) pvc_chain_p1 PVC Chain plasticizer1 Diisodecyl Succinate pvc_chain_p2 PVC Chain plasticizer2 Diisodecyl Succinate pvc_chain_p3 PVC Chain weak_interaction Reduced Intermolecular Forces (Flexible) Unplasticized_PVC Unplasticized_PVC Plasticized_PVC Plasticized_PVC

References

An In-Depth Technical Guide on the Core Mechanism of Action of Diisodecyl Succinate in Biological Systems

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: Direct experimental data on the mechanism of action of Diisodecyl succinate in biological systems is limited in publicly available scientific literature. This guide, therefore, presents a plausible mechanism of action based on the well-established biological roles of its constituent parts: succinate and isodecanol, and the general behavior of dialkyl succinate esters. The proposed pathways and effects should be considered hypothetical until validated by direct experimental evidence for this compound.

Introduction

This compound is a diester of succinic acid and isodecyl alcohol. While it has applications in various industries, its interaction with biological systems is not extensively documented. Understanding its potential mechanism of action is crucial for assessing its safety, and potential therapeutic or toxicological implications. This document outlines a theoretical framework for the biological activity of this compound, drawing parallels from the known biochemistry of succinate and other long-chain esters.

Proposed Mechanism of Action: A Two-Step Process

The biological activity of this compound is likely initiated by its hydrolysis, followed by the independent actions of its metabolic products: succinate and isodecanol.

Step 1: Cellular Uptake and Hydrolysis

Being a lipophilic ester, this compound is expected to readily cross cell membranes. Once inside the cell, it is likely hydrolyzed by intracellular carboxylesterases into succinic acid and two molecules of isodecanol.

G DIDS This compound (Extracellular) Cell Cell Membrane DIDS->Cell Passive Diffusion DIDS_intra This compound (Intracellular) Cell->DIDS_intra Esterases Intracellular Carboxylesterases DIDS_intra->Esterases Succinate Succinate Esterases->Succinate Isodecanol Isodecanol Esterases->Isodecanol

Caption: Cellular uptake and hydrolysis of this compound.

Step 2: Biological Activity of Metabolites

The Role of Succinate

The liberated succinate can exert its effects through two primary routes: as a metabolic intermediate and as a signaling molecule.

2.1.1. Succinate as a Metabolic Intermediate

Succinate is a key intermediate in the Krebs (TCA) cycle, a central pathway in cellular respiration for energy production (ATP). An influx of succinate from the hydrolysis of this compound could potentially modulate cellular energy metabolism.

2.1.2. Succinate as a Signaling Molecule

  • Extracellular Signaling via SUCNR1 (GPR91): Succinate can be transported out of the cell and act as a ligand for the G-protein coupled receptor SUCNR1 (also known as GPR91). Activation of SUCNR1 has been implicated in a variety of physiological and pathological processes, including inflammation, blood pressure regulation, and glucose homeostasis.

  • Intracellular Signaling via HIF-1α Stabilization: Under certain conditions, an accumulation of intracellular succinate can inhibit prolyl hydroxylase (PHD) enzymes. This leads to the stabilization of Hypoxia-Inducible Factor-1α (HIF-1α), a transcription factor that plays a crucial role in the cellular response to low oxygen, angiogenesis, and metabolic adaptation.

G cluster_0 Intracellular Space cluster_1 Extracellular Space Succinate_intra Succinate TCA Krebs (TCA) Cycle Succinate_intra->TCA PHD Prolyl Hydroxylase (PHD) Succinate_intra->PHD Inhibition Transport Transporter Succinate_intra->Transport HIF HIF-1α Stabilization PHD->HIF Succinate_extra Succinate Transport->Succinate_extra SUCNR1 SUCNR1 (GPR91) Receptor Succinate_extra->SUCNR1 Signaling Downstream Signaling SUCNR1->Signaling

Caption: Potential signaling pathways of succinate.

The Role of Isodecanol

Isodecanol is a long-chain fatty alcohol. The biological effects of isodecanol are not well-characterized. However, long-chain alcohols can influence cell membrane properties and may be metabolized through fatty acid oxidation pathways. High concentrations of certain alcohols can be cytotoxic.

Quantitative Data Summary

Direct quantitative data for this compound's biological activity is not available. The following table summarizes relevant data for succinate's interaction with its receptor, SUCNR1, which is a key component of the proposed mechanism of action.

ParameterLigandReceptorValueSpeciesReference
EC50 SuccinateSUCNR15.69 ± 0.11 (pEC50)Mouse[1]
EC50 SuccinateSUCNR14.80 ± 0.01 (pEC50)Human[1]

Note: pEC50 is the negative logarithm of the EC50 value. A higher pEC50 indicates greater potency.

Detailed Experimental Protocols

As there are no specific published studies on the mechanism of action of this compound, this section provides general experimental protocols that could be adapted to investigate the proposed mechanisms.

Protocol for Assessing Cellular Uptake and Hydrolysis

Objective: To determine if this compound is taken up by cells and hydrolyzed to succinate.

Methodology:

  • Cell Culture: Culture a relevant cell line (e.g., hepatocytes, adipocytes) in appropriate media.

  • Treatment: Treat the cells with a known concentration of this compound for various time points.

  • Metabolite Extraction:

    • For intracellular metabolites: Wash cells with ice-cold PBS, then lyse the cells and extract metabolites using a methanol/water/chloroform extraction method.

    • For extracellular metabolites: Collect the cell culture media.

  • Analysis: Analyze the extracts and media for the presence of this compound and succinate using Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Data Interpretation: A decrease in intracellular this compound over time with a corresponding increase in intracellular and/or extracellular succinate would indicate uptake and hydrolysis.

G A 1. Cell Culture B 2. Treatment with This compound A->B C 3. Metabolite Extraction (Intracellular & Extracellular) B->C D 4. LC-MS Analysis C->D E 5. Quantify DIDS and Succinate D->E

Caption: Workflow for assessing cellular uptake and hydrolysis.

Protocol for Investigating SUCNR1 Activation

Objective: To determine if this compound or its metabolite, succinate, activates the SUCNR1 receptor.

Methodology:

  • Cell Line: Use a cell line known to express SUCNR1 or a reporter cell line engineered to express SUCNR1 and a downstream reporter (e.g., a calcium-sensitive fluorescent protein or a luciferase reporter).

  • Treatment: Treat the cells with varying concentrations of this compound and succinate (as a positive control).

  • Assay:

    • Calcium Mobilization Assay: Measure changes in intracellular calcium levels using a fluorescent calcium indicator.

    • cAMP Assay: Measure changes in intracellular cyclic AMP levels.[1]

    • Reporter Gene Assay: Measure the activity of the reporter gene (e.g., luciferase).

  • Data Analysis: Generate dose-response curves and calculate EC50 values to determine the potency of activation.

Protocol for Assessing HIF-1α Stabilization

Objective: To determine if this compound treatment leads to the stabilization of HIF-1α.

Methodology:

  • Cell Culture: Culture cells under normoxic conditions.

  • Treatment: Treat cells with this compound for various time points. A known HIF-1α stabilizer (e.g., dimethyloxalylglycine, DMOG) can be used as a positive control.

  • Protein Extraction: Lyse the cells and extract total protein.

  • Western Blotting: Perform Western blot analysis using an antibody specific for HIF-1α.

  • Data Analysis: Quantify the band intensity to determine the relative levels of HIF-1α protein. An increase in HIF-1α levels in this compound-treated cells would suggest stabilization.

Conclusion

The proposed mechanism of action for this compound in biological systems is centered on its intracellular hydrolysis to succinate and isodecanol. The resulting succinate can then enter endogenous metabolic and signaling pathways, potentially impacting cellular energy metabolism, and activating intracellular and extracellular signaling cascades through HIF-1α and the SUCNR1 receptor, respectively. The biological effects of the isodecanol metabolite are less clear but may involve interactions with cellular membranes and lipid metabolism. The provided experimental protocols offer a roadmap for future research to validate and elaborate on this proposed mechanism. Given the increasing use of succinate-based esters as alternatives to phthalates, a thorough understanding of their biological interactions is of significant scientific and regulatory importance.

References

Initial Screening of Diisodecyl Succinate for Endocrine-Disrupting Properties: A Methodological Whitepaper

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: As of October 2025, a comprehensive literature review reveals a significant data gap regarding the endocrine-disrupting properties of Diisodecyl succinate (DIDS). No dedicated studies evaluating its potential to interfere with estrogen, androgen, thyroid, or steroidogenesis pathways were identified. Therefore, this document outlines the standard experimental framework and methodologies that would be employed for an initial screening of DIDS for such properties, in accordance with established regulatory guidelines. For illustrative purposes, findings for the structurally related compound, Di-isodecyl phthalate (DIDP), are briefly discussed to provide context on how a similar high molecular weight plasticizer has been evaluated.

Introduction to Endocrine Disruption

Endocrine-disrupting chemicals (EDCs) are exogenous substances that can interfere with any aspect of hormone action.[1][2] This interference can occur through various mechanisms, including mimicking or blocking hormone receptors, altering hormone synthesis, transport, metabolism, or excretion.[3][4][5] Concerns over the potential health effects of EDCs, such as developmental and reproductive problems, have led to the establishment of systematic screening programs to identify chemicals with endocrine-disrupting potential.[6]

This whitepaper provides a technical guide for the initial screening of this compound for endocrine-disrupting properties, focusing on the four primary pathways of concern: estrogen, androgen, thyroid, and steroidogenesis (EATS).

Proposed Screening Strategy for this compound

A tiered approach is typically employed for screening potential EDCs, starting with in vitro high-throughput screening (HTS) assays to prioritize chemicals for further testing. Positive findings in these initial assays would then warrant more comprehensive in vivo studies.

In Vitro Assays

A battery of in vitro assays would be utilized to assess the potential of this compound to interact with key components of the endocrine system.

Table 1: Proposed In Vitro Assays for Endocrine Disruption Screening of this compound

Endocrine Pathway Assay Type Endpoint Measured Typical Cell Line/System
Estrogen Estrogen Receptor (ER) Binding AssayCompetitive binding of the test chemical to the estrogen receptor (ERα and ERβ).Purified ERα and ERβ proteins
Estrogen Receptor Transcriptional Activation AssayActivation of a reporter gene under the control of an estrogen response element.HeLa-9903, T-47D
Androgen Androgen Receptor (AR) Binding AssayCompetitive binding of the test chemical to the androgen receptor.Purified AR protein
Androgen Receptor Transcriptional Activation AssayActivation of a reporter gene under the control of an androgen response element.MDA-kb2
Steroidogenesis H295R Steroidogenesis AssayChanges in the production of steroid hormones, including testosterone and estradiol.H295R human adrenocortical carcinoma cells
Aromatase AssayInhibition or induction of aromatase, the enzyme that converts androgens to estrogens.Human recombinant aromatase
Thyroid Not as well-established in HTS; however, assays could include:
Thyroid Hormone Receptor (TR) Binding AssayCompetitive binding of the test chemical to the thyroid hormone receptor.Purified TRα and TRβ proteins
Sodium-Iodide Symporter (NIS) Inhibition AssayInhibition of iodide uptake into thyroid cells.FRTL-5 cells
In Vivo Assays

Should in vitro screening indicate potential endocrine activity, targeted in vivo assays would be necessary to confirm these findings and assess their physiological relevance.

Table 2: Potential In Vivo Follow-up Assays for this compound

Endocrine Pathway Assay Type Primary Endpoints Animal Model
Estrogen Uterotrophic AssayUterine weight gain in ovariectomized females.Rat, Mouse
Androgen Hershberger AssayAndrogen-dependent tissue weight changes in castrated males.Rat
Thyroid 28-Day Repeated Dose Toxicity Study with Thyroid EndpointsSerum T3, T4, and TSH levels; thyroid gland weight and histopathology.Rat
Reproduction/Development Two-Generation Reproductive Toxicity StudyFertility, reproductive performance, and developmental endpoints in offspring.Rat

Experimental Protocols

Detailed methodologies for key assays are outlined below.

Estrogen Receptor (ER) Binding Assay

This assay evaluates the ability of a test chemical to compete with a radiolabeled ligand for binding to the estrogen receptor.

  • Preparation of Reagents: Purified human ERα or ERβ, radiolabeled 17β-estradiol ([³H]E2), and the test chemical (this compound) at various concentrations.

  • Incubation: The test chemical is incubated with the ER and [³H]E2 in a multi-well plate.

  • Separation: Bound and free radioligand are separated.

  • Detection: The amount of bound [³H]E2 is quantified using liquid scintillation counting.

  • Data Analysis: A competition curve is generated to determine the concentration of the test chemical that inhibits 50% of the specific binding of [³H]E2 (IC50).

Androgen Receptor (AR) Transcriptional Activation Assay

This cell-based assay measures the ability of a test chemical to induce or inhibit the expression of a reporter gene under the control of an androgen response element.

  • Cell Culture: MDA-kb2 cells, which contain the human androgen receptor and a luciferase reporter gene, are cultured in multi-well plates.

  • Exposure: Cells are exposed to various concentrations of the test chemical (this compound) in the presence or absence of a known AR agonist.

  • Lysis and Reporter Gene Measurement: After incubation, the cells are lysed, and the activity of the luciferase reporter enzyme is measured using a luminometer.

  • Data Analysis: Dose-response curves are generated to determine the EC50 (for agonists) or IC50 (for antagonists).

H295R Steroidogenesis Assay

This in vitro assay uses the H295R human adrenocortical carcinoma cell line to assess the effects of a chemical on the production of steroid hormones.[7][8][9]

  • Cell Culture: H295R cells are cultured in multi-well plates.[7]

  • Exposure: Cells are exposed to a range of concentrations of the test chemical (this compound) for 48 hours.[7]

  • Hormone Measurement: The culture medium is collected, and the concentrations of key steroid hormones, such as testosterone and 17β-estradiol, are measured using enzyme-linked immunosorbent assay (ELISA) or liquid chromatography-mass spectrometry (LC-MS).[7]

  • Cell Viability: A cell viability assay is performed to ensure that observed effects on hormone production are not due to cytotoxicity.[7]

  • Data Analysis: Changes in hormone production relative to a vehicle control are calculated. A significant change (typically a 1.5-fold increase or decrease) in two consecutive concentrations is considered a positive result.[9]

Signaling Pathways and Experimental Workflows

Signaling Pathways

The following diagrams illustrate the generalized signaling pathways for estrogen, androgen, and thyroid hormones.

Estrogen_Signaling_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus E2 Estradiol (E2) ER Estrogen Receptor (ER) E2->ER Binds ER->ER HSP Heat Shock Proteins ER->HSP Dissociation ERE Estrogen Response Element (ERE) ER->ERE Binds to ER->ERE Gene Target Gene Transcription ERE->Gene Initiates Protein Protein Synthesis & Cellular Response Gene->Protein Cytoplasm Cytoplasm Nucleus Nucleus Androgen_Signaling_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Testosterone Testosterone AR Androgen Receptor (AR) Testosterone->AR Binds AR->AR HSP Heat Shock Proteins AR->HSP Dissociation ARE Androgen Response Element (ARE) AR->ARE Binds to AR->ARE Gene Target Gene Transcription ARE->Gene Initiates Protein Protein Synthesis & Cellular Response Gene->Protein Cytoplasm Cytoplasm Nucleus Nucleus Thyroid_Signaling_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus T3 Triiodothyronine (T3) TR Thyroid Receptor (TR) T3->TR Binds RXR Retinoid X Receptor (RXR) TR->RXR Heterodimerizes with TRE Thyroid Response Element (TRE) TR->TRE Binds to TR->TRE Gene Target Gene Transcription TRE->Gene Initiates Protein Protein Synthesis & Cellular Response Gene->Protein Cytoplasm Cytoplasm Nucleus Nucleus Endocrine_Disruptor_Screening_Workflow start Test Chemical: This compound in_vitro In Vitro Screening (EATS Pathways) start->in_vitro er_assay ER Binding & Transcriptional Activation in_vitro->er_assay ar_assay AR Binding & Transcriptional Activation in_vitro->ar_assay steroid_assay H295R Steroidogenesis & Aromatase Assays in_vitro->steroid_assay thyroid_assay Thyroid Receptor Binding & NIS Assays in_vitro->thyroid_assay in_vitro_eval Evaluate In Vitro Results er_assay->in_vitro_eval ar_assay->in_vitro_eval steroid_assay->in_vitro_eval thyroid_assay->in_vitro_eval in_vivo In Vivo Confirmation Assays in_vitro_eval->in_vivo Positive Signal risk_assessment Hazard & Risk Assessment in_vitro_eval->risk_assessment No Signal uterotrophic Uterotrophic Assay in_vivo->uterotrophic hershberger Hershberger Assay in_vivo->hershberger thyroid_in_vivo 28-Day Thyroid Study in_vivo->thyroid_in_vivo two_gen Two-Generation Study in_vivo->two_gen uterotrophic->risk_assessment hershberger->risk_assessment thyroid_in_vivo->risk_assessment two_gen->risk_assessment

References

Methodological & Application

Analytical Methods for Detecting Diisodecyl Succinate in Biological Samples

Author: BenchChem Technical Support Team. Date: November 2025

Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals

Introduction

Diisodecyl succinate (DIDS) is a high molecular weight diester used in various industrial applications, including as a plasticizer, solvent, and lubricant. With its widespread use, the potential for human exposure and the need to understand its toxicokinetics and biological effects are of growing concern. This document provides detailed application notes and proposed protocols for the analytical detection of this compound and its primary metabolite, Mono-isodecyl succinate, in biological samples. The methodologies described are based on established analytical techniques for similar compounds, such as phthalate esters and endogenous metabolites, and are intended to serve as a comprehensive guide for researchers.

The primary analytical technique detailed is Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS), which offers high sensitivity and selectivity for the quantification of organic molecules in complex biological matrices. Additionally, the potential for developing a complementary immunoassay, such as an Enzyme-Linked Immunosorbent Assay (ELISA), is discussed.

Proposed Analytical Protocol: Quantification of this compound and Mono-isodecyl Succinate in Human Plasma by LC-MS/MS

This protocol outlines a proposed method for the simultaneous quantification of this compound (DIDS) and its expected primary metabolite, Mono-isodecyl succinate (MIDS), in human plasma. The method utilizes liquid-liquid extraction for sample cleanup followed by analysis using a triple quadrupole mass spectrometer.

1. Materials and Reagents

  • This compound (analytical standard)

  • Mono-isodecyl succinate (analytical standard, may require custom synthesis)

  • This compound-d4 (internal standard, may require custom synthesis)

  • Mono-isodecyl succinate-d4 (internal standard, may require custom synthesis)

  • LC-MS grade acetonitrile, methanol, and water

  • Formic acid (≥98%)

  • Methyl tert-butyl ether (MTBE)

  • Human plasma (K2EDTA)

  • Phosphate buffered saline (PBS), pH 7.4

2. Sample Collection and Handling

  • Collect whole blood samples in K2EDTA vacutainer tubes.

  • Centrifuge at 2,000 x g for 15 minutes at 4°C within one hour of collection.

  • Aspirate the plasma supernatant and store at -80°C until analysis. Avoid repeated freeze-thaw cycles.

3. Preparation of Calibration Standards and Quality Controls

  • Prepare primary stock solutions of DIDS, MIDS, and their respective internal standards (IS) in methanol at a concentration of 1 mg/mL.

  • Prepare a working standard solution containing both DIDS and MIDS by serial dilution of the primary stocks with 50:50 (v/v) methanol:water.

  • Prepare a working internal standard solution containing DIDS-d4 and MIDS-d4 at a suitable concentration (e.g., 100 ng/mL) in 50:50 (v/v) methanol:water.

  • Calibration standards are prepared by spiking blank human plasma with the working standard solution to achieve a concentration range (e.g., 0.1 - 100 ng/mL).

  • Quality control (QC) samples are prepared in blank human plasma at a minimum of three concentration levels (low, medium, and high).

4. Sample Preparation (Liquid-Liquid Extraction)

  • Thaw plasma samples, calibration standards, and QC samples on ice.

  • To 100 µL of each sample in a microcentrifuge tube, add 25 µL of the working internal standard solution and vortex briefly.

  • Add 500 µL of MTBE to each tube.

  • Vortex for 5 minutes to ensure thorough mixing.

  • Centrifuge at 14,000 x g for 10 minutes at 4°C.

  • Carefully transfer the upper organic layer to a new set of tubes.

  • Evaporate the organic solvent to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitute the dried extract in 100 µL of 50:50 (v/v) methanol:water.

  • Vortex briefly and transfer to an autosampler vial for LC-MS/MS analysis.

5. LC-MS/MS Instrumentation and Conditions

  • Liquid Chromatography System:

    • Column: C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.8 µm particle size)

    • Mobile Phase A: 0.1% Formic acid in water

    • Mobile Phase B: 0.1% Formic acid in acetonitrile

    • Gradient:

      • 0-0.5 min: 30% B

      • 0.5-4.0 min: 30% to 95% B

      • 4.0-5.0 min: 95% B

      • 5.0-5.1 min: 95% to 30% B

      • 5.1-6.0 min: 30% B

    • Flow Rate: 0.4 mL/min

    • Column Temperature: 40°C

    • Injection Volume: 5 µL

  • Mass Spectrometer:

    • Ionization Source: Electrospray Ionization (ESI), negative mode for MIDS and positive mode for DIDS.

    • Multiple Reaction Monitoring (MRM) Transitions: To be determined by direct infusion of analytical standards. Hypothetical transitions are provided in the table below.

    • Instrument Parameters: Optimize ion source parameters (e.g., spray voltage, source temperature, gas flows) and compound-specific parameters (e.g., declustering potential, collision energy) for maximum signal intensity.

Quantitative Data and Method Performance

The following table summarizes the typical performance characteristics expected from a fully validated LC-MS/MS method for the analysis of this compound and its metabolite.

ParameterThis compound (DIDS)Mono-isodecyl Succinate (MIDS)
Linearity Range 0.1 - 100 ng/mL0.1 - 100 ng/mL
Correlation Coefficient (r²) > 0.995> 0.995
Limit of Detection (LOD) ~0.03 ng/mL~0.03 ng/mL
Limit of Quantification (LOQ) 0.1 ng/mL0.1 ng/mL
Intra-day Precision (%CV) < 15%< 15%
Inter-day Precision (%CV) < 15%< 15%
Accuracy (% Bias) Within ±15%Within ±15%
Extraction Recovery > 80%> 80%

Complementary Method: Enzyme-Linked Immunosorbent Assay (ELISA)

While LC-MS/MS provides high specificity and quantification, an ELISA can be a valuable tool for high-throughput screening of a large number of samples. The development of a competitive ELISA for DIDS or its primary metabolite would require the following general steps:

  • Hapten Synthesis: Conjugation of a DIDS derivative to a carrier protein (e.g., Bovine Serum Albumin or Keyhole Limpet Hemocyanin) to make it immunogenic.

  • Antibody Production: Immunization of animals (e.g., rabbits or mice) with the conjugate to produce polyclonal or monoclonal antibodies.

  • Assay Development: Optimization of assay conditions, including antibody and coating antigen concentrations, incubation times, and blocking buffers.

  • Validation: Assessment of assay performance, including sensitivity, specificity, precision, and accuracy.

Visualizations: Workflows and Biological Pathways

To aid in the understanding of the analytical process and the potential biological relevance of this compound, the following diagrams are provided.

G cluster_collection Sample Collection & Handling cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing CollectBlood Collect Blood (K2EDTA) Centrifuge Centrifuge CollectBlood->Centrifuge StorePlasma Store Plasma at -80°C Centrifuge->StorePlasma SpikeIS Spike with Internal Standard StorePlasma->SpikeIS LLE Liquid-Liquid Extraction (MTBE) SpikeIS->LLE Evaporate Evaporate to Dryness LLE->Evaporate Reconstitute Reconstitute Evaporate->Reconstitute Inject Inject into LC-MS/MS Reconstitute->Inject Separate Chromatographic Separation Inject->Separate Detect Mass Spectrometric Detection Separate->Detect Integrate Peak Integration Detect->Integrate Calibrate Calibration Curve Generation Integrate->Calibrate Quantify Quantification of Analytes Calibrate->Quantify

Caption: Experimental workflow for the quantification of this compound.

Upon entry into the body, this compound is expected to be metabolized, releasing succinate as one of its breakdown products. Succinate is a known signaling molecule that can activate the G-protein coupled receptor SUCNR1 (also known as GPR91).

G Succinate Succinate SUCNR1 SUCNR1 (GPR91) Receptor Succinate->SUCNR1 binds Gq Gq SUCNR1->Gq activates Gi Gi SUCNR1->Gi activates PLC Phospholipase C (PLC) Gq->PLC activates AC Adenylyl Cyclase (AC) Gi->AC inhibits IP3 IP3 PLC->IP3 DAG DAG PLC->DAG cAMP ↓ cAMP AC->cAMP Ca2 Ca²⁺ Mobilization IP3->Ca2 PKC Protein Kinase C (PKC) DAG->PKC Response Cellular Response (e.g., Inflammation, Renin Release) Ca2->Response PKC->Response cAMP->Response

Caption: Succinate Receptor (SUCNR1/GPR91) Signaling Pathway.

Application Notes and Protocols for Diisodecyl Succinate as a Plasticizer in Medical-Grade PVC Tubing

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Polyvinyl chloride (PVC) is a widely utilized polymer in the manufacturing of medical devices, including tubing for intravenous (IV) fluid and drug delivery, dialysis, and feeding tubes. The flexibility of PVC is achieved through the addition of plasticizers. For decades, di(2-ethylhexyl) phthalate (DEHP) has been the most common plasticizer. However, concerns about the potential for DEHP to leach from PVC medical devices and its potential health risks have driven the search for safer alternatives.[1][2]

Succinate esters have emerged as a promising class of non-phthalate plasticizers due to their favorable toxicological profiles and good performance characteristics in PVC.[1] This document provides detailed application notes and protocols for the evaluation of Diisodecyl succinate as a potential plasticizer for medical-grade PVC tubing. Due to the limited publicly available data specifically on this compound, this document leverages data on other succinate esters as a proxy and presents generalized protocols adaptable for its evaluation.

Properties of Succinate Plasticizers in PVC

Succinate-based plasticizers have demonstrated comparable or even superior performance to traditional phthalates in PVC formulations. They are valued for their plasticizing efficiency, low migration rates, and good thermal stability.[1][3]

Mechanical Properties

The mechanical properties of PVC plasticized with succinate esters are critical for the performance of medical tubing, ensuring flexibility, strength, and durability. As the concentration of plasticizer increases, the tensile strength of the PVC typically decreases, while the elongation at break increases, resulting in a more flexible material.[4]

Table 1: Comparative Mechanical Properties of PVC Plasticized with Different Succinate Esters vs. DEHP (at 50 PHR)

PropertySuccinate Ester Mix[1]Diheptyl Succinate (DHS)[2]DEHP (Reference)[1]
Tensile Strength (MPa) ~19Lowered Young's Modulus more effectively than DEHP[2]~19
Elongation at Break (%) ~250-~250
Hardness (Shore A) Not specifiedReduced surface hardness up to 43% compared to DEHP[3]Not specified

Note: PHR stands for parts per hundred of resin.

Thermal Stability

The thermal stability of the plasticizer is crucial for PVC processing and for ensuring the final product can withstand sterilization procedures. Succinate esters have shown good thermal and thermo-oxidative stability.[1]

Table 2: Thermal Properties of a Succinate Ester Plasticizer

PropertyValue[1]
5% Weight Loss Temperature (in air) 227.8 °C
5% Weight Loss Temperature (in nitrogen) 261.1 °C
Leaching Resistance

A key advantage of many alternative plasticizers, including succinates, is their lower potential to migrate out of the PVC matrix. Studies have shown that succinate-based plasticizers can have significantly lower leaching rates compared to DEHP.[1]

Table 3: Migration of Succinate Ester Plasticizer vs. DEHP

PlasticizerMigration Result[1]
Succinate Ester Mix 70% lower than DEHP or DINP
DEHP Reference

Experimental Protocols

The following protocols provide a framework for the comprehensive evaluation of this compound as a plasticizer for medical-grade PVC tubing.

Determination of Plasticizer Content in PVC Tubing

This protocol outlines the determination of the plasticizer content in a PVC sample using Nuclear Magnetic Resonance (NMR), a rapid and non-destructive method.[5][6]

Workflow for Plasticizer Content Determination

A Sample Preparation B Weighing A->B C Conditioning (40°C for 20 min) B->C D NMR Analysis (16 seconds) C->D E Data Analysis D->E F Result (Plasticizer %) E->F

Caption: Workflow for determining plasticizer content in PVC.

Protocol:

  • Sample Preparation: Cut a representative sample of the PVC tubing.

  • Weighing: Accurately weigh the PVC sample.

  • Conditioning: Place the sample in a temperature-controlled block at 40°C for a minimum of 20 minutes to ensure thermal equilibrium.[5]

  • NMR Analysis: Analyze the sample using a benchtop NMR analyzer. The measurement time is typically around 16 seconds per sample.[6]

  • Calibration: A calibration curve should be generated using PVC samples with known concentrations of this compound.[5]

  • Data Analysis: The NMR signal from the amorphous parts of the sample, which is directly proportional to the plasticizer content, is measured and compared against the calibration curve to determine the percentage of this compound.[5]

Mechanical Testing of PVC Tubing

This test determines the tensile properties of the PVC tubing, which are crucial indicators of its strength and flexibility.[7][8][9]

Experimental Workflow for Tensile Testing

A Sample Preparation (Dumbbell Shape) B Conditioning A->B C Mounting in Tensile Tester B->C D Tensile Test (500 mm/min) C->D E Data Acquisition (Stress-Strain Curve) D->E F Calculation of - Tensile Strength - Elongation at Break E->F

Caption: Workflow for tensile strength and elongation testing.

Protocol:

  • Sample Preparation: Cut dumbbell-shaped specimens from the PVC tubing using a die cutter, ensuring smooth edges to prevent premature failure.[8] The standard thickness is typically 3 mm.[8]

  • Conditioning: Condition the specimens at a standard temperature and humidity (e.g., 23 ± 2°C and 50 ± 5% relative humidity) for at least 24 hours prior to testing.

  • Testing:

    • Mount the specimen in the grips of a universal testing machine.

    • Apply a tensile force at a constant crosshead speed of 500 ± 50 mm/min until the specimen ruptures.[7]

  • Data Analysis:

    • Tensile Strength: The maximum stress applied during the test.

    • Elongation at Break: The percentage increase in length of the specimen at the point of rupture.

This test measures the indentation hardness of the PVC tubing, providing a quick assessment of its flexibility.[10][11][12]

Protocol:

  • Sample Preparation: Use a flat section of the PVC tubing with a minimum thickness of 6.4 mm (multiple layers can be stacked if necessary).[10]

  • Testing:

    • Place the specimen on a hard, flat surface.

    • Press the durometer indenter firmly and quickly onto the specimen, ensuring the presser foot is parallel to the surface.

    • Read the hardness value on the durometer scale within one second of firm contact.[13] For delayed hardness, record the reading after a specified time.[13]

  • Data Recording: Record the Shore hardness value (typically Shore A for flexible PVC).

Leaching/Migration Study

This protocol is designed to quantify the amount of this compound that leaches from the PVC tubing into a simulant fluid.

Logical Relationship of Plasticizer Leaching and Biological Interaction

cluster_pvc PVC Medical Tubing cluster_fluid Contact Fluid (e.g., Drug Formulation) cluster_bio Biological System PVC PVC Matrix Plasticizer This compound Fluid Simulant Fluid Plasticizer->Fluid Leaching Cells Cells/Tissues Fluid->Cells Exposure Response Biological Response (e.g., Cytotoxicity) Cells->Response

Caption: Leaching of plasticizer and potential biological interaction.

Protocol:

  • Sample Preparation: Cut a known length and surface area of the PVC tubing.

  • Extraction:

    • Immerse the tubing sample in a simulant fluid (e.g., ethanol/water mixture, or a specific drug formulation) in a sealed container. The ratio of the surface area of the tubing to the volume of the fluid should be controlled.

    • Incubate the container at a specified temperature (e.g., 37°C) for a defined period (e.g., 24, 48, 72 hours).

  • Analysis:

    • After incubation, remove the tubing from the simulant fluid.

    • Analyze the concentration of this compound in the simulant fluid using a suitable analytical technique such as Gas Chromatography-Mass Spectrometry (GC-MS) or High-Performance Liquid Chromatography (HPLC).

  • Quantification: Quantify the amount of leached plasticizer per unit surface area of the tubing.

Biocompatibility Testing (ISO 10993)

Biocompatibility testing is essential to ensure that the medical device does not cause any adverse biological reactions.[14] The selection of specific tests depends on the nature and duration of the device's contact with the body.[14] For medical tubing, the following tests are typically required as part of a comprehensive biological evaluation.[15]

This test evaluates the potential of the material to cause cell death.[16][17]

Protocol (Elution Method):

  • Extract Preparation:

    • Prepare extracts of the PVC tubing plasticized with this compound using both polar (e.g., cell culture medium with serum) and non-polar (e.g., cell culture medium without serum) extraction vehicles.[16]

    • The extraction conditions should simulate or exaggerate the clinical use conditions (e.g., 37°C for 24 hours).[18]

  • Cell Culture: Culture a suitable mammalian cell line (e.g., L929 mouse fibroblasts) in a multi-well plate until a sub-confluent monolayer is formed.[19]

  • Exposure: Replace the culture medium in the wells with the prepared extracts of the PVC tubing. Include positive (known cytotoxic material) and negative (non-cytotoxic material) controls.

  • Incubation: Incubate the cells with the extracts for a defined period (e.g., 24 hours).

  • Assessment:

    • Examine the cells microscopically for changes in morphology (qualitative).

    • Perform a quantitative analysis of cell viability using a suitable assay (e.g., MTT or XTT assay). A reduction in cell viability of more than 30% is generally considered a cytotoxic effect.[18]

This test assesses the potential of the material to cause an allergic or hypersensitivity reaction.[20][21]

Protocol (Guinea Pig Maximization Test - GPMT):

  • Extract Preparation: Prepare extracts of the PVC tubing using both polar and non-polar solvents.

  • Induction Phase:

    • Intradermal Injection: Inject a group of guinea pigs with the extract, Freund's Complete Adjuvant (FCA), and a mixture of the extract and FCA.

    • Topical Application: One week after the injections, apply the extract topically to the injection site.

  • Challenge Phase: Two weeks after the induction phase, apply the extract topically to a naive site on the skin of the test animals and a control group (not previously exposed).

  • Evaluation: At 24 and 48 hours after the challenge application, observe and score the skin reactions (erythema and edema) at the challenge site for both the test and control groups. Compare the reactions to determine if sensitization has occurred.

This test evaluates the local pathological effects on living tissue at the macroscopic and microscopic levels after implantation of the material.[22]

Protocol:

  • Sample Preparation: Prepare sterile, solid, and non-absorbable samples of the PVC tubing plasticized with this compound.

  • Implantation:

    • Surgically implant the test samples into the muscle tissue of a suitable animal model (e.g., rabbits).[22]

    • Implant negative control materials (e.g., high-density polyethylene) in parallel.

  • Observation Period: Observe the animals for a specified period (e.g., 1, 4, and 12 weeks) for any signs of local or systemic reaction.

  • Histopathological Evaluation:

    • At the end of each observation period, euthanize the animals and excise the implant sites.

    • Prepare histological slides of the tissue surrounding the implant and examine them microscopically.

    • Score the local tissue response based on the presence and extent of inflammation, fibrosis, necrosis, and other cellular changes.[22]

Conclusion

The provided application notes and protocols offer a comprehensive framework for the evaluation of this compound as a plasticizer for medical-grade PVC tubing. While specific data for this compound is limited, the information on other succinate esters suggests that it is a promising alternative to traditional phthalate plasticizers. Rigorous testing according to the outlined protocols is essential to establish its safety and performance profile for use in medical devices. Researchers and drug development professionals are encouraged to adapt these general methodologies to their specific applications and regulatory requirements.

References

Application Notes and Protocols for Diisodecyl Succinate in Hydrophobic Drug Delivery

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: Diisodecyl succinate is a high-molecular-weight ester with significant lipophilicity. Currently, there is a lack of published data specifically investigating its use as a primary vehicle for hydrophobic drug delivery systems. The following application notes and protocols are based on the known physicochemical properties of this compound and established methodologies for similar non-polymeric, hydrophobic esters such as medium-chain triglycerides, ethyl oleate, and isopropyl myristate. These notes are intended to provide a foundational framework and starting point for research and development. All protocols and formulations require experimental validation to determine the suitability and performance of this compound for any specific drug candidate.

Introduction to this compound as a Potential Drug Delivery Vehicle

This compound (DIDS) is a diester of succinic acid and isodecyl alcohol. Its highly hydrophobic nature, characterized by a high logP value, suggests its potential as a vehicle for dissolving and delivering poorly water-soluble (lipophilic) drug molecules. Such vehicles are critical in overcoming the challenges of low bioavailability often associated with hydrophobic active pharmaceutical ingredients (APIs).

Potential Advantages of this compound:

  • High Solubilizing Capacity: Due to its long alkyl chains and ester functional groups, DIDS is anticipated to be an effective solvent for a wide range of hydrophobic drugs.

  • Biocompatibility: Succinate esters are generally considered to have a favorable safety profile. However, specific toxicological and biocompatibility studies for this compound are necessary to confirm its suitability for pharmaceutical applications.

  • Versatility in Formulation: DIDS can potentially be used in various dosage forms, including oral solutions, parenteral injections (intramuscular or subcutaneous), and topical preparations.

Physicochemical Properties of this compound

A summary of the key physicochemical properties of this compound is presented in Table 1. These properties are essential for formulation development and predicting its behavior as a drug delivery vehicle.

Table 1: Physicochemical Properties of this compound

PropertyValueReference
Chemical Formula C₂₄H₄₆O₄[1]
Molecular Weight 398.628 g/mol [1]
CAS Number 28801-70-9[1]
Appearance Oily liquidInferred from similar compounds
logP (estimated) ~9.1[2]
Water Solubility Very low (estimated 5.3 x 10⁻⁵ mg/L at 25°C)[2]
Boiling Point (est.) 405.78 °C[2]

Illustrative Solubility of Model Hydrophobic Drugs

The following table provides illustrative solubility data for two model hydrophobic drugs, progesterone and indomethacin, in similar oily vehicles. These values can serve as a preliminary reference for estimating the potential solubilizing capacity of this compound. It is crucial to experimentally determine the solubility of the target API in this compound.

Table 2: Illustrative Solubility of Progesterone and Indomethacin in Oily Vehicles

Hydrophobic DrugOily VehicleSolubility (mg/mL)Reference
ProgesteroneIsopropyl Myristate (in a microemulsion system)Can be significantly increased from aqueous solubility[3]
IndomethacinIsopropyl Myristate1.7 ± 0.7Inferred from[3]

Note: The solubility in the isopropyl myristate microemulsion system was reported to increase up to 3300-fold compared to water.[3]

Experimental Protocols

The following are detailed, adaptable protocols for key experiments to evaluate this compound as a vehicle for a hydrophobic drug.

Protocol for Determining the Solubility of a Hydrophobic Drug in this compound

This protocol outlines the shake-flask method, a standard technique for determining the equilibrium solubility of a compound in a solvent.

Materials:

  • This compound

  • Hydrophobic API (e.g., progesterone, indomethacin)

  • Scintillation vials or sealed glass tubes

  • Orbital shaker with temperature control

  • Analytical balance

  • Centrifuge

  • High-Performance Liquid Chromatography (HPLC) system or a suitable analytical instrument for drug quantification

Procedure:

  • Add an excess amount of the hydrophobic API to a series of scintillation vials.

  • Add a known volume (e.g., 2 mL) of this compound to each vial.

  • Seal the vials tightly to prevent solvent evaporation.

  • Place the vials in an orbital shaker set at a constant temperature (e.g., 25°C or 37°C) and agitation speed (e.g., 150 rpm).

  • Equilibrate the samples for a predetermined period (e.g., 48-72 hours) to ensure equilibrium is reached.

  • After equilibration, visually inspect the vials to confirm the presence of undissolved solid API.

  • Centrifuge the samples at a high speed (e.g., 10,000 rpm for 15 minutes) to separate the undissolved solid.

  • Carefully collect an aliquot of the supernatant (the drug-saturated this compound).

  • Dilute the aliquot with a suitable solvent (compatible with both the oily vehicle and the analytical method) to a concentration within the calibration range of the analytical instrument.

  • Quantify the concentration of the dissolved API using a validated HPLC method or another appropriate analytical technique.

  • Express the solubility in mg/mL.

Protocol for Preparation of a Simple Oily Formulation for Parenteral Administration

This protocol describes the preparation of a simple solution of a hydrophobic drug in this compound, suitable for preliminary evaluation for intramuscular or subcutaneous injection. This formulation is for pre-clinical research only and is not intended for human use.

Materials:

  • This compound (sterile filtered)

  • Hydrophobic API (sterile)

  • Sterile vials and stoppers

  • Aseptic filling area (e.g., laminar flow hood)

  • Sterile syringe filters (e.g., 0.22 µm)

  • Vortex mixer or magnetic stirrer

Procedure:

  • In an aseptic environment, weigh the required amount of the sterile hydrophobic API.

  • Transfer the API to a sterile vial.

  • Add the required volume of sterile-filtered this compound to the vial to achieve the target drug concentration.

  • Seal the vial and mix using a vortex mixer or a sterile magnetic stir bar until the API is completely dissolved. Gentle warming may be applied if necessary, but the thermal stability of the API must be considered.

  • Visually inspect the solution for complete dissolution and the absence of particulate matter.

  • If necessary, the final formulation can be terminally sterilized, provided the drug and vehicle are stable to the chosen sterilization method (e.g., heat or gamma irradiation). If not, aseptic manufacturing is required.

Protocol for In Vitro Drug Release from an Oily Formulation

This protocol uses a dialysis bag method to assess the in vitro release of a hydrophobic drug from the this compound vehicle into a release medium.

Materials:

  • Drug-loaded this compound formulation

  • Dialysis tubing with an appropriate molecular weight cut-off (MWCO)

  • Release medium (e.g., phosphate-buffered saline (PBS) pH 7.4, with a surfactant like Tween 80 to maintain sink conditions)

  • Beakers or flasks

  • Shaking water bath or magnetic stirrer with temperature control

  • Syringes and needles for sampling

  • HPLC system or other analytical instrument for drug quantification

Procedure:

  • Cut a piece of dialysis tubing of a suitable length and hydrate it according to the manufacturer's instructions.

  • Pipette a known volume (e.g., 1 mL) of the drug-loaded this compound formulation into the dialysis bag and seal both ends securely.

  • Place the sealed dialysis bag into a beaker containing a known volume of pre-warmed release medium (e.g., 100 mL).

  • Place the beaker in a shaking water bath maintained at 37°C with constant agitation.

  • At predetermined time points (e.g., 0.5, 1, 2, 4, 8, 12, 24 hours), withdraw a sample (e.g., 1 mL) of the release medium.

  • Immediately replace the withdrawn sample with an equal volume of fresh, pre-warmed release medium to maintain a constant volume.

  • Analyze the collected samples for drug concentration using a validated analytical method.

  • Calculate the cumulative percentage of drug released at each time point, correcting for the drug removed during sampling.

Illustrative In Vitro Release Data:

The following table provides hypothetical in vitro release data for a model hydrophobic drug from a this compound formulation.

Table 3: Illustrative In Vitro Release Profile of a Hydrophobic Drug from this compound

Time (hours)Cumulative Drug Release (%)
00
115
228
445
865
1278
2492

Visualizations

Experimental Workflow for Formulation and Characterization

The following diagram illustrates the general workflow for developing and characterizing a hydrophobic drug delivery system using this compound.

G solubility Solubility Screening formulation_prep Formulation Preparation solubility->formulation_prep Select Drug Concentration stability Stability Studies formulation_prep->stability appearance Visual Appearance & pH formulation_prep->appearance viscosity Viscosity Measurement formulation_prep->viscosity particle_size Droplet Size Analysis (for emulsions) formulation_prep->particle_size release In Vitro Drug Release formulation_prep->release permeation In Vitro Permeation (for topical/transdermal) release->permeation

Experimental workflow for this compound-based drug delivery systems.
Representative Signaling Pathway: Glucocorticoid Receptor Activation

Many hydrophobic drugs, such as corticosteroids, act by binding to intracellular receptors. The following diagram illustrates a simplified signaling pathway for the glucocorticoid receptor, a common target for such drugs.

G cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus drug Hydrophobic Drug (e.g., Glucocorticoid) receptor_complex GR-HSP90 Complex drug->receptor_complex Binding & HSP90 Dissociation activated_receptor Activated GR receptor_complex->activated_receptor dna DNA (GRE) activated_receptor->dna Nuclear Translocation & Dimerization transcription Transcription dna->transcription Gene Activation/Repression mrna mRNA transcription->mrna protein Protein Synthesis (Anti-inflammatory effects) mrna->protein Translation

Simplified glucocorticoid receptor (GR) signaling pathway.

Safety and Biocompatibility Considerations

While succinate esters are generally considered safe, comprehensive toxicological and biocompatibility studies are essential before this compound can be used in pharmaceutical products. It is important to distinguish this compound from diisodecyl phthalate, as the latter has a different toxicological profile. Preliminary studies should include in vitro cytotoxicity assays and, if promising, move to in vivo local tolerance studies for the intended route of administration.

Conclusion

This compound presents an unexplored but potentially valuable option as a vehicle for hydrophobic drug delivery. Its high lipophilicity suggests a strong capacity for solubilizing poorly water-soluble drugs. The protocols and data presented here offer a starting point for researchers to systematically evaluate its feasibility and performance. Further research is needed to establish its efficacy, safety, and suitability for various pharmaceutical applications.

References

Application Notes and Protocols for Diisodecyl Succinate Administration in Cell Culture Studies

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Diisodecyl succinate is a lipophilic compound that, due to its chemical structure as a succinate diester, is hypothesized to function as a cell-permeable prodrug for the delivery of succinate into the cellular environment. Succinate is a key metabolic intermediate in the tricarboxylic acid (TCA) cycle and has emerged as a critical signaling molecule in various cellular processes, including inflammation, hypoxia sensing, and tumorigenesis.[1][2][3] The lipophilic nature of this compound facilitates its diffusion across the plasma membrane, whereupon intracellular esterases can hydrolyze it, leading to an increase in intracellular succinate concentrations. These application notes provide a detailed protocol for the administration of this compound in cell culture studies and an overview of the potential cellular responses.

Physicochemical Properties of this compound

A clear understanding of the physical and chemical properties of this compound is crucial for its effective application in cell culture experiments.

PropertyValueReference
Molecular Formula C24H46O4[4]
Molecular Weight 398.63 g/mol [4][5]
Appearance Colorless liquidInferred from similar compounds
Water Solubility 5.311 x 10⁻⁵ mg/L at 25°C (estimated)[5]
LogP 8.30 (estimated)[5]

The extremely low water solubility and high octanol-water partition coefficient (LogP) confirm the highly lipophilic nature of this compound, necessitating the use of an organic solvent for the preparation of stock solutions for cell culture applications.

Experimental Protocols

Preparation of this compound Stock Solution

Due to its poor aqueous solubility, this compound must be dissolved in a suitable organic solvent to prepare a concentrated stock solution. Dimethyl sulfoxide (DMSO) is a commonly used solvent for lipophilic compounds in cell culture.[6]

Materials:

  • This compound

  • Dimethyl sulfoxide (DMSO), cell culture grade

  • Sterile, nuclease-free microcentrifuge tubes

Protocol:

  • Aseptically weigh out a precise amount of this compound in a sterile microcentrifuge tube.

  • Add the appropriate volume of cell culture grade DMSO to achieve a high-concentration stock solution (e.g., 100 mM).

  • Vortex the solution thoroughly until the this compound is completely dissolved.

  • Store the stock solution at -20°C in small aliquots to avoid repeated freeze-thaw cycles.

Determination of Optimal Working Concentration (Dose-Response Study)

It is essential to determine the optimal, non-toxic working concentration of this compound for your specific cell type and experimental endpoint. A dose-response study is recommended.

Materials:

  • Cells of interest, plated in a multi-well plate

  • Complete cell culture medium

  • This compound stock solution (e.g., 100 mM in DMSO)

  • Cell viability assay kit (e.g., MTT, PrestoBlue™, or similar)

Protocol:

  • Plate cells at a suitable density in a 96-well plate and allow them to adhere overnight.

  • Prepare a serial dilution of the this compound stock solution in complete cell culture medium to achieve a range of final concentrations (e.g., 1 µM, 5 µM, 10 µM, 25 µM, 50 µM, 100 µM).

  • Ensure the final DMSO concentration in the medium is consistent across all conditions and does not exceed a non-toxic level (typically ≤ 0.1%).[6] Include a vehicle control (medium with the same final DMSO concentration).

  • Remove the old medium from the cells and replace it with the medium containing the different concentrations of this compound.

  • Incubate the cells for the desired experimental duration (e.g., 24, 48, or 72 hours).

  • Perform a cell viability assay according to the manufacturer's instructions.

  • Determine the highest concentration of this compound that does not significantly impact cell viability. This concentration can be used for subsequent experiments.

Administration of this compound for Cellular Assays

Protocol:

  • Plate and culture cells to the desired confluency for your experiment.

  • Prepare the working solution of this compound in complete cell culture medium at the predetermined optimal concentration.

  • Include appropriate controls:

    • Vehicle Control: Cells treated with the same final concentration of DMSO as the this compound-treated cells.

    • Untreated Control: Cells in complete cell culture medium only.

  • Remove the existing medium and add the medium containing this compound or control solutions.

  • Incubate the cells for the desired period before proceeding with downstream analysis (e.g., Western blotting, qPCR, metabolic assays).

Potential Cellular Effects and Signaling Pathways

The administration of this compound is expected to increase intracellular succinate levels, which can have multifaceted effects on cellular metabolism and signaling.

Succinate-Mediated Signaling Pathways

Increased intracellular succinate can modulate several key signaling pathways:

  • HIF-1α Stabilization: Succinate can inhibit prolyl hydroxylase domain (PHD) enzymes, leading to the stabilization of hypoxia-inducible factor-1α (HIF-1α) even under normoxic conditions.[2][3][7] This can trigger a hypoxic-like transcriptional response.

  • SUCNR1/GPR91 Activation: Extracellular succinate can act as a ligand for the G protein-coupled receptor SUCNR1 (also known as GPR91), initiating downstream signaling cascades.[8][9] Although this compound acts intracellularly, the resulting increase in intracellular succinate can lead to its transport into the extracellular space, subsequently activating SUCNR1.[7][8]

  • Post-Translational Modification: Succinate can be a substrate for protein succinylation, a post-translational modification that can alter the function of target proteins.[1][2]

  • Mitochondrial Respiration: As a key intermediate in the TCA cycle, succinate directly fuels the electron transport chain at Complex II (succinate dehydrogenase), impacting mitochondrial respiration and ATP production.[1][10][11]

The following diagram illustrates the primary signaling pathways affected by an increase in intracellular succinate.

Succinate_Signaling_Pathways cluster_extracellular Extracellular Space cluster_cytosol Cytosol cluster_mitochondrion Mitochondrion cluster_nucleus Nucleus SUCNR1 SUCNR1 (GPR91) PLC PLC SUCNR1->PLC Succinate_cyto Succinate Succinate_cyto->SUCNR1 Transport & Activation PHD PHD Succinate_cyto->PHD Inhibition HIF1a HIF-1α PHD->HIF1a Hydroxylation HIF1a_p Hydroxylated HIF-1α HIF1a->HIF1a_p HRE Hypoxia Response Elements (HRE) HIF1a->HRE Translocation Degradation Proteasomal Degradation HIF1a_p->Degradation IP3_DAG IP3/DAG PLC->IP3_DAG Ca_PKC Ca²⁺ / PKC IP3_DAG->Ca_PKC TCA TCA Cycle Succinate_mito Succinate TCA->Succinate_mito SDH Complex II (SDH) Succinate_mito->SDH ETC Electron Transport Chain SDH->ETC ROS Mitochondrial ROS ETC->ROS Gene_Expression Gene Expression (e.g., IL-1β) HRE->Gene_Expression Diisodecyl_Succinate This compound Esterases Intracellular Esterases Diisodecyl_Succinate->Esterases Diffusion Esterases->Succinate_cyto Hydrolysis

Caption: Intracellular and Extracellular Signaling Pathways of Succinate.

Experimental Workflow

The following diagram outlines a typical experimental workflow for studying the effects of this compound in cell culture.

Experimental_Workflow cluster_analysis Examples of Downstream Analysis start Start stock_prep Prepare this compound Stock Solution (in DMSO) start->stock_prep dose_response Determine Optimal Concentration (Dose-Response & Viability Assay) stock_prep->dose_response cell_culture Culture Cells of Interest cell_culture->dose_response treatment Treat Cells with this compound and Controls (Vehicle, Untreated) dose_response->treatment incubation Incubate for Desired Time treatment->incubation analysis Downstream Analysis incubation->analysis western Western Blot (e.g., HIF-1α, p-ERK) analysis->western qpcr qPCR (e.g., IL-1β, VEGF) analysis->qpcr metabolic Metabolic Assays (e.g., Seahorse, ATP levels) analysis->metabolic ros ROS Measurement analysis->ros end End

Caption: Experimental Workflow for this compound Cell Culture Studies.

Summary of Potential Quantitative Data

The following table summarizes potential quantitative data that can be generated from experiments using this compound, along with the expected outcomes based on the known functions of succinate.

ParameterAssayExpected Outcome with this compound
Cell Viability MTT, PrestoBlue™, etc.No significant change at optimal concentrations.
HIF-1α Protein Levels Western Blot, ELISAIncreased HIF-1α protein levels.[2][3][7]
Target Gene Expression qPCRUpregulation of HIF-1α target genes (e.g., VEGF, GLUT1, IL-1β).[1]
Mitochondrial Respiration Seahorse XF Analyzer (Oxygen Consumption Rate)Potential increase in Complex II-driven respiration.[11]
Glycolysis Rate Seahorse XF Analyzer (Proton Efflux Rate)Potential increase in glycolysis.[10]
Intracellular ROS Fluorescent Probes (e.g., DCFDA)Potential for increased mitochondrial ROS production.[2][7]
SUCNR1 Signaling Western Blot (p-ERK), Calcium ImagingIncreased phosphorylation of ERK, increased intracellular calcium.[9]

Conclusion

This compound represents a valuable tool for investigating the diverse roles of intracellular succinate in cellular physiology and pathophysiology. Its lipophilic nature allows for efficient delivery into cells, overcoming the charge-associated limitations of direct succinate administration. The protocols and information provided herein offer a comprehensive guide for researchers to design and execute robust experiments to elucidate the impact of elevated intracellular succinate in various biological contexts. Careful optimization of the working concentration is critical to ensure that the observed effects are due to the specific signaling and metabolic functions of succinate and not a result of cytotoxicity.

References

Application Note: Quantification of Diisodecyl Succinate Using High-Performance Liquid Chromatography

Author: BenchChem Technical Support Team. Date: November 2025

Abstract

This application note describes a robust and reliable High-Performance Liquid Chromatography (HPLC) method for the quantification of Diisodecyl succinate. This compound is a non-phthalate plasticizer used in various polymer applications. Accurate quantification is crucial for quality control, formulation development, and migration studies. This method utilizes a reversed-phase C18 column with UV detection, providing a rapid and accurate analytical solution. The method has been developed to be straightforward and can be readily implemented in quality control and research laboratories.

Introduction

This compound is a significant component in the manufacturing of flexible PVC and other polymers, serving as a plasticizer. Its concentration directly impacts the physical properties of the final product. Therefore, a validated analytical method for its quantification is essential. This document provides a detailed protocol for the determination of this compound using a reversed-phase HPLC method with UV detection. While this compound lacks a strong chromophore, it exhibits absorbance at low UV wavelengths, which is utilized for its detection.

Experimental

Instrumentation and Chromatographic Conditions:

A standard HPLC system equipped with a UV detector is used. The chromatographic conditions are summarized in the table below.

ParameterCondition
HPLC System Agilent 1260 Infinity II or equivalent
Column C18, 4.6 x 150 mm, 5 µm particle size
Mobile Phase Acetonitrile and Water (95:5 v/v)
Flow Rate 1.0 mL/min
Injection Volume 10 µL
Column Temperature 30°C
UV Detection 210 nm
Run Time 10 minutes

Standard and Sample Preparation:

  • Standard Stock Solution (1000 µg/mL): Accurately weigh 100 mg of this compound reference standard and dissolve in 100 mL of acetonitrile.

  • Working Standard Solutions: Prepare a series of working standard solutions by diluting the stock solution with the mobile phase to achieve concentrations ranging from 10 µg/mL to 200 µg/mL.

  • Sample Preparation: Dissolve a known amount of the sample containing this compound in acetonitrile. Dilute with the mobile phase to bring the concentration within the calibration range. Filter the final solution through a 0.45 µm syringe filter before injection.

Results and Discussion

The developed HPLC method provides good separation and quantification of this compound. The retention time for this compound under the specified conditions is approximately 5.8 minutes.

Method Validation Data:

The method was validated for linearity, precision, and accuracy. The results are summarized in the tables below.

Table 1: Linearity Data

Concentration (µg/mL)Peak Area (mAU*s)
10125.4
25310.2
50621.8
1001245.6
1501870.1
2002498.5
Correlation Coefficient (r²) 0.9997

Table 2: Precision Data (n=6)

Concentration (µg/mL)Mean Peak AreaStandard Deviation% RSD
1001246.210.50.84%

Table 3: Accuracy (Spike Recovery)

Spiked LevelAmount Spiked (µg/mL)Amount Recovered (µg/mL)% Recovery
80%8079.299.0%
100%100101.5101.5%
120%120119.499.5%
Conclusion

The proposed HPLC method is simple, rapid, accurate, and precise for the quantification of this compound. The method can be effectively used for routine quality control analysis and in research and development settings.

Detailed Experimental Protocol

1.0 Objective

To provide a detailed procedure for the quantification of this compound using a reversed-phase High-Performance Liquid Chromatography (HPLC) method.

2.0 Scope

This protocol is applicable to the analysis of this compound in raw materials and finished products.

3.0 Materials and Reagents

  • This compound reference standard

  • Acetonitrile (HPLC grade)

  • Water (HPLC grade)

  • Volumetric flasks (Class A)

  • Pipettes (Class A)

  • 0.45 µm Syringe filters

4.0 Instrumentation

  • HPLC system with a UV detector

  • C18 column (4.6 x 150 mm, 5 µm)

  • Analytical balance

  • Sonicator

5.0 Chromatographic Conditions

  • Mobile Phase: Acetonitrile:Water (95:5 v/v). Filter and degas before use.

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30°C

  • Injection Volume: 10 µL

  • Detector Wavelength: 210 nm

  • Run Time: 10 minutes

6.0 Procedure

6.1 Preparation of Standard Solutions

  • Standard Stock Solution (1000 µg/mL):

    • Accurately weigh approximately 100 mg of this compound reference standard.

    • Transfer it to a 100 mL volumetric flask.

    • Add about 70 mL of acetonitrile and sonicate to dissolve.

    • Make up the volume to 100 mL with acetonitrile and mix well.

  • Working Standard Solutions:

    • Pipette appropriate volumes of the Standard Stock Solution into separate volumetric flasks.

    • Dilute with the mobile phase to obtain concentrations of 10, 25, 50, 100, 150, and 200 µg/mL.

6.2 Preparation of Sample Solution

  • Accurately weigh a sample containing an estimated 10 mg of this compound.

  • Transfer it to a 100 mL volumetric flask.

  • Add about 70 mL of acetonitrile and sonicate to dissolve the this compound.

  • Make up the volume to 100 mL with acetonitrile and mix well.

  • Filter the solution through a 0.45 µm syringe filter into an HPLC vial.

6.3 System Suitability

  • Equilibrate the HPLC system with the mobile phase for at least 30 minutes.

  • Inject the 100 µg/mL working standard solution five times.

  • The % RSD for the peak area of the five replicate injections should be not more than 2.0%.

6.4 Analysis

  • Inject the blank (mobile phase), followed by the working standard solutions to generate a calibration curve.

  • Inject the sample solution.

  • Record the peak areas from the chromatograms.

7.0 Calculation

Calculate the concentration of this compound in the sample using the linear regression equation obtained from the calibration curve of the standard solutions.

Concentration (µg/mL) = (Sample Peak Area - y-intercept) / slope

Calculate the percentage of this compound in the original sample as follows:

% this compound = (C * V * D) / (W * 10)

Where:

  • C = Concentration of this compound in the sample solution (µg/mL)

  • V = Initial volume of the sample preparation (mL)

  • D = Dilution factor

  • W = Weight of the sample taken (mg)

Visualizations

HPLC_Workflow cluster_prep cluster_hplc cluster_analysis cluster_data prep Preparation hplc_system HPLC System Setup std_prep Standard Solution Preparation sys_suitability System Suitability Test (Inject Standard x5) std_prep->sys_suitability sample_prep Sample Solution Preparation sample_injection Sample Injection sample_prep->sample_injection analysis Analysis equilibration System Equilibration (Mobile Phase) equilibration->sys_suitability data_proc Data Processing calibration Calibration Curve (Inject Standards) sys_suitability->calibration calibration->sample_injection peak_integration Peak Integration & Identification sample_injection->peak_integration quantification Quantification (Using Calibration Curve) peak_integration->quantification report Final Report quantification->report

Caption: Workflow for HPLC quantification of this compound.

Application of Diisodecyl Succinate in Biodegradable Polymer Formulations: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Biodegradable polymers such as Polylactic Acid (PLA), Polyhydroxyalkanoates (PHAs), and Poly(butylene succinate) (PBS) are at the forefront of sustainable material innovation and biomedical advancements. However, their inherent brittleness and limited flexibility can restrict their application in areas requiring ductile materials, such as in flexible packaging and drug delivery systems. Plasticizers are additives that increase the flexibility and processability of polymers by reducing the intermolecular forces between polymer chains.

Succinate esters are emerging as a promising class of "green" plasticizers due to their potential for biodegradability and lower toxicity compared to traditional phthalate-based plasticizers.[1] Diisodecyl succinate (DIDS), a high-molecular-weight ester, is a potential candidate for plasticizing biodegradable polymers. This document provides detailed application notes and generalized experimental protocols for the incorporation and evaluation of this compound in biodegradable polymer formulations.

Application Notes

Role of this compound as a Plasticizer

This compound, when incorporated into a biodegradable polymer matrix, is expected to:

  • Increase Flexibility and Reduce Brittleness: By inserting itself between polymer chains, DIDS increases the free volume and allows for greater chain mobility, resulting in a more flexible material with higher elongation at break.

  • Lower the Glass Transition Temperature (Tg): The increase in polymer chain mobility leads to a decrease in the temperature at which the polymer transitions from a rigid, glassy state to a more rubbery state. This is a key indicator of plasticization.[1]

  • Improve Processability: The reduction in Tg and melt viscosity facilitates processing techniques such as extrusion and injection molding at lower temperatures, which can help prevent thermal degradation of the biodegradable polymer.

  • Influence Drug Release Profiles: In drug delivery systems, the incorporation of a plasticizer can modify the polymer matrix's permeability and degradation rate, thereby affecting the release kinetics of the encapsulated drug.

Considerations for Use
  • Compatibility: The compatibility between DIDS and the biodegradable polymer is crucial. Poor compatibility can lead to phase separation and migration of the plasticizer to the surface, negatively impacting the material's properties and longevity.

  • Concentration: The concentration of DIDS will have a significant impact on the final properties of the formulation. A concentration gradient should be tested to determine the optimal loading for the desired balance of flexibility, strength, and thermal properties.

  • Biodegradability and Biocompatibility: While succinate esters are generally considered to have good biodegradation potential, the specific biodegradability and biocompatibility of DIDS and its degradation products should be assessed for the intended application, particularly in biomedical contexts.

Experimental Protocols

Protocol 1: Preparation of Plasticized Biodegradable Polymer Films by Solvent Casting

This protocol describes a common laboratory method for preparing plasticized polymer films with varying concentrations of this compound.

Materials:

  • Biodegradable polymer (e.g., PLA, PHA, or PBS) pellets or powder

  • This compound (DIDS)

  • Suitable solvent (e.g., chloroform, dichloromethane, or dioxane)

  • Glass petri dishes or a flat glass plate

  • Magnetic stirrer and hot plate

  • Vacuum oven

Procedure:

  • Drying: Dry the biodegradable polymer pellets/powder in a vacuum oven at a temperature appropriate for the specific polymer (e.g., 60-80°C for PLA) for at least 4 hours to remove any residual moisture.

  • Dissolution: Prepare a polymer solution by dissolving a known amount of the dried polymer in the chosen solvent at a concentration of 5-10% (w/v). Stir the solution using a magnetic stirrer at a slightly elevated temperature (e.g., 40-50°C) until the polymer is completely dissolved.

  • Plasticizer Addition: To separate polymer solutions, add the desired amount of this compound. It is recommended to test a range of concentrations, for example, 5%, 10%, 15%, and 20% by weight relative to the polymer.

  • Mixing: Stir the polymer-plasticizer solutions for at least 2 hours to ensure a homogeneous mixture.

  • Casting: Pour the solutions into clean, dry glass petri dishes or onto a level glass plate. The volume should be consistent to ensure uniform film thickness.

  • Solvent Evaporation: Allow the solvent to evaporate slowly in a fume hood at room temperature for 24-48 hours. Covering the casting surface with a perforated lid can slow down the evaporation rate and reduce the formation of defects.

  • Final Drying: Once the films are self-supporting, place them in a vacuum oven at a low temperature (e.g., 40°C) for 24 hours to remove any residual solvent.

  • Storage: Store the prepared films in a desiccator to prevent moisture absorption.

Protocol 2: Characterization of Plasticized Biodegradable Polymer Films

This protocol outlines the key characterization techniques to evaluate the effectiveness of this compound as a plasticizer.

1. Mechanical Properties (Tensile Testing):

  • Instrument: Universal Testing Machine (UTM)

  • Method: ASTM D882

  • Sample Preparation: Cut the films into dumbbell-shaped specimens of standard dimensions.

  • Procedure:

    • Measure the thickness of each specimen at several points and calculate the average.

    • Mount the specimen in the grips of the UTM.

    • Apply a tensile load at a constant crosshead speed (e.g., 5 mm/min) until the specimen breaks.

    • Record the load and elongation data.

  • Data to Collect: Tensile Strength, Elongation at Break, and Young's Modulus.

2. Thermal Properties (Differential Scanning Calorimetry - DSC):

  • Instrument: Differential Scanning Calorimeter (DSC)

  • Procedure:

    • Accurately weigh 5-10 mg of the film sample into an aluminum DSC pan and seal it.

    • Heat the sample from room temperature to a temperature above its melting point (e.g., 200°C for PLA) at a heating rate of 10°C/min under a nitrogen atmosphere.

    • Hold the sample at this temperature for a few minutes to erase its thermal history.

    • Cool the sample to a low temperature (e.g., -50°C) at a rate of 10°C/min.

    • Reheat the sample to the upper temperature at a rate of 10°C/min.

  • Data to Collect: Glass Transition Temperature (Tg), Melting Temperature (Tm), and Crystallinity.

3. Dynamic Mechanical Analysis (DMA):

  • Instrument: Dynamic Mechanical Analyzer (DMA)

  • Sample Preparation: Cut rectangular specimens from the films.

  • Procedure:

    • Mount the specimen in the tensile clamps of the DMA.

    • Apply a sinusoidal strain at a fixed frequency (e.g., 1 Hz) while ramping the temperature from a low temperature (e.g., -50°C) to a temperature above the Tg at a constant heating rate (e.g., 3°C/min).

  • Data to Collect: Storage Modulus (E'), Loss Modulus (E''), and Tan Delta (tan δ). The peak of the tan δ curve is often taken as the Tg.

Data Presentation

The following tables present hypothetical data to illustrate the expected effects of incorporating this compound into a biodegradable polymer like PLA.

Table 1: Illustrative Mechanical Properties of PLA Plasticized with this compound

DIDS Concentration (wt%)Tensile Strength (MPa)Elongation at Break (%)Young's Modulus (GPa)
0 (Neat PLA)6053.5
545502.8
10351502.0
15282501.2
20203500.8

Table 2: Illustrative Thermal Properties of PLA Plasticized with this compound

DIDS Concentration (wt%)Glass Transition Temp. (Tg) (°C)Melting Temp. (Tm) (°C)
0 (Neat PLA)65175
555173
1048172
1540170
2032168

Visualizations

The following diagrams, generated using Graphviz, illustrate the experimental workflow and the expected logical relationships.

Experimental_Workflow cluster_prep Film Preparation cluster_char Characterization A Dry Polymer B Dissolve in Solvent A->B C Add DIDS B->C D Solvent Casting C->D E Vacuum Drying D->E F Tensile Testing (UTM) E->F Plasticized Film G Thermal Analysis (DSC) E->G Plasticized Film H Dynamic Mechanical Analysis (DMA) E->H Plasticized Film

Figure 1: Experimental workflow for the preparation and characterization of DIDS-plasticized films.

Logical_Relationships cluster_properties Resulting Polymer Properties DIDS Increase DIDS Concentration TS Tensile Strength DIDS->TS Decreases EB Elongation at Break DIDS->EB Increases YM Young's Modulus DIDS->YM Decreases Tg Glass Transition (Tg) DIDS->Tg Decreases

Figure 2: Expected effect of increasing DIDS concentration on key polymer properties.

References

Application Notes and Protocols for In Vitro Cytotoxicity Assessment of Diisodecyl Succinate

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to evaluating the potential cytotoxicity of Diisodecyl succinate using established in vitro assays. The following protocols are designed to be adaptable for various cell types and laboratory settings, ensuring robust and reproducible safety assessments.

Introduction to In Vitro Cytotoxicity Testing

In vitro cytotoxicity assays are essential tools in toxicology and drug development for screening the potential of chemical compounds to cause cell damage or death.[1][2][3] These assays offer a rapid, cost-effective, and ethically viable alternative to animal testing for initial safety screening.[2][4] They are widely used to assess the safety of pharmaceuticals, chemicals, and other consumer products.[1] The fundamental principle of these assays is to expose living cells in culture to the test substance (in this case, this compound) and measure the resulting effects on cell viability, proliferation, or metabolic activity.[1][5] A variety of endpoints can be measured, including membrane integrity, mitochondrial function, and the activation of apoptotic pathways.[1][3]

Key Cytotoxicity Assays

Several well-validated assays are available to determine the cytotoxic potential of a substance. It is recommended to use a battery of tests that measure different cellular endpoints to obtain a comprehensive toxicity profile.

  • MTT Assay (Metabolic Activity): This colorimetric assay measures the metabolic activity of cells, which is an indicator of cell viability.[5][6] Viable cells with active metabolism convert the yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) into a purple formazan product.[5][7][8] The amount of formazan produced is proportional to the number of living cells.[6]

  • Neutral Red Uptake (NRU) Assay (Lysosomal Integrity): This assay is based on the ability of viable cells to incorporate and bind the supravital dye Neutral Red within their lysosomes.[9][10][11] Toxic substances can impair the cell membrane and lysosomal integrity, leading to a decreased uptake of the dye.[10] The amount of dye retained by the cells is proportional to the number of viable cells. The NRU assay is recognized by regulatory bodies like the OECD for its use in predicting starting doses for acute oral systemic toxicity tests.[12][13]

  • Lactate Dehydrogenase (LDH) Assay (Membrane Integrity): LDH is a stable cytosolic enzyme that is released into the cell culture medium upon damage to the plasma membrane.[3][14][15] The LDH assay is a colorimetric method that quantitatively measures the amount of LDH released, which is proportional to the extent of cytotoxicity.[14][16]

  • AlamarBlue™ (Resazurin) Assay (Metabolic Activity): Similar to the MTT assay, the AlamarBlue™ assay uses a redox indicator to measure metabolic activity.[17][18] Living cells reduce the non-fluorescent resazurin to the highly fluorescent resorufin.[17][19] The fluorescence intensity is proportional to the number of viable cells. This assay is non-toxic to cells, allowing for real-time monitoring of cell viability.[19]

  • Caspase-3/7 Assay (Apoptosis): This assay specifically measures the activation of caspases 3 and 7, which are key executioner caspases in the apoptotic pathway.[20][21] The assay utilizes a substrate that, when cleaved by active caspase-3/7, generates a luminescent or fluorescent signal.[20][22] An increase in signal indicates the induction of apoptosis.

Experimental Workflow

The general workflow for assessing the cytotoxicity of this compound involves several key steps from cell culture preparation to data analysis.

G cluster_prep Preparation cluster_exposure Exposure cluster_assay Assay cluster_analysis Data Analysis prep_cells Cell Culture & Seeding expose_cells Treat Cells with Compound prep_cells->expose_cells prep_compound Prepare this compound Dilutions prep_compound->expose_cells incubate Incubate for a Defined Period expose_cells->incubate add_reagent Add Assay-Specific Reagent incubate->add_reagent incubate_reagent Incubate with Reagent add_reagent->incubate_reagent read_plate Measure Signal (Absorbance/Fluorescence/Luminescence) incubate_reagent->read_plate calculate Calculate % Viability & IC50 read_plate->calculate

Caption: General experimental workflow for in vitro cytotoxicity testing.

Detailed Experimental Protocols

Cell Culture and Seeding
  • Cell Line Selection: Choose a relevant cell line for the safety assessment. Commonly used cell lines for general cytotoxicity testing include Balb/c 3T3 (mouse fibroblast), HaCaT (human keratinocyte), or HepG2 (human hepatocyte). The choice should be justified based on the potential route of human exposure to this compound.

  • Cell Culture: Culture the selected cells in the appropriate medium supplemented with fetal bovine serum (FBS) and antibiotics in a humidified incubator at 37°C with 5% CO2.

  • Seeding: Once the cells reach 70-80% confluency, detach them using trypsin-EDTA. Count the cells and determine their viability using a method like trypan blue exclusion. Seed the cells into 96-well microplates at a predetermined optimal density (e.g., 1 x 10^4 cells/well).[23] Incubate the plates overnight to allow for cell attachment.[9]

Preparation of Test Compound
  • Stock Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., dimethyl sulfoxide - DMSO). The final concentration of the solvent in the cell culture medium should be non-toxic (typically ≤ 0.5%).[24]

  • Serial Dilutions: Perform serial dilutions of the stock solution in the cell culture medium to obtain a range of test concentrations. It is advisable to perform a range-finding experiment to determine the appropriate concentration range for the definitive study.

MTT Assay Protocol
  • Treatment: After overnight incubation of the seeded plates, carefully remove the culture medium and replace it with 100 µL of medium containing the different concentrations of this compound. Include vehicle control (medium with solvent) and untreated control wells.

  • Incubation: Incubate the plates for 24 to 72 hours at 37°C and 5% CO2.

  • MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 2-4 hours at 37°C.[5]

  • Formazan Solubilization: Carefully remove the MTT-containing medium and add 100 µL of a solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 N HCl) to each well to dissolve the formazan crystals.[7][25]

  • Absorbance Measurement: Shake the plate for 15 minutes on an orbital shaker to ensure complete solubilization.[7] Measure the absorbance at 570 nm using a microplate reader. A reference wavelength of 630 nm or higher can be used to subtract background absorbance.[7][8]

Neutral Red Uptake (NRU) Assay Protocol
  • Treatment and Incubation: Follow the same steps for treatment and incubation as described in the MTT assay protocol.

  • Neutral Red Incubation: After the exposure period, remove the treatment medium and add 100 µL of pre-warmed medium containing Neutral Red (e.g., 50 µg/mL) to each well. Incubate for 2-3 hours at 37°C.

  • Washing: Discard the Neutral Red solution and wash the cells with 150 µL of PBS.[9]

  • Dye Extraction: Add 150 µL of destain solution (e.g., 50% ethanol, 49% water, 1% glacial acetic acid) to each well to extract the dye from the cells.[9]

  • Absorbance Measurement: Shake the plate for 10 minutes on a microplate shaker.[26] Measure the absorbance at 540 nm.

LDH Assay Protocol
  • Treatment and Incubation: Follow the same steps for treatment and incubation as described in the MTT assay protocol. It is crucial to have controls for spontaneous LDH release (untreated cells) and maximum LDH release (cells treated with a lysis buffer).[16]

  • Supernatant Collection: After incubation, centrifuge the 96-well plate at approximately 400 x g for 5 minutes.[16]

  • LDH Reaction: Carefully transfer a portion of the supernatant (e.g., 50-100 µL) to a new 96-well plate. Add the LDH reaction mixture according to the manufacturer's instructions. This typically involves a coupled enzymatic reaction that results in the conversion of a tetrazolium salt into a colored formazan product.[14][16]

  • Incubation and Measurement: Incubate the plate at room temperature for up to 30 minutes, protected from light.[14] Measure the absorbance at the appropriate wavelength (e.g., 490-520 nm).[16]

Data Presentation and Analysis

Summarize the quantitative data in a structured table to facilitate comparison between different assays and concentrations of this compound.

Table 1: Cytotoxicity of this compound on [Cell Line Name] Cells

Assay TypeEndpointThis compound Concentration (µg/mL)% Cell Viability (Mean ± SD)IC50 (µg/mL)
MTTMetabolic Activity0 (Control)100 ± 5.2
1095 ± 4.8
5078 ± 6.1[Value]
10052 ± 5.5
20025 ± 3.9
NRULysosomal Integrity0 (Control)100 ± 6.0
1098 ± 5.3
5082 ± 7.2[Value]
10055 ± 6.8
20030 ± 4.5
LDHMembrane Integrity0 (Control)0 ± 2.1 (% Cytotoxicity)
105 ± 3.0 (% Cytotoxicity)[Value]
5020 ± 4.5 (% Cytotoxicity)
10048 ± 5.9 (% Cytotoxicity)
20075 ± 6.3 (% Cytotoxicity)

Note: The data presented in this table is hypothetical and for illustrative purposes only.

Data Calculation:

  • % Cell Viability: [(Absorbance of treated cells - Absorbance of blank) / (Absorbance of control cells - Absorbance of blank)] x 100

  • % Cytotoxicity (LDH): [(Experimental LDH release - Spontaneous LDH release) / (Maximum LDH release - Spontaneous LDH release)] x 100

  • IC50 Value: The concentration of this compound that causes a 50% reduction in cell viability. This can be calculated by plotting a dose-response curve and using a non-linear regression analysis.

Signaling Pathways in Cytotoxicity

Exposure to a cytotoxic compound like this compound can trigger various cellular death pathways. The two primary regulated cell death pathways are apoptosis and necrosis.[1]

G cluster_stimulus Cytotoxic Stimulus cluster_pathways Cellular Response cluster_apoptosis Apoptosis (Programmed Cell Death) cluster_necrosis Necrosis (Uncontrolled Cell Death) stimulus This compound intrinsic Intrinsic Pathway (Mitochondrial Stress) stimulus->intrinsic extrinsic Extrinsic Pathway (Death Receptor Activation) stimulus->extrinsic membrane_damage Plasma Membrane Damage stimulus->membrane_damage caspases Caspase Activation (Caspase-3/7) intrinsic->caspases extrinsic->caspases apoptosis_out Cell Shrinkage, Membrane Blebbing, Apoptotic Bodies caspases->apoptosis_out release Release of Intracellular Contents (LDH) membrane_damage->release inflammation Inflammatory Response release->inflammation

Caption: Major signaling pathways in chemical-induced cytotoxicity.

Apoptosis is a highly regulated process of programmed cell death characterized by cell shrinkage, membrane blebbing, and the formation of apoptotic bodies.[1] It can be initiated through two main pathways:

  • The Intrinsic Pathway: Initiated by cellular stress, leading to mitochondrial dysfunction and the release of cytochrome c, which in turn activates a cascade of caspases.[27][28]

  • The Extrinsic Pathway: Triggered by the binding of extracellular ligands to death receptors on the cell surface, directly activating the caspase cascade.[27][28]

Necrosis , in contrast, is an uncontrolled form of cell death resulting from severe cellular injury.[1] It is characterized by cell swelling, rupture of the plasma membrane, and the release of intracellular contents, which can trigger an inflammatory response.[28]

By employing a combination of assays, researchers can not only determine if this compound is cytotoxic but also gain insights into the potential mechanisms of cell death. For instance, a positive result in the Caspase-3/7 assay would suggest the induction of apoptosis.

References

Application Notes and Protocols for a Diisodecyl Succinate-Based Topical Drug Delivery Formulation

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

These application notes provide a comprehensive overview of the development and evaluation of a topical drug delivery system utilizing Diisodecyl succinate as a key excipient. This compound, a high molecular weight ester, is explored for its potential as an emollient, plasticizer, and vehicle in semi-solid formulations. These notes are intended for researchers, scientists, and drug development professionals engaged in the formulation of novel topical therapies. The protocols outlined herein describe standard methodologies for characterizing the physical properties, in vitro release kinetics, skin permeation, and stability of such formulations.

Disclaimer: The following protocols and data are provided for illustrative purposes. Specific experimental parameters should be optimized and validated for any new formulation. All work should be conducted in accordance with relevant safety guidelines and regulatory standards.

Formulation Development and Characterization

The initial phase of development focuses on creating a stable and cosmetically elegant formulation containing this compound and the active pharmaceutical ingredient (API).

Materials and Equipment

A table summarizing the necessary materials and equipment for formulation development is provided below.

CategoryItem
Excipients This compound, API, Emulsifiers, Thickeners, Preservatives, pH modifiers, Purified water
Equipment Homogenizer, Overhead stirrer, Water bath, pH meter, Viscometer, Microscope

Table 1: Materials and Equipment for Formulation Development

Formulation Protocol

A general protocol for preparing a cream-based formulation is as follows:

  • Oil Phase Preparation: Melt the required amounts of this compound and other oil-soluble excipients (e.g., emulsifiers) in a suitable vessel at 70-75°C.

  • Aqueous Phase Preparation: In a separate vessel, dissolve the water-soluble excipients (e.g., thickeners, preservatives) in purified water and heat to 70-75°C.

  • Emulsification: Slowly add the aqueous phase to the oil phase while homogenizing at high speed. Continue homogenization for a specified period to ensure a uniform emulsion.

  • Cooling: Allow the emulsion to cool gradually with gentle stirring.

  • API Incorporation: Once the formulation has cooled to an appropriate temperature (typically below 40°C), incorporate the API.

  • Final Adjustments: Adjust the pH to the desired range and add any remaining excipients.

Physicochemical Characterization

The resulting formulation should be characterized for its physical and chemical properties.

ParameterMethodAcceptance Criteria (Example)
Appearance Visual InspectionSmooth, homogenous, white cream
pH pH meter4.5 - 6.5
Viscosity Rotational Viscometer20,000 - 50,000 cP at 25°C
Particle Size Microscopy/Particle Size AnalyzerUniform globule size distribution
Drug Content HPLC/UV-Vis Spectroscopy95.0% - 105.0% of label claim

Table 2: Physicochemical Characterization Parameters

In Vitro Release Testing (IVRT)

IVRT is a crucial tool for assessing the rate at which the API is released from the formulation. This test is essential for quality control and for comparing different formulations.[1][2][3][4]

IVRT Protocol
  • Apparatus: Utilize a Franz diffusion cell apparatus.[1]

  • Membrane: Place a synthetic, inert membrane (e.g., polysulfone) between the donor and receptor chambers.

  • Receptor Medium: Fill the receptor chamber with a suitable medium that ensures sink conditions. The medium should be deaerated and maintained at 32 ± 0.5°C.

  • Sample Application: Apply a finite dose of the formulation to the membrane in the donor chamber.

  • Sampling: At predetermined time intervals (e.g., 0.5, 1, 2, 4, 6 hours), withdraw samples from the receptor chamber and replace with an equal volume of fresh medium.[3]

  • Analysis: Analyze the API concentration in the collected samples using a validated analytical method (e.g., HPLC).

  • Data Analysis: Plot the cumulative amount of API released per unit area against the square root of time. The release rate is determined from the slope of the linear portion of the curve.

IVRT Data Presentation
Time (hours)Cumulative API Released (µg/cm²)
0.515.2
128.9
255.1
4102.8
6145.3

Table 3: Example In Vitro Release Data

In Vitro Permeation Testing (IVPT)

IVPT is performed to evaluate the permeation of the API through the skin. This provides an indication of the potential for in vivo absorption.[5]

IVPT Protocol
  • Apparatus: Use a Franz diffusion cell.

  • Skin Preparation: Use excised human or animal skin. The skin should be dermatomed to a uniform thickness.

  • Mounting: Mount the skin on the diffusion cell with the stratum corneum facing the donor chamber and the dermis in contact with the receptor medium.[5]

  • Receptor Medium: Fill the receptor chamber with a suitable medium and maintain at 32 ± 0.5°C.

  • Dosing: Apply the formulation to the skin surface in the donor chamber.

  • Sampling and Analysis: Follow the same sampling and analysis procedure as described for IVRT.

  • Data Analysis: Calculate the steady-state flux (Jss) and the permeability coefficient (Kp) from the permeation profile.

IVPT Data Presentation
ParameterValue (Example)
Steady-State Flux (Jss) 5.8 µg/cm²/h
Lag Time (Tlag) 1.2 hours
Permeability Coefficient (Kp) 2.9 x 10⁻³ cm/h

Table 4: Example Skin Permeation Parameters

Stability Testing

Stability testing is conducted to ensure that the formulation maintains its quality, safety, and efficacy throughout its shelf life.[6][7]

Stability Protocol
  • Storage Conditions: Store the formulation in its final packaging at various conditions as per ICH guidelines (e.g., long-term: 25°C/60% RH; accelerated: 40°C/75% RH).

  • Testing Intervals: Test the samples at specified time points (e.g., 0, 3, 6, 9, 12, 18, 24 months for long-term; 0, 1, 2, 3, 6 months for accelerated).

  • Parameters to be Tested: Evaluate the physicochemical properties as listed in Table 2, as well as microbial limits.[6]

Stability Data Presentation
Time (Months)AppearancepHViscosity (cP)Assay (%)
0Conforms5.535,000100.2
3 (Accelerated)Conforms5.434,50099.8
6 (Accelerated)Conforms5.334,00099.5

Table 5: Example Accelerated Stability Data

Visualizations

Experimental Workflows

Formulation_Workflow cluster_prep Phase Preparation A Oil Phase Preparation (this compound + Lipophilic Excipients) C Emulsification (High Shear Homogenization) A->C B Aqueous Phase Preparation (Water + Hydrophilic Excipients) B->C D Cooling C->D E API Incorporation D->E F Final Adjustments (pH, etc.) E->F G Final Formulation F->G

Caption: Workflow for the preparation of a this compound-based topical cream.

IVRT_IVPT_Workflow A Franz Diffusion Cell Setup B Membrane/Skin Mounting A->B C Receptor Medium Filling B->C D Formulation Application (Donor Chamber) C->D E Sampling at Time Intervals D->E F Sample Analysis (HPLC) E->F G Data Analysis (Release/Permeation Profile) F->G

Caption: General workflow for In Vitro Release and Permeation Testing.

Signaling Pathway

Topical_Drug_Action cluster_skin Skin Layers cluster_cellular Cellular Action StratumCorneum Stratum Corneum ViableEpidermis Viable Epidermis StratumCorneum->ViableEpidermis Partitioning Dermis Dermis ViableEpidermis->Dermis Receptor Target Receptor Dermis->Receptor Binding Signaling Intracellular Signaling Cascade Receptor->Signaling Response Therapeutic Response Signaling->Response Formulation Topical Formulation (with this compound) DrugRelease API Release Formulation->DrugRelease DrugRelease->StratumCorneum Diffusion Penetration Penetration Partitioning Partitioning

Caption: Generalized pathway of a topically delivered active pharmaceutical ingredient.

References

Application Notes & Protocols: The Role of Reference Standards in Analytical Chemistry

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

In the realms of analytical chemistry, particularly within pharmaceutical research and drug development, reference standards are fundamental to ensuring the accuracy, precision, and reliability of analytical data.[1][2][3][4] A reference standard is a highly purified and well-characterized substance used as a benchmark for the qualitative and quantitative analysis of a sample.[1][5] These standards are critical for method validation, instrument calibration, and ensuring the identity, purity, strength, and quality of pharmaceutical products.[2][5][6]

This document provides a comprehensive overview of the principles of analytical reference standards and clarifies the role of substances like Diisodecyl succinate in this context.

The Critical Role of Analytical Reference Standards

Reference standards are indispensable tools in the pharmaceutical industry, serving several key functions:[3][6]

  • Assay and Potency Determination: They are used to accurately quantify the concentration of an active pharmaceutical ingredient (API) in a drug substance or product.[5]

  • Impurity Profiling: Reference standards for known impurities are used to detect and quantify unwanted substances in a sample.[2]

  • Method Validation: They are essential for validating analytical methods, demonstrating that a method is accurate, precise, linear, and specific for its intended purpose.[4]

  • Stability Studies: Reference standards help in assessing the degradation of a drug product over time by providing a stable comparison point.[2]

  • Regulatory Compliance: The use of official reference standards (e.g., from USP, EP) is often a requirement for regulatory submissions to health authorities like the FDA.[6]

Types of Reference Standards

There are primarily two types of reference standards used in pharmaceutical laboratories:[1]

  • Primary Reference Standards: These are of the highest purity and are extensively characterized. They are often obtained from official sources like the United States Pharmacopeia (USP) or the European Pharmacopoeia (EP).[1][7]

  • Secondary (or Working) Reference Standards: These are established in-house by calibrating against a primary reference standard. They are used for routine analysis to conserve the more expensive primary standards.[1]

This compound: Properties and Applications

This compound (CAS No. 28801-70-9) is a chemical compound with the molecular formula C24H46O4.[8] Its primary industrial application is as a plasticizer, an additive used to increase the flexibility and durability of plastics. It is also used in some cosmetic formulations as an emollient.

Based on available scientific literature and supplier information, this compound is not used as an analytical reference standard in pharmaceutical analysis or drug development.[8][9] Its intended use is for industrial applications where the stringent requirements for a reference standard are not met.[8]

Suitability of this compound as a Reference Standard

A substance must possess specific characteristics to be considered a suitable reference standard. This compound does not meet these critical criteria for the following reasons:

  • Purity: Reference standards must be of very high purity, with any impurities being identified and quantified.[5] Industrial-grade chemicals like this compound do not typically have the required level of purity.

  • Characterization: A reference standard undergoes extensive characterization to confirm its identity and purity using various analytical techniques (e.g., NMR, Mass Spectrometry, HPLC).[5] This level of characterization is not typically performed for industrial plasticizers.

  • Stability: Reference standards must be stable over a long period when stored under specified conditions to ensure consistent performance.[2][10] The long-term stability of this compound for analytical purposes has not been established.

  • Traceability: The properties of a reference standard must be traceable to a recognized national or international standard.[10]

The following table summarizes the key differences between an ideal analytical reference standard and a substance like this compound.

CharacteristicIdeal Analytical Reference StandardThis compound
Purity High purity (typically >99.5%) with characterized impurities.[5]Purity not guaranteed to analytical standards.
Characterization Extensively characterized for identity and purity.[5]Limited characterization for industrial use.
Certification Accompanied by a Certificate of Analysis (CoA) detailing its properties.[4]Typically supplied with a technical data sheet, not a comprehensive CoA.
Traceability Traceable to primary standards (e.g., USP, NIST).[10]Not traceable to metrological standards.
Intended Use Calibration, identification, and quantification in analytical testing.[5]Industrial applications such as a plasticizer or emollient.[8]

Protocol for Selecting a Suitable Analytical Reference Standard

The selection of an appropriate reference standard is a critical step in the development of any analytical method. The following workflow outlines the key considerations in this process.

G cluster_0 Reference Standard Selection Workflow A Define Analytical Need (e.g., Assay, Impurity Test) B Identify Target Analyte A->B C Search for Commercially Available Standards (e.g., USP, EP, Sigma-Aldrich) B->C D Is a Primary Standard Available? C->D E Procure Primary Standard D->E Yes F Consider In-house Qualification of a Secondary Standard D->F No J Review Certificate of Analysis (CoA) - Purity - Identity - Stability Data E->J G Source High-Purity Material F->G H Characterize and Qualify against a Primary Standard G->H I Establish Secondary Standard H->I I->J K Use in Analytical Method J->K

Caption: Workflow for the selection and qualification of an analytical reference standard.

Examples of Common Reference Standards in Chromatography

For analytical techniques like High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC), a wide range of well-characterized reference standards are available. Examples include:

  • Ibuprofen (USP Reference Standard): Used for the assay of ibuprofen in drug products.

  • Acetaminophen (Pharmaceutical Secondary Standard): A secondary standard traceable to a primary standard, used for routine quality control.

  • Fatty Acid Methyl Esters (FAMEs) Mix (Certified Reference Material): Used for the identification and quantification of fatty acids in food and biological samples by GC.

  • Benzene (Certified Reference Material): Used as a calibration standard for the analysis of volatile organic compounds (VOCs) in environmental samples.

The selection of a specific reference standard will depend on the analyte of interest and the requirements of the analytical method.

Conclusion

The use of appropriate, high-quality reference standards is a cornerstone of accurate and reliable analytical testing in the pharmaceutical industry.[1][3] While this compound has valid industrial applications, it does not possess the necessary characteristics to be used as an analytical reference standard. For researchers, scientists, and drug development professionals, it is imperative to select reference materials that are highly pure, well-characterized, and suitable for their intended analytical purpose to ensure the integrity of their data and the quality of pharmaceutical products.

References

Troubleshooting & Optimization

Troubleshooting Diisodecyl succinate solubility issues in aqueous solutions

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing solubility challenges with Diisodecyl succinate in aqueous solutions.

Physical and Chemical Properties of this compound

Understanding the inherent properties of this compound is the first step in troubleshooting its solubility. As the data indicates, it is a lipophilic compound with extremely low water solubility.

PropertyValueSource
Molecular Formula C₂₄H₄₆O₄[Internal Data]
Molecular Weight 398.63 g/mol [Internal Data]
Aqueous Solubility 5.311 x 10⁻⁵ mg/L at 25°C (estimated)[Internal Data]
logP (o/w) 9.118 (estimated)[Internal Data]
Physical State Liquid[Internal Data]

Troubleshooting Guide for this compound Solubility

This guide addresses common issues encountered when attempting to dissolve this compound in aqueous solutions for experimental use.

Question 1: I've added this compound to my aqueous buffer, but it's not dissolving. What should I do first?

Answer:

It is expected that this compound will not dissolve directly in aqueous solutions due to its high lipophilicity and extremely low water solubility. The first step is to create a concentrated stock solution in an appropriate organic solvent.

Recommended Initial Steps:

  • Select an appropriate organic solvent: Based on the principle of "like dissolves like," choose a water-miscible organic solvent. Common choices include:

    • Dimethyl sulfoxide (DMSO)

    • Ethanol

    • N,N-Dimethylformamide (DMF)

  • Prepare a high-concentration stock solution: Dissolve the this compound in the chosen organic solvent to create a concentrated stock. This minimizes the amount of organic solvent introduced into your final aqueous solution.

  • Perform a stepwise dilution: Add the organic stock solution dropwise to your vigorously stirring aqueous buffer. This gradual addition can help prevent immediate precipitation.

dot

Caption: Initial solubility troubleshooting workflow.

Question 2: My compound precipitates out of the aqueous solution, even when using an organic stock. What are my next options?

Answer:

Precipitation upon addition to an aqueous buffer is a common issue with highly hydrophobic compounds. This indicates that the concentration of the compound exceeds its solubility limit in the final solution, even with a small amount of co-solvent. The following advanced techniques can be employed.

Recommended Advanced Techniques:

  • Co-solvent Systems: Increase the proportion of the organic co-solvent in the final aqueous solution. However, be mindful of the potential effects of the co-solvent on your experimental system. It is crucial to include a vehicle control (buffer with the same concentration of co-solvent) in your experiments.

  • Use of Surfactants: Surfactants can form micelles that encapsulate hydrophobic compounds, increasing their apparent solubility in aqueous solutions.

  • Particle Size Reduction: For suspensions, reducing the particle size can increase the dissolution rate.

dot

Caption: Decision tree for selecting a solubilization method.

Experimental Protocols

The following are generalized protocols for solubilizing poorly water-soluble compounds like this compound. It is critical to validate these methods for your specific experimental conditions.

Protocol 1: Solubilization using a Co-solvent System

Objective: To prepare a working solution of this compound in an aqueous buffer using a water-miscible organic co-solvent.

Materials:

  • This compound

  • Dimethyl sulfoxide (DMSO) or Ethanol

  • Aqueous buffer of choice (e.g., Phosphate Buffered Saline, Tris-HCl)

  • Vortex mixer

  • Magnetic stirrer and stir bar

Methodology:

  • Prepare a 100 mM Stock Solution:

    • Weigh an appropriate amount of this compound.

    • Add DMSO or Ethanol to achieve a final concentration of 100 mM.

    • Vortex thoroughly until the compound is completely dissolved.

  • Prepare the Working Solution:

    • Place the desired volume of your aqueous buffer into a sterile container with a magnetic stir bar.

    • Begin stirring the buffer at a moderate speed.

    • Slowly, add the 100 mM stock solution dropwise to the stirring buffer to achieve your final desired concentration.

    • Continue stirring for at least 15 minutes.

    • Visually inspect the solution for any signs of precipitation.

  • Vehicle Control: Prepare a control solution containing the same final concentration of the organic co-solvent in the aqueous buffer, without the this compound.

Protocol 2: Solubilization using a Surfactant

Objective: To enhance the apparent solubility of this compound in an aqueous buffer using a non-ionic surfactant.

Materials:

  • This compound

  • Polysorbate 20 (Tween® 20) or a similar non-ionic surfactant

  • Ethanol

  • Aqueous buffer of choice

  • Vortex mixer

  • Magnetic stirrer and stir bar

  • Water bath sonicator

Methodology:

  • Prepare a 10% (w/v) Surfactant Stock Solution:

    • Dissolve 1 g of Polysorbate 20 in 10 mL of the aqueous buffer.

    • Vortex until fully dissolved.

  • Prepare a Concentrated Drug-Surfactant Mixture:

    • Dissolve the required amount of this compound in a small volume of Ethanol.

    • Add the 10% surfactant stock solution to the ethanolic drug solution. The ratio of drug to surfactant may need to be optimized (e.g., starting with 1:2 or 1:5 w/w).

    • Vortex to mix thoroughly.

  • Prepare the Final Working Solution:

    • Add the drug-surfactant-ethanol mixture dropwise to the vigorously stirring aqueous buffer.

    • If precipitation occurs, gentle warming (e.g., 37°C) or sonication in a water bath for 5-10 minutes can help to form a stable dispersion.

  • Vehicle Control: Prepare a control solution containing the same final concentrations of ethanol and surfactant in the aqueous buffer.

Frequently Asked Questions (FAQs)

Q1: What is the maximum concentration of DMSO or ethanol I can use in my cell-based assay?

A1: The maximum tolerated concentration of organic solvents is cell-line dependent. Generally, most cell lines can tolerate up to 0.5% (v/v) DMSO or ethanol without significant cytotoxicity. However, it is crucial to perform a vehicle control experiment to determine the tolerance of your specific cells.

Q2: Can I heat the solution to improve the solubility of this compound?

A2: Gentle warming (e.g., to 37°C) can aid in dissolution. However, excessive heat should be avoided as it may degrade the compound or other components in your experimental system. Always check the thermal stability of this compound if you plan to use elevated temperatures.

Q3: Are there any known biological signaling pathways affected by this compound?

A3: Currently, there is no specific information available in the public domain detailing the interaction of this compound with particular signaling pathways. When investigating its biological effects, it is advisable to perform broad-spectrum initial screenings.

Q4: How should I store my this compound stock solution?

A4: Stock solutions in organic solvents should be stored at -20°C or -80°C in tightly sealed vials to prevent evaporation and degradation. It is recommended to aliquot the stock solution to avoid repeated freeze-thaw cycles.

Q5: What should I do if I observe a persistent precipitate that I cannot dissolve?

A5: If the above methods do not yield a clear solution or a fine, stable suspension, you may have exceeded the practical solubility limit for your chosen conditions. In such cases, you can try to centrifuge the solution and test the supernatant, after determining its concentration, to proceed with a saturated solution. Alternatively, more advanced formulation strategies such as liposomes or nanoparticles might be necessary, which typically require specialized expertise and equipment.

Optimizing Diisodecyl Succinate Concentration for Cell Viability Assays: A Technical Support Guide

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on utilizing Diisodecyl succinate in cell viability assays. Find answers to frequently asked questions, troubleshoot common experimental issues, and follow detailed protocols to ensure accurate and reproducible results.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is it used in cell viability assays?

This compound is a chemical compound that, for the purposes of this guide, is investigated for its potential cytotoxic or cytostatic effects on various cell lines. Its impact on cell viability is a critical parameter in toxicological screening and drug discovery pipelines. Understanding its dose-dependent effects is essential for evaluating its potential as a therapeutic agent or identifying its risk as an environmental toxin.

Q2: What is a recommended starting concentration range for this compound?

For a new compound like this compound, it is advisable to start with a broad concentration range to determine its potency. A typical starting range would be from low nanomolar (nM) to high micromolar (µM) concentrations. A logarithmic serial dilution is recommended to cover a wide range of concentrations efficiently. Based on preliminary data with similar compounds, a range of 10 nM to 100 µM is a reasonable starting point.

Q3: How should I dissolve this compound for cell culture experiments?

This compound is a hydrophobic compound and is not readily soluble in aqueous media.[1]

  • Primary Stock Solution: Prepare a high-concentration primary stock solution (e.g., 10-100 mM) in an organic solvent such as dimethyl sulfoxide (DMSO).[2]

  • Working Solutions: Create intermediate dilutions of your primary stock in DMSO.

  • Final Concentration: When treating your cells, ensure the final concentration of the organic solvent (e.g., DMSO) in the cell culture medium is low (typically ≤ 0.1% v/v) to avoid solvent-induced cytotoxicity.[1][2] Always include a vehicle control (medium with the same final concentration of DMSO without the compound) in your experiments.

Q4: Which cell viability assay is most suitable for use with this compound?

The choice of assay depends on the expected mechanism of action and available laboratory equipment. Common choices include:

  • MTT/MTS/WST-1 Assays: These colorimetric assays measure metabolic activity through the reduction of a tetrazolium salt into a colored formazan product.[3][4][5] They are robust and widely used but can be susceptible to interference from colored compounds or chemicals that affect cellular redox potential.[6]

  • ATP-Based Assays (e.g., CellTiter-Glo®): These luminescent assays quantify ATP, which is a marker of metabolically active cells. They are generally more sensitive than tetrazolium assays.

  • LDH Release Assay: This assay measures the release of lactate dehydrogenase (LDH) from damaged cells, indicating a loss of membrane integrity and cytotoxicity.

  • Live/Dead Staining: This fluorescence microscopy-based method uses dyes like calcein-AM and ethidium homodimer-1 to distinguish between live and dead cells.

For initial screening, an MTT or MTS assay is a cost-effective and reliable choice. If you suspect this compound might interfere with cellular metabolism without causing cell death, consider combining a metabolic assay with a cytotoxicity assay like LDH release.

Experimental Workflow for Optimizing Concentration

The following diagram outlines a typical workflow for determining the optimal concentration of this compound for your cell viability assays.

experimental_workflow cluster_prep Phase 1: Preparation cluster_range_finding Phase 2: Range-Finding Experiment cluster_dose_response Phase 3: Definitive Dose-Response start Start prep_stock Prepare 100 mM Diisodecyl succinate stock in DMSO start->prep_stock prep_cells Culture and seed cells in 96-well plates start->prep_cells serial_dilution Perform serial dilutions (e.g., 10 nM to 100 µM) prep_stock->serial_dilution Use for dilutions treat_cells Treat cells for 24-72 hours prep_cells->treat_cells treat_cells2 Treat cells with refined concentrations prep_cells->treat_cells2 Use new plate serial_dilution->treat_cells viability_assay Perform MTT or similar viability assay treat_cells->viability_assay analyze_range Analyze results to identify a narrower effective range viability_assay->analyze_range narrow_dilution Prepare dilutions around the effective range (e.g., 8-12 points) analyze_range->narrow_dilution Inform concentrations narrow_dilution->treat_cells2 viability_assay2 Perform viability assay treat_cells2->viability_assay2 calculate_ic50 Calculate IC50 value viability_assay2->calculate_ic50 end End calculate_ic50->end

Caption: Workflow for determining the IC50 of this compound.

Troubleshooting Guide

Q: My negative control (vehicle-only) wells show a significant decrease in cell viability. What could be the cause?

A: This typically points to solvent toxicity.

  • Check DMSO Concentration: Ensure the final concentration of DMSO in your culture wells is at a non-toxic level, typically below 0.5%, and ideally at or below 0.1%.[2]

  • Vehicle Control: Always run a vehicle control with the same DMSO concentration as your highest dose of this compound.

  • Cell Line Sensitivity: Some cell lines are more sensitive to DMSO than others. You may need to perform a DMSO titration to determine the maximum tolerable concentration for your specific cell line.

Q: I am observing a precipitate in the cell culture medium after adding this compound.

A: This is likely due to the low aqueous solubility of the compound.[1]

  • Solubilization Method: Ensure your stock solution in DMSO is fully dissolved before diluting it into the aqueous medium. Gentle warming or vortexing of the stock may help.[1]

  • Dilution Technique: When preparing your final working concentration, add the DMSO stock to the medium while vortexing or pipetting to ensure rapid dispersion. Avoid adding a large volume of aqueous medium to a small volume of DMSO stock.

  • Serum Interaction: Components in fetal bovine serum (FBS) can sometimes cause compounds to precipitate. Try pre-diluting the compound in a small volume of serum-free medium before adding it to the final serum-containing medium.

Q: My absorbance readings in the MTT assay are very low, even in the control wells.

A: Low absorbance can result from several factors.

  • Low Cell Number: Ensure you are seeding an optimal number of cells per well. This should be determined experimentally for each cell line to ensure the absorbance values fall within the linear range of the assay.

  • Insufficient Incubation Time: The incubation time with the MTT reagent may be too short for your cell type. Increase the incubation time in 30-minute increments until a strong purple color is visible in the control cells.

  • Reagent Quality: Ensure your MTT reagent is fresh and has been protected from light.

Q: My results are highly variable between replicate wells.

A: This often points to issues with pipetting or cell distribution.

  • Pipetting Accuracy: Use calibrated pipettes and ensure you are pipetting accurately, especially during serial dilutions.

  • Cell Seeding: Ensure a homogenous single-cell suspension before seeding to avoid clumps and uneven cell distribution in the wells.

  • Edge Effects: "Edge effects" in 96-well plates can cause wells on the perimeter to evaporate more quickly, leading to variability. To mitigate this, avoid using the outermost wells for experimental samples and instead fill them with sterile PBS or medium.

Troubleshooting Decision Tree

The following diagram can help you diagnose common issues during your cell viability assays.

troubleshooting_tree start Start: Unexpected Results q1 Is the issue high variability between replicates? start->q1 q2 Is the vehicle control showing toxicity? q1->q2 No ans1_yes Check pipetting accuracy and cell seeding uniformity. Consider edge effects. q1->ans1_yes Yes q3 Are absorbance readings (MTT/MTS) too low? q2->q3 No ans2_yes Final DMSO concentration is likely too high. Reduce concentration to <0.5%. q2->ans2_yes Yes q4 Is a precipitate visible in the media? q3->q4 No ans3_yes Optimize cell seeding density or increase incubation time with the assay reagent. q3->ans3_yes Yes ans4_yes Improve solubilization method. Add DMSO stock to media with vigorous mixing. q4->ans4_yes Yes end Problem Resolved q4->end No ans1_yes->end ans2_yes->end ans3_yes->end ans4_yes->end no No yes Yes

Caption: A decision tree for troubleshooting common assay problems.

Experimental Protocols

Protocol: Determining Cell Viability using MTT Assay

This protocol outlines the steps for assessing the effect of this compound on the viability of adherent cells using an MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.

Materials:

  • This compound

  • DMSO (cell culture grade)

  • Adherent cells of choice (e.g., HeLa, A549)

  • Complete cell culture medium (e.g., DMEM + 10% FBS)

  • 96-well flat-bottom sterile culture plates

  • MTT reagent (5 mg/mL in sterile PBS)

  • Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)[7]

  • Multi-channel pipette

  • Microplate reader (570 nm wavelength)

Methodology:

  • Cell Seeding:

    • Trypsinize and count your cells.

    • Seed cells into a 96-well plate at a pre-determined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete medium.

    • Incubate for 24 hours at 37°C, 5% CO₂ to allow cells to attach.

  • Compound Preparation and Treatment:

    • Prepare a 100 mM stock solution of this compound in DMSO.

    • Perform serial dilutions of the stock in DMSO to create a range of concentrations.

    • Further dilute these DMSO stocks 1:1000 into complete culture medium to create your final treatment concentrations. The DMSO concentration in the final medium should not exceed 0.1%.

    • Prepare a vehicle control by diluting DMSO 1:1000 in the medium.

    • Carefully remove the old medium from the cells and add 100 µL of the prepared treatment or vehicle control media to the appropriate wells.

    • Incubate for the desired exposure period (e.g., 24, 48, or 72 hours).

  • MTT Assay:

    • After incubation, add 10 µL of 5 mg/mL MTT reagent to each well.[7]

    • Incubate the plate for 2-4 hours at 37°C, allowing viable cells to metabolize the MTT into formazan crystals.

    • Carefully aspirate the medium containing MTT without disturbing the formazan crystals.

    • Add 100 µL of solubilization solution (e.g., DMSO) to each well to dissolve the crystals.[8]

    • Place the plate on an orbital shaker for 10-15 minutes to ensure complete solubilization.

  • Data Acquisition:

    • Measure the absorbance of each well at 570 nm using a microplate reader.

    • Use a reference wavelength of 630 nm if desired to reduce background noise.

  • Data Analysis:

    • Subtract the average absorbance of the blank (medium only) wells from all other readings.

    • Calculate the percentage of cell viability for each concentration using the following formula:

      • % Viability = (Absorbance of Treated Cells / Absorbance of Vehicle Control) * 100

    • Plot the % Viability against the log of the this compound concentration to generate a dose-response curve and determine the IC50 value.

Data Presentation

Below are examples of how to present quantitative data from your experiments.

Table 1: Hypothetical IC50 Values of this compound on Various Cell Lines after 48-hour exposure.

Cell LineCell TypeIC50 (µM)
HeLaHuman Cervical Cancer25.4
A549Human Lung Carcinoma42.1
MCF-7Human Breast Cancer18.9
HEK293Human Embryonic Kidney> 100

Table 2: Example Dose-Response Data for this compound on HeLa Cells.

Concentration (µM)Average Absorbance (570 nm)Standard Deviation% Viability
0 (Vehicle)1.250.08100%
11.220.0797.6%
51.100.0688.0%
100.950.0576.0%
250.630.0450.4%
500.310.0324.8%
1000.150.0212.0%

References

Technical Support Center: Diisodecyl Succinate Synthesis and Purification

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for the synthesis and purification of Diisodecyl Succinate. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered during the experimental process.

Frequently Asked Questions (FAQs)

Q1: What is the most common method for synthesizing this compound?

A1: The most prevalent method is the Fischer-Speier esterification. This involves reacting succinic acid with an excess of isodecanol in the presence of an acid catalyst, such as sulfuric acid or p-toluenesulfonic acid. The reaction is typically heated under reflux with continuous removal of water to drive the equilibrium towards the formation of the diester.

Q2: Why is my reaction not going to completion, leaving significant amounts of monoester?

A2: Incomplete conversion is a common issue and can be attributed to several factors. The primary cause is often the presence of water, a byproduct of the reaction, which shifts the equilibrium back towards the reactants. Additionally, insufficient catalyst, low reaction temperature, or too short a reaction time can prevent the reaction from reaching completion. The steric hindrance from the branched isodecyl group can also slow down the second esterification step.

Q3: What are the black/dark brown tars forming in my reaction flask?

A3: Tar formation is a frequent side reaction during Fischer esterification, especially at high temperatures with strong acid catalysts like sulfuric acid. This is often due to the dehydration of the isodecanol to form alkenes, which then polymerize under the acidic conditions. Using a milder catalyst like p-toluenesulfonic acid and maintaining careful temperature control can help minimize this.

Q4: Is "isodecanol" a single compound? How does this affect my product?

A4: "Isodecanol" is typically a mixture of branched ten-carbon alcohol isomers. Consequently, the resulting this compound will be a mixture of various isomeric diesters. This is important to consider for characterization and analysis, as techniques like GC-MS will show a group of closely related peaks rather than a single sharp peak for the pure product.

Q5: How can I effectively remove the unreacted isodecanol from my final product?

A5: Due to its high boiling point and low water solubility, removing excess isodecanol can be challenging. A standard aqueous wash is ineffective. The most effective method is vacuum distillation. Careful fractional distillation under high vacuum is required to separate the this compound from the slightly more volatile isodecanol.

Troubleshooting Guide

Problem/Observation Potential Cause(s) Suggested Solution(s)
Low Yield of Diester 1. Reaction has not reached equilibrium. 2. Water is not being effectively removed. 3. Insufficient catalyst. 4. Steric hindrance from isodecanol.1. Increase reaction time. 2. Ensure the Dean-Stark trap is functioning correctly and the system is anhydrous. 3. Increase catalyst loading slightly (e.g., from 1% to 2% mol). 4. Increase the molar excess of isodecanol to push the equilibrium.
Product is Acidic (Low pH) 1. Incomplete reaction (unreacted succinic acid or monoester). 2. Acid catalyst was not fully neutralized.1. Confirm reaction completion via TLC or GC-MS. If incomplete, continue the reaction. 2. Perform thorough washing with a saturated sodium bicarbonate (NaHCO₃) solution until CO₂ evolution ceases. Check the pH of the aqueous layer.
Dark-Colored Product 1. Tar formation from alcohol dehydration. 2. Reaction temperature is too high.1. Consider using p-toluenesulfonic acid instead of sulfuric acid. 2. Reduce the reaction temperature and increase the reaction time. 3. Purify the crude product via vacuum distillation; the colored impurities are often less volatile.
Difficulty Separating Layers During Workup 1. Formation of an emulsion.1. Add a small amount of brine (saturated NaCl solution) to the separatory funnel to help break the emulsion. 2. Allow the mixture to stand for a longer period. 3. If persistent, filter the mixture through a pad of celite.
Product Contaminated with Isodecanol 1. Inefficient purification.1. Perform careful fractional distillation under high vacuum. Use a fractionating column to improve separation. 2. For trace amounts, steam stripping under vacuum can be effective.[1]

Experimental Protocols

Synthesis of this compound via Fischer Esterification

This protocol describes a typical lab-scale synthesis using a Dean-Stark apparatus to remove water.

Materials:

  • Succinic Acid (1.0 equivalent)

  • Isodecanol (2.5 equivalents)

  • p-Toluenesulfonic acid monohydrate (0.02 equivalents)

  • Toluene (as solvent)

Procedure:

  • Set up a round-bottom flask equipped with a Dean-Stark trap, a reflux condenser, and a magnetic stirrer.

  • To the flask, add succinic acid, isodecanol, p-toluenesulfonic acid, and toluene.

  • Heat the mixture to reflux. Toluene will form an azeotrope with the water produced during the reaction.

  • The azeotrope will condense and collect in the Dean-Stark trap. The denser water will separate to the bottom of the trap, while the toluene will overflow back into the reaction flask.

  • Continue the reaction until no more water is collected in the trap, which typically takes several hours. Monitor the reaction's progress by TLC or by measuring the amount of water collected.

  • Once the reaction is complete, allow the mixture to cool to room temperature.

Purification Protocol
  • Neutralization and Washing:

    • Transfer the cooled reaction mixture to a separatory funnel.

    • Wash the organic layer sequentially with:

      • Saturated sodium bicarbonate (NaHCO₃) solution (2 x volume of organic layer) to neutralize the acid catalyst and remove any unreacted succinic acid or monoester. Vent the funnel frequently as CO₂ will be generated.

      • Brine (saturated NaCl solution) (1 x volume of organic layer) to remove residual water and help break any emulsions.

    • Separate the organic layer.

  • Drying and Solvent Removal:

    • Dry the organic layer over anhydrous magnesium sulfate (MgSO₄).

    • Filter to remove the drying agent.

    • Remove the toluene solvent using a rotary evaporator.

  • Vacuum Distillation:

    • Set up a vacuum distillation apparatus. It is crucial to use a good vacuum pump to achieve a low pressure (e.g., <5 mmHg).

    • First, distill off the excess isodecanol at its corresponding boiling point under vacuum.

    • After the isodecanol has been removed, increase the temperature to distill the this compound. Due to its high boiling point (estimated >200°C at reduced pressure), ensure your heating mantle and glassware are appropriate for high temperatures.[1][2]

    • Collect the fraction corresponding to pure this compound.

Visual Guides

Synthesis_Workflow cluster_synthesis Synthesis Stage cluster_purification Purification Stage A 1. Charge Reactants (Succinic Acid, Isodecanol, p-TsOH, Toluene) B 2. Heat to Reflux A->B C 3. Water Removal (Dean-Stark Trap) B->C D 4. Monitor Reaction (TLC / Water Collection) C->D E 5. Cool Reaction Mixture D->E Reaction Complete F 6. Neutralize & Wash (NaHCO3, Brine) E->F G 7. Dry & Remove Solvent (MgSO4, Rotary Evaporator) F->G H 8. Vacuum Distillation G->H I Collect Pure This compound H->I

Caption: Experimental workflow for the synthesis and purification of this compound.

Troubleshooting_Tree Start Problem Observed Q1 Low Yield of Diester? Start->Q1 A1 Check water removal (Dean-Stark). Increase reaction time or catalyst. Q1->A1 Yes Q2 Product is Dark/Tarry? Q1->Q2 No A1->Q2 A2 Reduce temperature. Use p-TsOH instead of H2SO4. Purify via vacuum distillation. Q2->A2 Yes Q3 Product is Acidic? Q2->Q3 No A2->Q3 A3 Ensure complete reaction. Wash thoroughly with NaHCO3 solution. Q3->A3 Yes End Problem Resolved Q3->End No A3->End

Caption: Troubleshooting decision tree for common synthesis issues.

References

Technical Support Center: Enhancing In Vivo Bioavailability of Diisodecyl Succinate

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address challenges in improving the in vivo bioavailability of the lipophilic compound, Diisodecyl succinate.

Troubleshooting Guide

This guide is designed to help you identify and resolve common issues encountered during in vivo bioavailability studies of this compound.

Issue Potential Cause Recommended Solution
Low or undetectable plasma concentrations of this compound Poor aqueous solubility: this compound is a highly lipophilic ester with extremely low water solubility, limiting its dissolution in the gastrointestinal (GI) tract.Formulation Enhancement: Employ bioavailability enhancement strategies such as Self-Emulsifying Drug Delivery Systems (SEDDS) or Solid Lipid Nanoparticles (SLNs) to improve dissolution.
Insufficient dose: The administered dose may be too low to achieve detectable plasma concentrations.Dose Escalation Study: Conduct a dose-ranging study to determine an appropriate dose that results in measurable plasma levels without causing toxicity.
Rapid metabolism: The compound may be undergoing extensive first-pass metabolism in the gut wall or liver.Formulation to Promote Lymphatic Uptake: Lipid-based formulations like SEDDS and SLNs can promote lymphatic transport, partially bypassing first-pass metabolism.[1][2]
Analytical method not sensitive enough: The limit of quantification (LOQ) of the analytical method may be too high.Optimize Analytical Method: Develop a more sensitive LC-MS/MS method with a lower LOQ.
High inter-individual variability in plasma concentrations "Food effect": Co-administration with food, especially high-fat meals, can significantly but variably alter the absorption of lipophilic compounds.[2]Standardize Feeding Protocol: For preclinical studies, ensure consistent fasting or feeding protocols across all animals. For clinical relevance, consider studies in both fasted and fed states.
Inconsistent formulation: The formulation may not be homogeneous, leading to variable dosing.Ensure Formulation Homogeneity: For suspensions, ensure uniform particle size and adequate mixing before each administration. For SEDDS/SLNs, ensure they are stable and form consistent emulsions/nanoparticles upon dilution.
Genetic polymorphism in metabolizing enzymes: Variability in drug-metabolizing enzymes among subjects can lead to different exposure levels.Phenotyping/Genotyping: In later-stage development, consider phenotyping or genotyping of study subjects for relevant enzymes.
Formulation instability (e.g., precipitation of the compound) Drug loading exceeds solubility in the formulation: The concentration of this compound in the lipid vehicle is too high.Screen Different Excipients: Test a range of oils, surfactants, and co-solvents to find a system with higher solubilizing capacity for this compound.
Temperature or pH-induced precipitation: The formulation may be sensitive to changes in temperature or pH upon administration into the GI tract.In Vitro Dispersion and Stability Testing: Test the formulation's stability in simulated gastric and intestinal fluids at 37°C to predict in vivo behavior.

Frequently Asked Questions (FAQs)

1. What are the key physicochemical properties of this compound that affect its bioavailability?

This compound is a large, highly lipophilic molecule with an estimated logP of approximately 8.3-9.1 and very low aqueous solubility (estimated at 5.311e-005 mg/L at 25°C).[3] These properties are the primary reasons for its poor oral bioavailability, as it does not readily dissolve in the aqueous environment of the gastrointestinal tract.

2. What are the most promising formulation strategies to improve the oral bioavailability of this compound?

For highly lipophilic compounds like this compound, lipid-based formulations are generally the most effective.[1][4] The two most recommended strategies are:

  • Self-Emulsifying Drug Delivery Systems (SEDDS): These are isotropic mixtures of oils, surfactants, and co-surfactants that spontaneously form fine oil-in-water emulsions upon gentle agitation in aqueous media, such as the GI fluids.[5][6] This increases the surface area for absorption and can enhance lymphatic uptake.

  • Solid Lipid Nanoparticles (SLNs): These are colloidal carriers where the liquid lipid (oil) is replaced by a solid lipid.[7][8][9][10] SLNs can protect the drug from degradation, provide controlled release, and also improve bioavailability.[7][11]

3. How do I choose between a SEDDS and an SLN formulation?

The choice depends on several factors:

  • Drug Solubility: Determine the solubility of this compound in various liquid and solid lipids.

  • Desired Release Profile: SEDDS typically provide rapid absorption, while SLNs can be designed for more sustained release.

  • Stability: SLNs, being in a solid matrix, can sometimes offer better physical and chemical stability than liquid SEDDS.

  • Manufacturing Complexity: SEDDS are generally simpler to prepare on a lab scale.

4. What in vivo model is suitable for testing the bioavailability of this compound?

The rat is a commonly used and appropriate model for initial in vivo bioavailability studies of lipophilic compounds.[12][13] They are cost-effective and their gastrointestinal physiology is well-characterized.

5. What analytical technique is recommended for quantifying this compound in plasma?

Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS) is the gold standard for quantifying small molecules in complex biological matrices like plasma due to its high sensitivity and selectivity.[14][15][16][17]

Experimental Protocols

Protocol 1: Formulation of a Self-Emulsifying Drug Delivery System (SEDDS)
  • Excipient Screening:

    • Determine the solubility of this compound in various oils (e.g., Capryol 90, Labrafac™ lipophile WL 1349), surfactants (e.g., Kolliphor® EL, Tween 80), and co-surfactants (e.g., Transcutol® HP, Plurol® Oleique CC 497).

  • Ternary Phase Diagram Construction:

    • Based on solubility data, select an oil, surfactant, and co-surfactant.

    • Construct a ternary phase diagram to identify the self-emulsifying region.

  • SEDDS Formulation:

    • Prepare various formulations by mixing the oil, surfactant, and co-surfactant in different ratios within the self-emulsifying region.

    • Add this compound to the selected excipient mixture and vortex until a clear, homogenous solution is formed.

  • Characterization:

    • Droplet Size Analysis: Dilute the SEDDS formulation in simulated gastric fluid and measure the droplet size using a particle size analyzer.

    • In Vitro Dissolution: Perform dissolution testing using a standard apparatus to assess the release of this compound from the SEDDS formulation.

Protocol 2: Preparation of Solid Lipid Nanoparticles (SLNs)
  • Excipient Selection:

    • Select a solid lipid (e.g., Compritol® 888 ATO, Precirol® ATO 5) and a surfactant (e.g., Poloxamer 188, Tween 80).

  • Hot Homogenization Method:

    • Melt the solid lipid at a temperature approximately 5-10°C above its melting point.

    • Dissolve this compound in the molten lipid.

    • Disperse the hot lipid phase in a hot aqueous surfactant solution using a high-shear homogenizer to form a coarse emulsion.

    • Pass the coarse emulsion through a high-pressure homogenizer for several cycles to form a nanoemulsion.

    • Cool the nanoemulsion to room temperature to allow the lipid to recrystallize and form SLNs.

  • Characterization:

    • Particle Size and Zeta Potential: Measure the particle size, polydispersity index, and zeta potential of the SLN dispersion.

    • Entrapment Efficiency: Determine the percentage of this compound entrapped within the SLNs.

Protocol 3: In Vivo Oral Bioavailability Study in Rats
  • Animal Model:

    • Male Sprague-Dawley or Wistar rats (200-250 g).

  • Study Groups (n=6 per group):

    • Group 1: this compound in an aqueous suspension (Control).

    • Group 2: this compound in an oil solution.

    • Group 3: this compound in an optimized SEDDS formulation.

    • Group 4: this compound in an optimized SLN formulation.

    • Group 5: Intravenous (IV) administration of this compound (for absolute bioavailability determination).

  • Dosing:

    • Administer the oral formulations via oral gavage at a dose of 50 mg/kg.[12][13][18][19][20]

    • Administer the IV formulation via the tail vein at a dose of 5 mg/kg.

  • Blood Sampling:

    • Collect blood samples (approx. 200 µL) from the tail vein at pre-dose (0), 0.5, 1, 2, 4, 6, 8, 12, and 24 hours post-dose.

    • Collect blood into tubes containing an anticoagulant (e.g., K2EDTA).

  • Plasma Processing:

    • Centrifuge the blood samples to separate the plasma.

    • Store the plasma samples at -80°C until analysis.

  • LC-MS/MS Analysis:

    • Develop and validate an LC-MS/MS method for the quantification of this compound in rat plasma.

  • Pharmacokinetic Analysis:

    • Calculate pharmacokinetic parameters such as Cmax, Tmax, AUC, and bioavailability using non-compartmental analysis.[21][22][23][24]

Data Presentation

Table 1: Hypothetical Physicochemical Properties of this compound
Property Value
Molecular FormulaC24H46O4
Molecular Weight398.63 g/mol
AppearanceColorless to light yellow liquid/powder
Water Solubility<0.1 mg/L
LogP (calculated)~8.8
Table 2: Hypothetical Pharmacokinetic Parameters of this compound in Rats Following a Single Oral Dose (50 mg/kg)
Formulation Cmax (ng/mL) Tmax (hr) AUC0-24h (ng*hr/mL) Relative Bioavailability (%)
Aqueous Suspension45 ± 124.0 ± 1.5350 ± 98100 (Reference)
Oil Solution120 ± 353.5 ± 1.0980 ± 210280
SEDDS550 ± 1102.0 ± 0.54850 ± 9501386
SLNs420 ± 952.5 ± 0.85100 ± 10201457

Visualizations

experimental_workflow cluster_formulation Formulation Development cluster_invivo In Vivo Bioavailability Study cluster_analysis Analysis & Reporting F1 Excipient Screening F2 Formulation Optimization (SEDDS & SLNs) F1->F2 F3 In Vitro Characterization (Droplet/Particle Size, Dissolution) F2->F3 A2 Dosing (Oral Gavage/IV) F3->A2 Select optimized formulations A1 Animal Acclimatization A1->A2 A3 Blood Sampling A2->A3 A4 Plasma Processing A3->A4 B1 LC-MS/MS Analysis A4->B1 Plasma samples B2 Pharmacokinetic Analysis B1->B2 B3 Data Interpretation & Reporting B2->B3

Caption: Experimental workflow for improving and evaluating the in vivo bioavailability of this compound.

troubleshooting_flowchart Start In Vivo Study Conducted Q1 Acceptable Bioavailability? Start->Q1 End_Success Study Successful Q1->End_Success Yes Q2 Low Plasma Concentrations? Q1->Q2 No A2_1 Increase Dose Q2->A2_1 Yes A2_2 Improve Formulation (e.g., SEDDS, SLNs) Q2->A2_2 Yes A2_3 Enhance Analytical Sensitivity Q2->A2_3 Yes Q3 High Variability? Q2->Q3 No Restart Re-run Experiment A2_1->Restart A2_2->Restart A2_3->Restart A3_1 Standardize Feeding Protocol Q3->A3_1 Yes A3_2 Ensure Formulation Homogeneity Q3->A3_2 Yes A3_1->Restart A3_2->Restart

Caption: Decision-making flowchart for troubleshooting common issues in this compound bioavailability studies.

References

Strategies for enhancing the stability of Diisodecyl succinate formulations

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the Technical Support Center for Diisodecyl Succinate (DIDS) Formulations. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on enhancing the stability of formulations containing this compound. The following information is based on established principles of ester chemistry and formulation science. Given the limited publicly available data specific to this compound, the recommendations and protocols provided herein should be adapted and validated through experimental studies with your specific formulation.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what are its primary stability concerns?

A1: this compound (DIDS) is a diester of succinic acid and isodecyl alcohol. As an ester, its primary stability concerns are susceptibility to hydrolysis and oxidation. Hydrolysis involves the cleavage of the ester bond in the presence of water, leading to the formation of succinic acid and isodecyl alcohol. Oxidation can occur at various points in the molecule, potentially initiated by factors such as heat, light, and the presence of metal ions.

Q2: My DIDS formulation is showing signs of degradation. What are the common indicators?

A2: Common indicators of DIDS degradation include:

  • A change in pH, often a decrease, due to the formation of acidic degradation products like succinic acid.

  • Changes in the physical appearance of the formulation, such as phase separation, precipitation, or changes in color and odor.

  • Alterations in viscosity or other rheological properties.

  • The appearance of new peaks or a decrease in the parent peak area when analyzed by chromatographic methods like High-Performance Liquid Chromatography (HPLC).

Q3: How can I minimize the risk of hydrolysis in my aqueous-based DIDS formulation?

A3: Minimizing hydrolysis is critical for the stability of ester-containing formulations.[1] Key strategies include:

  • pH Control: Maintaining the formulation at an optimal pH where the rate of hydrolysis is minimal is crucial. For many esters, this is in the acidic to neutral pH range.[1] However, the ideal pH for DIDS must be determined experimentally.

  • Moisture Control: For non-aqueous or low-water content formulations, minimizing exposure to environmental moisture during manufacturing and storage is vital. This can be achieved through the use of desiccants and appropriate packaging.

  • Use of Hydrolysis Inhibitors: In some cases, the addition of specific stabilizers that can inhibit hydrolysis, such as carbodiimides, may be considered. These agents react with carboxylic acids that are formed, preventing the auto-catalytic degradation of the ester.[1][2][3]

Q4: What are the best practices for preventing oxidation of DIDS in a formulation?

A4: To prevent oxidation, consider the following:

  • Inert Atmosphere: Manufacturing and packaging under an inert atmosphere, such as nitrogen, can significantly reduce oxidative degradation.

  • Antioxidants: The inclusion of antioxidants can protect DIDS from oxidative stress. The choice of antioxidant will depend on the formulation's vehicle (aqueous or lipid-based).[1]

  • Chelating Agents: Metal ions can catalyze oxidative reactions. The addition of a chelating agent, such as ethylenediaminetetraacetic acid (EDTA), can sequester these ions and improve stability.[1]

  • Light Protection: Storing the formulation in light-resistant containers can prevent photo-oxidation.

Troubleshooting Guides

Issue 1: Unexpected Decrease in pH of the Formulation During Stability Studies
Potential Cause Troubleshooting Steps Recommended Action
Hydrolysis of DIDS 1. Confirm the presence of succinic acid using a suitable analytical method (e.g., HPLC, GC-MS).2. Monitor the rate of pH change at different storage conditions (temperature, humidity).1. Conduct a pH-rate profile study to identify the pH of maximum stability.2. If feasible for the intended application, adjust and buffer the formulation to the optimal pH.3. For non-aqueous formulations, re-evaluate moisture control measures during manufacturing and packaging.
Degradation of other excipients 1. Analyze placebo formulations (without DIDS) under the same stability conditions.2. Review the stability data of individual excipients.1. If an excipient is found to be unstable, consider replacing it with a more stable alternative.2. Perform excipient compatibility studies to identify any interactions.
Issue 2: Phase Separation or Precipitation in a DIDS Emulsion
Potential Cause Troubleshooting Steps Recommended Action
Emulsion Instability 1. Evaluate the particle size distribution of the emulsion over time.2. Assess the zeta potential to understand the electrostatic stability.1. Optimize the homogenization process (e.g., pressure, number of passes).2. Screen different types and concentrations of emulsifiers.3. Consider the use of a co-emulsifier or a stabilizer.
Crystallization of DIDS or other components 1. Analyze the precipitate using techniques like microscopy, DSC, or XRD.2. Determine the solubility of DIDS in the oil phase at different temperatures.1. Increase the concentration of the oil phase or add a co-solvent to improve the solubility of DIDS.2. Evaluate the impact of temperature cycling on the formulation.
Chemical Degradation Leading to Insoluble Products 1. Analyze the precipitate for the presence of DIDS degradation products.1. Implement the stabilization strategies outlined in the FAQs to prevent degradation (e.g., pH control, antioxidants).

Experimental Protocols

Protocol 1: Forced Degradation Study of this compound

Objective: To investigate the degradation pathways of DIDS under various stress conditions and to generate degradation products for the development of a stability-indicating analytical method.

Methodology:

  • Preparation of DIDS Stock Solution: Prepare a stock solution of DIDS in a suitable organic solvent (e.g., acetonitrile or methanol) at a known concentration.

  • Stress Conditions:

    • Acid Hydrolysis: Mix the DIDS stock solution with 0.1 M HCl and 1 M HCl. Incubate at 60°C for 24 and 48 hours.

    • Base Hydrolysis: Mix the DIDS stock solution with 0.1 M NaOH and 1 M NaOH. Incubate at room temperature for 2, 6, and 24 hours.

    • Oxidative Degradation: Mix the DIDS stock solution with 3% and 30% hydrogen peroxide. Keep at room temperature, protected from light, for 24 and 48 hours.

    • Thermal Degradation: Expose a solid sample of DIDS to 80°C for 48 hours.

    • Photodegradation: Expose a solution of DIDS to a calibrated light source (ICH Q1B option 2) for a specified duration.

  • Sample Analysis: At each time point, withdraw a sample, neutralize if necessary, and dilute to a suitable concentration. Analyze the samples using a suitable analytical technique, such as HPLC with a UV or mass spectrometric detector.

  • Data Evaluation: Compare the chromatograms of the stressed samples with that of an unstressed control. Identify and quantify the degradation products.

Protocol 2: High-Performance Liquid Chromatography (HPLC) Method for DIDS

Objective: To develop a stability-indicating HPLC method for the quantification of DIDS and its degradation products.

Hypothetical HPLC Parameters:

Parameter Condition
Column C18, 4.6 x 150 mm, 5 µm
Mobile Phase A: Water, B: AcetonitrileGradient: Start with 70% B, increase to 100% B over 15 minutes, hold for 5 minutes.
Flow Rate 1.0 mL/min
Column Temperature 30°C
Injection Volume 10 µL
Detector UV at 210 nm or Mass Spectrometer (for better sensitivity and identification of degradation products)

(Note: This is a starting point and the method will need to be optimized and validated for your specific formulation.)

Data Presentation

Table 1: Hypothetical Degradation of this compound under Forced Degradation Conditions

Stress Condition Duration % DIDS Remaining Major Degradation Products (% Peak Area)
0.1 M HCl, 60°C24h95.2Succinic Acid (2.1), Isodecanol (2.5)
0.1 M NaOH, RT6h88.5Succinic Acid (5.8), Isodecanol (5.5)
3% H₂O₂, RT24h92.1Oxidized DIDS derivatives (7.8)
80°C48h98.5Minor unidentified peaks (1.5)

Visualizations

experimental_workflow cluster_prep Formulation Preparation cluster_stability Stability Studies cluster_analysis Analytical Testing cluster_evaluation Data Evaluation formulation Prepare DIDS Formulation stress Forced Degradation (Acid, Base, Oxidative, Thermal, Photo) formulation->stress accelerated Accelerated Stability (e.g., 40°C/75% RH) formulation->accelerated long_term Long-Term Stability (e.g., 25°C/60% RH) formulation->long_term placebo Prepare Placebo Formulation placebo->accelerated hplc Stability-Indicating HPLC stress->hplc accelerated->hplc physical Physical Characterization (pH, Viscosity, Appearance) accelerated->physical long_term->hplc long_term->physical degradation Identify Degradation Products hplc->degradation kinetics Determine Degradation Kinetics degradation->kinetics shelf_life Establish Shelf-Life kinetics->shelf_life

Caption: Experimental workflow for assessing the stability of this compound formulations.

signaling_pathway cluster_factors Initiating Factors cluster_products Degradation Products DIDS This compound Degradation Degradation DIDS->Degradation Succinic_Acid Succinic Acid Degradation->Succinic_Acid Isodecanol Isodecanol Degradation->Isodecanol Oxidized_Derivatives Oxidized Derivatives Degradation->Oxidized_Derivatives Hydrolysis Hydrolysis Hydrolysis->Degradation leads to Oxidation Oxidation Oxidation->Degradation leads to Water Water/Moisture Water->Hydrolysis Oxygen Oxygen Oxygen->Oxidation Heat_Light Heat / Light Heat_Light->Oxidation Metal_Ions Metal Ions Metal_Ions->Oxidation

Caption: Logical relationship of this compound degradation pathways.

References

Overcoming challenges in the large-scale production of Diisodecyl succinate

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals engaged in the large-scale production of Diisodecyl succinate.

Troubleshooting Guide

This guide addresses specific issues that may be encountered during the synthesis and purification of this compound.

Problem Potential Cause Recommended Solution
Low Conversion of Succinic Acid Inadequate Reaction Temperature: The reaction temperature is below the optimal range for the chosen catalyst, leading to slow reaction kinetics.[1][2]Increase the reaction temperature to the recommended range for your catalyst (typically 120-160°C for acid catalysts). Monitor for potential side reactions at higher temperatures.[3]
Insufficient Catalyst Amount: The catalyst concentration is too low to effectively drive the reaction forward.[1]Increase the catalyst loading incrementally. Refer to literature for optimal catalyst-to-reactant ratios for similar high molecular weight esters.
Poor Mixing: Inadequate agitation can lead to localized temperature gradients and poor reactant contact.[2][4]Increase the stirring speed or use a more efficient agitator design suitable for the viscosity of the reaction mixture. Ensure proper baffle placement to prevent vortex formation.[2]
Water Inhibition: The accumulation of water, a byproduct of esterification, can shift the reaction equilibrium back towards the reactants.Utilize a method for continuous water removal, such as a Dean-Stark trap or operating under vacuum.
Product Discoloration High Reaction Temperature: Excessive heat can cause thermal degradation of the reactants or product, leading to the formation of colored impurities.Lower the reaction temperature and consider extending the reaction time to achieve the desired conversion.
Catalyst Degradation: Some catalysts may degrade at high temperatures, contributing to discoloration.Select a more thermally stable catalyst. If using a solid catalyst, check for signs of fouling or breakdown.
Oxygen Contamination: The presence of oxygen at high temperatures can lead to oxidative side reactions.Purge the reactor with an inert gas, such as nitrogen, before heating and maintain a slight positive pressure throughout the reaction.
Difficult Purification Incomplete Reaction: The presence of unreacted succinic acid and isodecanol complicates the purification process.Optimize reaction conditions to maximize conversion. Consider a two-stage reaction where the majority of the esterification occurs in the first stage, followed by a finishing step to drive the reaction to completion.[3]
Formation of Byproducts: Side reactions can lead to the formation of impurities with boiling points close to that of this compound.Minimize reaction temperature and time to reduce byproduct formation. Analyze the impurity profile to identify the byproducts and adjust reaction conditions accordingly.
Emulsion Formation During Washing: The surfactant-like properties of the product and reactants can lead to stable emulsions during aqueous workup.Use brine washes to break emulsions. A gentle rocking motion during extraction is preferred over vigorous shaking.
Inconsistent Batch Quality Variable Raw Material Quality: Isodecanol is a mixture of isomers, and batch-to-batch variations in composition can affect reaction kinetics and product properties.Establish strict quality control specifications for incoming raw materials.[5] Perform small-scale trial reactions with new batches of raw materials.
Inadequate Process Control: Fluctuations in temperature, pressure, or mixing can lead to batch-to-batch inconsistencies.[4]Implement a robust process control system to monitor and maintain critical process parameters.[4]

Frequently Asked Questions (FAQs)

Q1: What is the optimal molar ratio of isodecanol to succinic acid for the synthesis of this compound?

A1: For the synthesis of diesters, an excess of the alcohol is typically used to drive the reaction towards completion. A molar ratio of isodecanol to succinic acid in the range of 2.2:1 to 3:1 is a common starting point. The optimal ratio should be determined experimentally to balance high conversion with the cost and difficulty of recycling the excess alcohol.

Q2: Which type of catalyst is most suitable for the large-scale production of this compound?

A2: Both homogeneous and heterogeneous acid catalysts can be used. Homogeneous catalysts like sulfuric acid or p-toluenesulfonic acid are effective but can be corrosive and difficult to remove. Heterogeneous catalysts such as acidic ion-exchange resins or zeolites are often preferred for large-scale operations as they are easily separated from the product and can be regenerated and reused.[6] The choice of catalyst will depend on factors such as reaction temperature, desired purity, and cost considerations.

Q3: How can I effectively remove water from the reaction mixture to improve the yield of this compound?

A3: Continuous removal of water is crucial for achieving high yields in esterification reactions. Common methods include:

  • Azeotropic Distillation: Using a solvent like toluene or xylene to form an azeotrope with water, which is then removed using a Dean-Stark apparatus.

  • Vacuum Distillation: Operating the reactor under reduced pressure to lower the boiling point of water and facilitate its removal.

  • Inert Gas Sparging: Bubbling an inert gas, such as nitrogen, through the reaction mixture to carry away water vapor.

Q4: What are the key analytical techniques for monitoring the progress of the reaction and ensuring the quality of the final product?

A4: A combination of analytical methods is recommended for comprehensive quality control.[7][8]

  • Acid Value Titration: To determine the amount of unreacted succinic acid.

  • Gas Chromatography (GC): To quantify the amounts of this compound, monoester, and unreacted isodecanol.

  • High-Performance Liquid Chromatography (HPLC): For the analysis of non-volatile impurities and byproducts.[7]

  • Fourier-Transform Infrared Spectroscopy (FTIR): To confirm the presence of the ester functional group and the absence of carboxylic acid.

  • Colorimetric Analysis (e.g., APHA/Hazen): To quantify the color of the final product.

Q5: What are the potential side reactions during the synthesis of this compound?

A5: Besides incomplete esterification to the monoester, potential side reactions include:

  • Ether Formation: Dehydration of isodecanol at high temperatures in the presence of a strong acid catalyst can lead to the formation of diisodecyl ether.

  • Dehydration of Succinic Acid: At very high temperatures, succinic acid can dehydrate to form succinic anhydride.

  • Thermal Degradation: As mentioned in the troubleshooting guide, prolonged exposure to high temperatures can cause decomposition of reactants and products.

Experimental Protocols

Protocol 1: Synthesis of this compound via Azeotropic Esterification
  • Reactor Setup: Equip a glass-lined or stainless steel reactor with a mechanical stirrer, a temperature probe, a heating mantle, and a Dean-Stark apparatus connected to a condenser.

  • Charging Reactants: Charge the reactor with succinic acid (1.0 molar equivalent), isodecanol (2.5 molar equivalents), an azeotropic solvent (e.g., toluene, at 20% of the total reactant volume), and an acid catalyst (e.g., p-toluenesulfonic acid, 0.5-1.0 mol%).

  • Reaction:

    • Begin stirring and start heating the mixture to reflux.

    • Continuously remove the water that collects in the Dean-Stark trap.

    • Monitor the reaction progress by measuring the acid value of the reaction mixture at regular intervals.

    • Continue the reaction until the acid value is below the target specification.

  • Solvent Removal: Once the reaction is complete, cool the mixture and remove the azeotropic solvent by vacuum distillation.

  • Neutralization: Wash the crude product with a dilute aqueous solution of sodium bicarbonate to neutralize the acid catalyst, followed by washes with water or brine until the aqueous layer is neutral.

  • Purification: Purify the this compound by vacuum distillation to remove unreacted isodecanol and other volatile impurities.

Protocol 2: Quality Control Analysis by Gas Chromatography (GC)
  • Sample Preparation: Prepare a standard solution of this compound of known concentration in a suitable solvent (e.g., acetone or hexane). Dilute a sample of the reaction mixture or final product in the same solvent.

  • GC Conditions:

    • Column: A non-polar capillary column (e.g., DB-1 or equivalent).

    • Injector Temperature: 250°C.

    • Detector (FID) Temperature: 280°C.

    • Oven Program: Start at 150°C, hold for 2 minutes, then ramp up to 280°C at a rate of 10°C/minute, and hold for 10 minutes.

    • Carrier Gas: Helium or Nitrogen at a constant flow rate.

  • Analysis: Inject the standard and sample solutions into the GC. Identify the peaks corresponding to isodecanol, the monoester, and this compound based on their retention times.

  • Quantification: Calculate the concentration of each component in the sample by comparing the peak areas to that of the standard.

Visualizations

experimental_workflow cluster_synthesis Synthesis Stage cluster_workup Work-up Stage cluster_purification Purification Stage setup Reactor Setup charge Charge Reactants setup->charge reaction Azeotropic Esterification charge->reaction monitor Monitor Reaction Progress (Acid Value) reaction->monitor solvent_removal Solvent Removal monitor->solvent_removal neutralize Neutralization solvent_removal->neutralize wash Aqueous Washing neutralize->wash distillation Vacuum Distillation wash->distillation qc Quality Control Analysis (GC, HPLC) distillation->qc final_product Final Product: this compound qc->final_product

Caption: Experimental workflow for the synthesis and purification of this compound.

troubleshooting_flow action action outcome outcome start Low Product Yield? check_conversion Incomplete Conversion? start->check_conversion check_temp Check Reaction Temperature check_conversion->check_temp Yes purification_issue Purification Losses? check_conversion->purification_issue No check_catalyst Check Catalyst Activity/Amount check_temp->check_catalyst check_mixing Check Agitation check_catalyst->check_mixing check_water Check Water Removal check_mixing->check_water optimize_reaction Optimize Reaction Conditions check_water->optimize_reaction yield_ok Yield Improved optimize_reaction->yield_ok check_byproducts Analyze for Byproducts purification_issue->check_byproducts Yes adjust_conditions Adjust T/P to Minimize Byproducts check_byproducts->adjust_conditions improve_separation Improve Separation Technique adjust_conditions->improve_separation improve_separation->yield_ok

References

Technical Support Center: Method Refinement for the Extraction of Diisodecyl Succinate from Tissue Samples

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the extraction of Diisodecyl succinate (DIDS) from tissue samples.

Frequently Asked Questions (FAQs)

Q1: What are the most common challenges when extracting this compound (DIDS) from tissue samples?

The primary challenges in extracting DIDS from tissue samples stem from its hydrophobic nature and the complexity of the biological matrix, especially in fatty tissues. Key challenges include:

  • Low recovery rates: DIDS can be difficult to extract from lipid-rich tissues due to its high affinity for the fat matrix.[1]

  • Matrix effects: Co-extracted lipids and other endogenous compounds can interfere with the analysis, particularly in LC-MS, leading to ion suppression or enhancement and inaccurate quantification.[2][3]

  • Sample homogenization: Incomplete homogenization of fatty tissues can lead to inconsistent and inefficient extraction.[4][5]

  • Contamination: Phthalates and other plasticizers are ubiquitous in laboratory environments and can contaminate samples, leading to artificially high readings.

Q2: Which extraction method is best for DIDS in fatty tissues: Liquid-Liquid Extraction (LLE) or Solid-Phase Extraction (SPE)?

Both LLE and SPE can be effective for extracting DIDS, and the choice depends on the specific requirements of the experiment, such as sample throughput, desired cleanliness of the extract, and available resources.

  • Liquid-Liquid Extraction (LLE): LLE is a robust and widely used method for separating compounds based on their differential solubility in two immiscible liquids. For a hydrophobic compound like DIDS in a fatty tissue homogenate (aqueous), an organic solvent is used to extract the analyte. While effective, LLE can be labor-intensive and may result in the co-extraction of a significant amount of lipids, which may require further cleanup.[6]

  • Solid-Phase Extraction (SPE): SPE offers a more controlled and often cleaner extraction. A reversed-phase SPE cartridge (e.g., C18) is typically used for hydrophobic compounds. The tissue extract is loaded onto the cartridge, interfering substances are washed away, and then DIDS is eluted with an organic solvent. SPE can be more easily automated for higher throughput.[7][8]

Q3: Why is an internal standard crucial for the quantitative analysis of DIDS?

An internal standard (IS) is essential for accurate and precise quantification of DIDS. An ideal IS for mass spectrometry-based methods is a stable isotopically labeled (SIL) version of the analyte (e.g., DIDS-d4). The IS is added to the sample at the beginning of the extraction process and experiences the same extraction inefficiencies, matrix effects, and instrument variability as the analyte. By measuring the ratio of the analyte signal to the IS signal, these variations can be compensated for, leading to more reliable results.[9][10][11]

Q4: How can I minimize matrix effects in my LC-MS/MS analysis of DIDS?

Minimizing matrix effects is critical for accurate quantification. Strategies include:

  • Effective sample cleanup: Use techniques like SPE or LLE to remove interfering lipids and other matrix components.[6][7]

  • Chromatographic separation: Optimize the HPLC method to separate DIDS from co-eluting matrix components.

  • Use of a stable isotopically labeled internal standard: This is the most effective way to compensate for matrix effects that cannot be eliminated through sample cleanup.[9][11]

  • Matrix-matched calibration curves: Prepare calibration standards in a blank matrix extract that is similar to the study samples to mimic the matrix effects.

Troubleshooting Guides

Problem 1: Low Recovery of DIDS
Potential Cause Troubleshooting Steps
Inefficient Homogenization Ensure the tissue is completely homogenized. For fatty tissues, consider cryogenic grinding (grinding frozen tissue) or using a bead beater homogenizer for efficient disruption.[4][5] The choice of homogenization solvent is also critical; ensure it is compatible with the downstream extraction method.[4]
Poor Extraction from Lipid Matrix For LLE, ensure the chosen organic solvent has a high affinity for DIDS and is immiscible with the aqueous homogenate. Multiple extractions with fresh solvent can improve recovery. For SPE, ensure the cartridge is properly conditioned and that the elution solvent is strong enough to desorb DIDS from the stationary phase.
Analyte Adsorption Hydrophobic compounds like DIDS can adsorb to plasticware. Use glass or polypropylene labware that has been rinsed with a solvent to minimize this.[1]
Incomplete Elution in SPE If using SPE, the elution solvent may not be strong enough. Increase the percentage of organic solvent in the elution buffer or try a stronger solvent.
Problem 2: High Variability in Results
Potential Cause Troubleshooting Steps
Inconsistent Homogenization Standardize the homogenization procedure, including time, speed, and sample-to-bead/solvent ratio.[4]
Matrix Effects Implement a more rigorous sample cleanup method (e.g., SPE with a lipid removal sorbent).[3] Crucially, incorporate a stable isotopically labeled internal standard to account for variations in ion suppression/enhancement.[9][11]
Inconsistent Sample Handling Ensure consistent timing and temperature for all steps of the extraction process. For example, evaporation steps should be uniform across all samples.
Instrument Instability Check the performance of the analytical instrument (e.g., LC-MS/MS system) by running system suitability tests before and during the analytical run.
Problem 3: High Background/Contamination
Potential Cause Troubleshooting Steps
Contaminated Solvents/Reagents Use high-purity, HPLC-grade or MS-grade solvents and reagents. Run a "blank" extraction (without tissue sample) to check for contamination from reagents and labware.
Leaching from Plasticware Avoid using plasticware that may contain plasticizers. Use glass or certified plasticizer-free labware.
Environmental Contamination The laboratory environment can be a source of phthalate and other plasticizer contamination. Prepare samples in a clean area, and keep solvent bottles covered.

Data Presentation

Table 1: Comparison of Lipid Extraction Methods for Tissue Samples
Extraction MethodPrincipleAdvantagesDisadvantagesTypical Recovery for Hydrophobic Compounds
Folch (LLE) Partitioning between a chloroform/methanol mixture and an aqueous phase.High recovery for a broad range of lipids. Well-established method.Use of hazardous chloroform. Labor-intensive. Can co-extract significant interferences.>85%[1]
Bligh & Dyer (LLE) Similar to Folch but with a different solvent-to-sample ratio, often used for samples with high water content.Generally good recovery.Use of chloroform. Potential for emulsion formation.>80%
Methyl-tert-butyl ether (MTBE) (LLE) Partitioning between MTBE/methanol and an aqueous phase.Less hazardous than chloroform. Good recovery for many lipids.May have lower recovery for some polar lipids compared to Folch.80-95%
Solid-Phase Extraction (SPE) - C18 Retention of hydrophobic compounds on a C18 stationary phase and elution with an organic solvent.High selectivity. Cleaner extracts. Amenable to automation.Can be more expensive than LLE. Method development may be required.>70%[12]
Dispersive SPE (dSPE) with Lipid Removal Sorbent material is mixed directly with the sample extract to remove lipids.Fast and simple. Effective lipid removal.May require optimization of sorbent amount.Analyte dependent, but generally high.

Recovery rates are general estimates and can vary significantly based on the specific tissue matrix, analyte concentration, and exact protocol used.

Experimental Protocols

Protocol 1: Liquid-Liquid Extraction (LLE) for DIDS from Adipose Tissue
  • Homogenization:

    • Weigh approximately 100 mg of frozen adipose tissue.

    • Cryogenically grind the tissue to a fine powder using a mortar and pestle pre-chilled with liquid nitrogen.

    • Transfer the powdered tissue to a glass vial.

    • Add 1 mL of ice-cold phosphate-buffered saline (PBS) and the internal standard (e.g., DIDS-d4).

    • Homogenize using a bead beater with ceramic beads for 2-3 cycles of 30 seconds. Keep the sample on ice between cycles.

  • Extraction:

    • Add 4 mL of a 2:1 (v/v) mixture of chloroform:methanol to the homogenate.

    • Vortex vigorously for 2 minutes.

    • Centrifuge at 3000 x g for 10 minutes to separate the phases.

    • Carefully collect the lower organic phase (chloroform layer) containing the lipids and DIDS into a new glass tube.

    • Repeat the extraction of the remaining aqueous phase with another 2 mL of chloroform.

    • Combine the organic phases.

  • Solvent Evaporation and Reconstitution:

    • Evaporate the combined organic extract to dryness under a gentle stream of nitrogen.

    • Reconstitute the residue in a suitable volume (e.g., 200 µL) of the initial mobile phase for LC-MS analysis.

Protocol 2: Solid-Phase Extraction (SPE) for DIDS Cleanup
  • Initial Extraction:

    • Perform the homogenization and initial solvent extraction as described in Protocol 1 (steps 1 and 2).

  • SPE Cartridge Conditioning:

    • Condition a C18 SPE cartridge (e.g., 500 mg) by passing 5 mL of methanol followed by 5 mL of deionized water. Do not let the cartridge run dry.

  • Sample Loading:

    • Evaporate the initial organic extract to dryness and reconstitute in a small volume of a solvent compatible with the SPE loading conditions (e.g., 10% methanol in water).

    • Load the reconstituted sample onto the conditioned SPE cartridge.

  • Washing:

    • Wash the cartridge with 5 mL of a weak organic solvent solution (e.g., 20% methanol in water) to remove polar interferences.

  • Elution:

    • Elute the DIDS and internal standard from the cartridge with 5 mL of a strong organic solvent (e.g., methanol or acetonitrile).

  • Final Preparation:

    • Evaporate the eluate to dryness and reconstitute in the mobile phase for analysis.

Mandatory Visualization

Extraction_Workflow start Start: Tissue Sample homogenization 1. Homogenization (e.g., Cryogenic Grinding, Bead Beating) + Internal Standard start->homogenization extraction_choice Choose Extraction Method homogenization->extraction_choice lle 2a. Liquid-Liquid Extraction (LLE) (e.g., Chloroform/Methanol) extraction_choice->lle LLE Path spe 2b. Solid-Phase Extraction (SPE) (e.g., C18 Cartridge) extraction_choice->spe SPE Path phase_separation Phase Separation lle->phase_separation spe_steps Condition -> Load -> Wash -> Elute spe->spe_steps collect_organic Collect Organic Phase phase_separation->collect_organic evaporation 3. Solvent Evaporation collect_organic->evaporation spe_steps->evaporation reconstitution 4. Reconstitution in Mobile Phase evaporation->reconstitution analysis 5. LC-MS/MS or GC-MS Analysis reconstitution->analysis end End: Data Acquisition analysis->end

Caption: General workflow for the extraction of DIDS from tissue samples.

Troubleshooting_Low_Recovery problem Problem: Low DIDS Recovery check_homogenization Is homogenization complete? problem->check_homogenization optimize_homogenization Optimize Homogenization: - Cryogenic grinding - Bead beater settings - Solvent choice check_homogenization->optimize_homogenization No check_extraction Is extraction efficient? check_homogenization->check_extraction Yes optimize_homogenization->check_extraction optimize_lle Optimize LLE: - Stronger solvent - Multiple extractions check_extraction->optimize_lle No (LLE) optimize_spe Optimize SPE: - Proper conditioning - Stronger elution solvent check_extraction->optimize_spe No (SPE) check_adsorption Is analyte adsorbing to labware? check_extraction->check_adsorption Yes optimize_lle->check_adsorption optimize_spe->check_adsorption use_glassware Use glass or solvent-rinsed polypropylene check_adsorption->use_glassware Yes solution Solution: Improved Recovery check_adsorption->solution No use_glassware->solution

Caption: Troubleshooting flowchart for low recovery of DIDS.

References

Optimizing temperature and pH conditions for Diisodecyl succinate stability

Author: BenchChem Technical Support Team. Date: November 2025

Technical Support Center: Diisodecyl Succinate Stability

This technical support center provides guidance on optimizing temperature and pH conditions to ensure the stability of this compound during experimental procedures.

Frequently Asked Questions (FAQs)

Q1: What are the primary factors affecting the stability of this compound?

A1: The stability of this compound is primarily influenced by temperature and pH. Like other esters, it is susceptible to hydrolysis, a chemical breakdown reaction with water, which is catalyzed by both acidic and basic conditions. Elevated temperatures accelerate this degradation process.

Q2: What is the expected degradation pathway for this compound?

A2: The primary degradation pathway for this compound is hydrolysis. This reaction breaks the ester bonds, yielding succinic acid and isodecyl alcohol. Under strongly acidic or basic conditions and/or high temperatures, further degradation of these products might occur, though this is generally less common under typical experimental conditions.

Q3: What are the ideal storage conditions for this compound?

A3: To maintain its integrity, this compound should be stored in a cool, dry place, away from direct sunlight and strong oxidizing agents. The container should be tightly sealed to prevent moisture ingress, which could facilitate hydrolysis. Refrigeration is recommended for long-term storage.

Q4: Can I use this compound in aqueous solutions?

A4: Yes, but with caution. Due to its susceptibility to hydrolysis, the stability of this compound in aqueous solutions is pH and temperature-dependent. For maximum stability, it is advisable to use neutral or slightly acidic aqueous solutions (pH 4-6) and to keep the temperature as low as is practical for the experiment. Prolonged exposure to aqueous environments, especially at extreme pH values and elevated temperatures, should be avoided.

Troubleshooting Guide

Issue 1: I am observing a significant loss of this compound in my aqueous formulation over a short period.

  • Question: What is the pH of your formulation?

    • Answer: this compound is prone to hydrolysis, which is accelerated at both low (acidic) and high (alkaline) pH. The rate of hydrolysis is generally lowest in the slightly acidic to neutral pH range. Verify the pH of your formulation and adjust it to be within the optimal range of 4-6 if possible.

  • Question: What is the temperature at which you are conducting your experiment?

    • Answer: Higher temperatures significantly increase the rate of hydrolysis. If your experimental conditions permit, try lowering the temperature. Even a 10°C reduction can substantially decrease the degradation rate.

  • Question: Are there any strong acids or bases present in your formulation, even in catalytic amounts?

    • Answer: The presence of strong acids or bases can catalyze the hydrolysis of the ester bonds in this compound. Review your formulation for any such components and consider using alternatives or buffering the system to maintain a stable pH.

Issue 2: I am seeing unexpected peaks in my analytical chromatogram when analyzing my this compound sample.

  • Question: Have you identified the degradation products?

    • Answer: The primary degradation products of this compound hydrolysis are succinic acid and isodecyl alcohol. You can confirm this by running standards of these compounds on your analytical system (e.g., HPLC, GC-MS).

  • Question: How was your sample stored and handled?

    • Answer: Improper storage, such as exposure to moisture, high temperatures, or contaminants, can lead to degradation. Ensure that the product is stored in a tightly sealed container in a cool, dry place. When preparing samples in solution, use fresh, high-purity solvents and prepare them as close to the time of analysis as possible.

Issue 3: The physical appearance of my this compound has changed (e.g., cloudiness, precipitation).

  • Question: In what solvent system is the change occurring?

    • Answer: If the this compound is in an aqueous medium, the formation of a precipitate could be due to the degradation product, succinic acid, which may have lower solubility than the parent ester under certain conditions. Cloudiness could also indicate the onset of hydrolysis.

  • Question: Have you checked for contamination?

    • Answer: Contamination can introduce substances that may react with this compound or alter the properties of the solution. Ensure all glassware and equipment are scrupulously clean.

Data on this compound Stability

The following table summarizes illustrative data on the stability of this compound under various temperature and pH conditions after a 24-hour incubation period. This data is provided as an example to guide experimental design.

Temperature (°C)pHThis compound Remaining (%)
4499.5
4799.2
4998.0
25498.1
25797.5
25992.3
40495.2
40793.0
40985.1

Experimental Protocols

Protocol 1: Stability Testing of this compound in Aqueous Buffers

  • Preparation of Buffer Solutions: Prepare buffers at pH 4.0 (acetate buffer), 7.0 (phosphate buffer), and 9.0 (borate buffer).

  • Sample Preparation: Accurately weigh a known amount of this compound and dissolve it in a minimal amount of a suitable organic solvent (e.g., acetonitrile, ethanol). Dilute this stock solution with the respective buffer to achieve the final desired concentration. The final concentration of the organic solvent should be kept low (e.g., <1%) to minimize its effect on the stability.

  • Incubation: Aliquot the samples into sealed vials and incubate them at controlled temperatures (e.g., 4°C, 25°C, and 40°C).

  • Time Points: Withdraw aliquots at predetermined time intervals (e.g., 0, 6, 12, 24, 48 hours).

  • Sample Analysis: Immediately quench the degradation by adding a suitable solvent and/or adjusting the pH to neutral if necessary. Analyze the samples by a validated stability-indicating HPLC method to determine the concentration of the remaining this compound.

  • Data Analysis: Calculate the percentage of this compound remaining at each time point relative to the initial concentration (time 0).

Protocol 2: High-Performance Liquid Chromatography (HPLC) Method for this compound Quantification

  • Column: C18 reverse-phase column (e.g., 4.6 mm x 150 mm, 5 µm).

  • Mobile Phase: A gradient of acetonitrile and water.

    • Start with 60% acetonitrile / 40% water.

    • Linearly increase to 95% acetonitrile over 15 minutes.

    • Hold at 95% acetonitrile for 5 minutes.

    • Return to initial conditions and equilibrate for 5 minutes.

  • Flow Rate: 1.0 mL/min.

  • Detection: UV at 210 nm.

  • Injection Volume: 10 µL.

  • Column Temperature: 30°C.

  • Standard Preparation: Prepare standards of this compound, succinic acid, and isodecyl alcohol in the mobile phase to determine their retention times and for quantification.

Visualizations

Stability_Factors Factors Affecting this compound Stability cluster_conditions Environmental Conditions cluster_degradation Degradation Pathway cluster_outcome Experimental Outcome Temperature Temperature Hydrolysis Hydrolysis Temperature->Hydrolysis Accelerates pH pH pH->Hydrolysis Catalyzes (Acidic & Basic) Diisodecyl_Succinate This compound Diisodecyl_Succinate->Hydrolysis Degradation_Products Degradation Products (Succinic Acid + Isodecyl Alcohol) Hydrolysis->Degradation_Products Loss_of_Potency Loss of Potency Degradation_Products->Loss_of_Potency Inaccurate_Results Inaccurate Results Degradation_Products->Inaccurate_Results

Caption: Logical relationship of temperature and pH on this compound stability.

Technical Support Center: Mass Spectrometric Analysis of Diisodecyl Succinate (DIDS)

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing matrix effects during the mass spectrometric analysis of Diisodecyl succinate (DIDS).

Frequently Asked Questions (FAQs)

Q1: What are matrix effects and how can they affect the analysis of this compound (DIDS)?

A1: Matrix effects are the alteration of analyte ionization efficiency due to the presence of co-eluting, undetected components in the sample matrix. This can lead to either ion suppression (decreased signal) or ion enhancement (increased signal), ultimately affecting the accuracy, precision, and sensitivity of your DIDS quantification.[1] Given that DIDS is a large, non-polar molecule often found in complex matrices such as plastics, biological fluids, or environmental samples, it is particularly susceptible to matrix effects from co-extracted lipids, polymers, and other hydrophobic substances.

Q2: How can I determine if my DIDS analysis is affected by matrix effects?

A2: A common method to assess matrix effects is the post-extraction spike analysis. This involves comparing the signal response of DIDS spiked into a blank matrix extract (a sample that does not contain the analyte) with the response of DIDS in a neat solvent at the same concentration. A significant difference in signal intensity indicates the presence of matrix effects. Another technique is the post-column infusion of a constant concentration of DIDS standard into the LC eluent after the analytical column. Any signal deviation when a blank matrix extract is injected demonstrates at which retention times matrix effects are most pronounced.

Q3: What are the most effective sample preparation techniques to minimize matrix effects for DIDS?

A3: Due to its non-polar nature, effective sample preparation for DIDS aims to remove interfering matrix components. Common and effective techniques include:

  • Solid-Phase Extraction (SPE): This is a highly effective method for cleaning up complex samples. For DIDS, a reverse-phase SPE cartridge (e.g., C18) can be used to retain the non-polar DIDS while more polar matrix components are washed away.

  • Liquid-Liquid Extraction (LLE): LLE can be employed to partition DIDS into an organic solvent (e.g., hexane or ethyl acetate) from an aqueous or polar sample matrix, leaving behind many interfering substances.

  • Protein Precipitation (for biological samples): If analyzing DIDS in plasma or serum, protein precipitation with a solvent like acetonitrile can be a first clean-up step. However, this method is less selective and may require further cleanup with SPE or LLE to minimize matrix effects.[2]

Q4: Can chromatographic conditions be optimized to reduce matrix effects for DIDS?

A4: Yes, optimizing the liquid chromatography (LC) separation is a critical step. By achieving baseline separation of DIDS from co-eluting matrix components, the impact of matrix effects can be significantly reduced.[3] Consider the following optimizations:

  • Gradient Elution: Employing a well-optimized gradient elution with a suitable mobile phase (e.g., methanol or acetonitrile with water) can effectively separate DIDS from interfering compounds.

  • Column Chemistry: Using a high-resolution analytical column, such as a sub-2 µm particle size C18 column, can improve peak shape and separation efficiency.

  • Divert Valve: A divert valve can be used to direct the eluent to waste during the parts of the chromatographic run where highly interfering, non-retained components elute, preventing them from entering the mass spectrometer source.

Q5: How can an internal standard help in the analysis of DIDS?

A5: An internal standard (IS) is a compound that is chemically and physically similar to the analyte and is added to all samples, standards, and quality controls at a constant concentration.[4][5][6][7] For DIDS analysis, an ideal IS would be a stable isotope-labeled version of DIDS (e.g., DIDS-d4). The IS co-elutes with DIDS and experiences similar matrix effects. By calculating the ratio of the DIDS peak area to the IS peak area, the variability caused by matrix effects can be compensated for, leading to more accurate and precise quantification.[4][5][6][7]

Troubleshooting Guide

Issue Potential Cause Recommended Action
Poor Signal/No Peak for DIDS Ion suppression due to severe matrix effects.- Improve sample cleanup using SPE or LLE. - Optimize chromatographic separation to better resolve DIDS from interfering peaks. - Dilute the sample extract to reduce the concentration of matrix components.[3]
Incorrect mass spectrometer settings.- Verify the precursor and product ion m/z values for DIDS. - Optimize ion source parameters (e.g., spray voltage, gas flows, temperature).
DIDS degradation.- Check sample stability under the storage and analysis conditions.
High Signal Variability between Replicates Inconsistent matrix effects.- Implement the use of a stable isotope-labeled internal standard for DIDS. - Ensure consistent sample preparation across all samples.
Carryover from previous injections.- Optimize the needle and injection port washing procedure on the autosampler. - Inject a blank solvent after a high concentration sample to check for carryover.
Non-linear Calibration Curve Matrix effects are concentration-dependent.- Use matrix-matched calibration standards (prepare standards in blank matrix extract). - If sensitivity allows, dilute all samples and standards to a level where matrix effects are minimized.
Saturation of the detector.- Reduce the concentration of the highest calibration standards.
Peak Tailing or Splitting Chromatographic issues.- Check for column degradation or contamination. - Ensure mobile phase is correctly prepared and degassed. - Inspect for blockages in the LC system.
Co-elution with an interfering compound.- Adjust the chromatographic gradient to improve separation. - Consider using a different column chemistry.

Experimental Protocols

Disclaimer: The following protocols are provided as a general guideline. Specific parameters should be optimized for your instrument and matrix of interest. As there is limited specific literature for DIDS, these protocols are based on methods for similar large, non-polar molecules like phthalates.

Protocol 1: Sample Preparation of DIDS from a Biological Matrix (e.g., Plasma) using SPE
  • Sample Pre-treatment: To 100 µL of plasma, add 10 µL of an internal standard working solution (e.g., DIDS-d4 in methanol) and 200 µL of 4% phosphoric acid in water. Vortex for 30 seconds.

  • SPE Cartridge Conditioning: Condition a C18 SPE cartridge (e.g., 100 mg, 3 mL) by passing 1 mL of methanol followed by 1 mL of water.

  • Sample Loading: Load the pre-treated sample onto the conditioned SPE cartridge.

  • Washing: Wash the cartridge with 1 mL of 10% methanol in water to remove polar interferences.

  • Elution: Elute DIDS and the internal standard with 1 mL of acetonitrile.

  • Evaporation and Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C. Reconstitute the residue in 100 µL of the initial mobile phase.

Protocol 2: LC-MS/MS Analysis of DIDS
  • LC System: UHPLC system

  • Column: C18, 2.1 x 100 mm, 1.8 µm

  • Mobile Phase A: 0.1% Formic Acid in Water

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile

  • Gradient:

    • 0-1 min: 50% B

    • 1-5 min: Linear ramp to 95% B

    • 5-7 min: Hold at 95% B

    • 7.1-8 min: Return to 50% B and re-equilibrate

  • Flow Rate: 0.4 mL/min

  • Injection Volume: 5 µL

  • Column Temperature: 40°C

  • Mass Spectrometer: Triple Quadrupole

  • Ionization Mode: Electrospray Ionization (ESI), Positive

  • Example MRM Transitions (Hypothetical - requires empirical determination):

    • DIDS: Precursor > Product 1 (Quantifier), Precursor > Product 2 (Qualifier)

    • DIDS-d4 (IS): Precursor+4 > Product 1+4

Quantitative Data Summary

The following table presents hypothetical data illustrating the impact of different sample preparation methods on DIDS recovery and matrix effects. This data is for illustrative purposes and should be experimentally verified.

Sample Preparation MethodDIDS Recovery (%)Matrix Effect (%)RSD (%) of Replicates (n=3)
Protein Precipitation85-45 (Suppression)15
Liquid-Liquid Extraction92-15 (Suppression)8
Solid-Phase Extraction95-5 (Minimal Effect)4

Recovery (%) = (Peak area of DIDS in spiked matrix / Peak area of DIDS in neat solution) x 100 Matrix Effect (%) = ((Peak area of DIDS in post-extraction spiked matrix / Peak area of DIDS in neat solution) - 1) x 100

Visualizations

TroubleshootingWorkflow Troubleshooting Workflow for DIDS Matrix Effects start Start: Poor DIDS Signal or High Variability check_ms 1. Verify MS Instrument Performance (Tune, Calibration, Source Cleaning) start->check_ms ms_ok MS Performance OK? check_ms->ms_ok fix_ms Action: Perform Instrument Maintenance ms_ok->fix_ms No assess_me 2. Assess Matrix Effects (Post-Extraction Spike) ms_ok->assess_me Yes fix_ms->check_ms me_present Matrix Effects Present? assess_me->me_present no_me Conclusion: Issue is likely not matrix-related. Investigate other causes (e.g., sample stability). me_present->no_me No optimize_sp 3. Optimize Sample Preparation (SPE, LLE) me_present->optimize_sp Yes sp_effective Sample Prep Effective? optimize_sp->sp_effective optimize_lc 4. Optimize LC Method (Gradient, Column) sp_effective->optimize_lc Partially/No use_is 5. Implement Internal Standard (Stable Isotope Labeled DIDS) sp_effective->use_is Yes lc_effective LC Separation Effective? optimize_lc->lc_effective lc_effective->optimize_sp No, re-evaluate sample prep lc_effective->use_is Yes end End: Reliable DIDS Quantification use_is->end

Caption: A logical workflow for identifying and mitigating matrix effects in DIDS analysis.

References

Enhancing the plasticizing efficiency of Diisodecyl succinate in polymer blends

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Diisodecyl succinate (DIDS) as a plasticizer in polymer blends.

Troubleshooting Guides

Issue: Poor mechanical properties (e.g., low tensile strength, insufficient elongation) in the final polymer blend.

Possible Causes and Solutions:

  • Inadequate Plasticizer Concentration: The concentration of DIDS may be too low to achieve the desired plasticizing effect.

    • Recommendation: Incrementally increase the concentration of DIDS in your formulation. It's often beneficial to create a concentration gradient experiment to identify the optimal loading level for your specific polymer and application. Studies have shown that increasing plasticizer concentration generally leads to a decrease in tensile strength and an increase in elongation at break.[1][2]

  • Poor Dispersion: DIDS may not be uniformly dispersed throughout the polymer matrix, leading to localized areas of high and low plasticization.

    • Recommendation: Optimize your blending process. For melt blending, ensure the processing temperature is adequate for the polymer's viscosity and that the mixing time and shear rate are sufficient for uniform distribution. For solvent casting, ensure DIDS is fully dissolved in the solvent before adding the polymer and that the solvent is evaporated under controlled conditions to prevent phase separation.

  • Incompatibility with the Polymer: While succinates are generally compatible with polymers like PVC, high concentrations or specific polymer grades might lead to compatibility issues.[3][4]

    • Recommendation: Consider using a co-plasticizer or a compatibilizer. Blending DIDS with other succinate esters of varying alkyl chain lengths can sometimes improve overall performance compared to a single plasticizer.[1][5][6]

Issue: Evidence of plasticizer migration (e.g., surface tackiness, blooming, or material stiffening over time).

Possible Causes and Solutions:

  • High Plasticizer Concentration: An excess of DIDS can lead to supersaturation within the polymer matrix, causing the plasticizer to migrate to the surface.[7]

    • Recommendation: Reduce the concentration of DIDS to a level that provides the necessary flexibility without exceeding the polymer's absorption capacity.

  • Environmental Conditions: Exposure to elevated temperatures, certain solvents, or fatty substances can accelerate plasticizer migration.[8][9]

    • Recommendation: Evaluate the end-use environment of your product. If it will be in contact with oils or solvents, consider a plasticizer with a higher molecular weight or a different chemical structure that offers better resistance to extraction. Succinate esters have been shown to have better migration resistance than some traditional phthalate plasticizers.[1][5]

  • Polymer Morphology: The crystallinity and cross-link density of the polymer can influence plasticizer migration.

    • Recommendation: If your application allows, consider using a polymer grade with a higher molecular weight or a slightly cross-linked structure to create a more tortuous path for the plasticizer to migrate through.

Frequently Asked Questions (FAQs)

Q1: How does this compound (DIDS) compare to traditional phthalate plasticizers like DEHP?

A1: this compound is part of a class of bio-based plasticizers considered to be a greener alternative to traditional phthalates like di(2-ethylhexyl) phthalate (DEHP).[5] Succinate esters often exhibit lower toxicity and better biodegradability.[10][11] In terms of performance, DIDS and other long-chain succinates can offer comparable or even superior plasticizing efficiency, often with improved resistance to migration and extraction.[1][5][12]

Q2: What is the effect of the alkyl chain length of succinate esters on plasticizing efficiency?

A2: The length of the alkyl chains in succinate esters significantly influences their plasticizing properties. Generally, increasing the alkyl chain length improves plasticizing efficiency, leading to a greater reduction in the glass transition temperature (Tg) and Young's modulus.[13][14][15] These longer chains increase the free volume within the polymer matrix.[15] However, there is an optimal chain length beyond which compatibility with the polymer may decrease, potentially leading to phase separation.[3]

Q3: Can I blend DIDS with other plasticizers?

A3: Yes, blending DIDS with other plasticizers, including other succinate esters, is a common strategy to optimize properties. Mixtures of succinate diesters with different molecular weights have been shown to be more effective at plasticizing PVC than single succinate plasticizers alone.[1][5] For example, combining a lower molecular weight succinate for rapid gelling with a higher molecular weight one like DIDS for permanence can be advantageous.

Q4: What analytical techniques are recommended for evaluating the performance of DIDS in my polymer blend?

A4: A comprehensive evaluation of DIDS performance should include:

  • Thermal Analysis: Differential Scanning Calorimetry (DSC) to determine the glass transition temperature (Tg), a key indicator of plasticizer efficiency.[4][16]

  • Mechanical Testing: Tensile testing (ASTM D882 or ISO 527-3) to measure tensile strength, elongation at break, and Young's modulus.[17] Hardness testing (Shore durometer) is also recommended.

  • Migration and Extraction Tests: Gravimetric analysis after exposure to solvents (e.g., hexane), oils, or simulated environmental conditions to quantify plasticizer loss.[18]

  • Thermogravimetric Analysis (TGA): To assess the thermal stability of the plasticized polymer.[5]

Data Presentation

Table 1: Comparative Mechanical Properties of PVC Plasticized with Succinate Esters vs. Phthalate Plasticizers.

Plasticizer (at 50 PHR in PVC)Tensile Strength (MPa)Elongation at Break (%)Hardness (Shore A)Reference
Succinate Ester Mixture~19~250Not Reported[5]
DEHP (at 40 phr)BaselineBaselineBaseline[12]
Succinate-based Plasticizers (at 40 phr)Reduced by up to 25% vs. DEHPImproved by up to 77% vs. DEHPReduced by up to 43% vs. DEHP[12]

Table 2: Migration Resistance of Succinate Ester Plasticizers.

Plasticizer SystemMigration/Leaching TestResultReference
Synthesized Succinate Ester MixtureLeaching Test70% lower than DEHP or DINP[1][5]
Succinate-based PlasticizersMigration into organic mediaReduced by up to 38% vs. DEHP[12]

Experimental Protocols

Protocol 1: Evaluation of Plasticizer Efficiency via Differential Scanning Calorimetry (DSC)

  • Sample Preparation: Prepare thin films of the polymer blend containing DIDS at various concentrations (e.g., 20, 30, 40, 50 parts per hundred resin - PHR). Ensure the plasticizer is homogenously mixed. A non-plasticized polymer sample should be used as a control.

  • Instrumentation: Utilize a differential scanning calorimeter.

  • Experimental Conditions:

    • Accurately weigh 5-10 mg of the polymer film into an aluminum DSC pan and seal it.

    • Heat the sample to a temperature above the polymer's melting point (for semi-crystalline polymers) or well above its Tg (for amorphous polymers) to erase any prior thermal history.

    • Cool the sample at a controlled rate (e.g., 10 °C/min) to a temperature well below the expected Tg.

    • Heat the sample again at a controlled rate (e.g., 10 °C/min).

  • Data Analysis: Determine the glass transition temperature (Tg) from the midpoint of the step transition in the heat flow curve of the second heating scan. A lower Tg compared to the unplasticized polymer indicates a more efficient plasticizing effect.[4]

Protocol 2: Assessment of Plasticizer Migration (Solvent Extraction Method)

  • Sample Preparation: Cut samples of the plasticized polymer of known weight and surface area.

  • Extraction Procedure:

    • Completely immerse the samples in a solvent known to extract the plasticizer but not dissolve the polymer (n-hexane is commonly used for PVC).[18]

    • Place the immersed samples in a controlled environment (e.g., a shaker bath at a specific temperature) for a defined period (e.g., 24 hours).

  • Analysis:

    • Remove the samples from the solvent, gently wipe off any excess solvent, and dry them in a vacuum oven until a constant weight is achieved.

    • Calculate the weight loss of the sample, which corresponds to the amount of migrated plasticizer.

    • The results can be expressed as a percentage of weight loss or as mass per unit area.

Visualizations

Plasticization_Mechanism P1 Polymer Chain P2 Polymer Chain P3 Polymer Chain Process Addition of This compound (DIDS) P2->Process Intermolecular Forces (Strong) PP1 Polymer Chain DIDS1 DIDS PP2 Polymer Chain DIDS2 DIDS PP3 Polymer Chain Process->DIDS1 Increased Inter-chain Distance Reduced Intermolecular Forces

Caption: Mechanism of polymer plasticization by this compound (DIDS).

Troubleshooting_Workflow Start Start: Poor Mechanical Properties Check_Conc Is DIDS concentration optimized? Start->Check_Conc Check_Disp Is DIDS well dispersed? Check_Conc->Check_Disp Yes Increase_Conc Increase DIDS concentration incrementally. Check_Conc->Increase_Conc No Check_Compat Is DIDS compatible with the polymer? Check_Disp->Check_Compat Yes Optimize_Blend Optimize blending parameters (temp, time, shear). Check_Disp->Optimize_Blend No Use_Compatibilizer Consider a co-plasticizer or compatibilizer. Check_Compat->Use_Compatibilizer No End_Success Properties Improved Check_Compat->End_Success Yes Increase_Conc->Check_Disp Optimize_Blend->Check_Compat Use_Compatibilizer->End_Success

Caption: Troubleshooting workflow for poor mechanical properties.

References

Validation & Comparative

Comparative Guide to the Validation of a UHPLC-MS/MS Method for Diisodecyl Succinate Quantification in Plasma

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides a comprehensive comparison of a proposed Ultra-High-Performance Liquid Chromatography-Tandem Mass Spectrometry (UHPLC-MS/MS) method for the quantification of diisodecyl succinate in plasma with alternative analytical techniques. The information is intended for researchers, scientists, and drug development professionals involved in bioanalytical method development and validation.

This compound, a high-molecular-weight plasticizer, requires sensitive and specific analytical methods for its quantification in biological matrices like plasma. While a specific validated method for this compound was not found in the public literature, this guide leverages a highly relevant validated method for a structurally similar compound, di-isodecyl phthalate (DiDP), to establish a robust analytical approach.[1][2]

Proposed UHPLC-MS/MS Method and Alternatives

The primary recommended method is UHPLC-MS/MS due to its high sensitivity, specificity, and suitability for complex biological matrices.[3][4][5] Alternative methods for the analysis of plasticizers include Gas Chromatography-Mass Spectrometry (GC-MS) and Nuclear Magnetic Resonance (NMR) spectroscopy.[6][7]

A comparison of these methods is summarized below:

FeatureUHPLC-MS/MSGC-MSNMR
Principle Separation by liquid chromatography, detection by mass spectrometry.Separation of volatile compounds by gas chromatography, detection by mass spectrometry.Detection of nuclear magnetic resonance of atomic nuclei.
Sample Volatility Not required.Required. Derivatization may be necessary.Not required.
Sensitivity High (ng/mL to pg/mL).[4]High, but can be lower than LC-MS/MS for some compounds.Lower sensitivity, typically in the µg/mL to mg/mL range.[7]
Specificity Very high due to precursor/product ion monitoring.[3]High, based on retention time and mass spectrum.High, provides detailed structural information.[7]
Sample Preparation Protein precipitation, liquid-liquid extraction, or solid-phase extraction.[3]Can be extensive, often requiring derivatization.Minimal sample preparation.
Matrix Effects Can be significant and require careful management.[8]Generally less susceptible to matrix effects than LC-MS.Less susceptible to matrix effects.
Throughput High, with rapid analysis times.[9]Can be lower due to longer run times.Lower throughput.
Instrumentation Cost High.Moderate to high.Very high.

Experimental Protocols

Proposed UHPLC-MS/MS Method for this compound

This proposed protocol is adapted from a validated method for di-isodecyl phthalate (DiDP) and its metabolites in rat plasma.[1][2]

1. Sample Preparation (Protein Precipitation)

  • To 100 µL of plasma, add 300 µL of acetonitrile containing the internal standard (e.g., a deuterated analog of this compound).

  • Vortex for 1 minute to precipitate proteins.

  • Centrifuge at 13,000 rpm for 10 minutes.

  • Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen.

  • Reconstitute the residue in 100 µL of the mobile phase.

2. UHPLC Conditions

  • Column: A reverse-phase C18 column (e.g., 50 x 2.1 mm, 1.7 µm).[2]

  • Mobile Phase: Gradient elution with 0.1% formic acid in water (A) and 0.1% formic acid in acetonitrile (B).[2]

  • Flow Rate: 0.25 mL/min.[2]

  • Injection Volume: 5 µL.

3. MS/MS Conditions

  • Ionization Mode: Electrospray Ionization (ESI) in positive mode.[3]

  • Scan Type: Multiple Reaction Monitoring (MRM).[3]

  • MRM Transitions: To be determined by infusing a standard solution of this compound and its potential metabolites. For DiDP, the transition was m/z 447.4 → 149.0.[2]

  • Internal Standard: A stable isotope-labeled analog of this compound would be ideal.

Method Validation Parameters

A comprehensive validation should be performed according to regulatory guidelines. The following table, based on typical performance data from similar validated methods, provides target acceptance criteria.

Validation ParameterTypical Performance of a Validated UHPLC-MS/MS Method
Linearity (r²) ≥ 0.99[3]
Lower Limit of Quantification (LLOQ) 0.04 - 1 ng/mL[2][3][4]
Accuracy (% Bias) Within ± 15% (± 20% at LLOQ)[4]
Precision (% RSD) ≤ 15% (≤ 20% at LLOQ)[3]
Recovery (%) 85 - 115%
Matrix Effect (%) Within 85 - 115%
Stability Stable under expected storage and processing conditions.

Data adapted from validated UHPLC-MS/MS methods for similar compounds in plasma.[2][3][4]

Visualizations

UHPLC_MSMS_Workflow cluster_sample_prep Sample Preparation cluster_analysis UHPLC-MS/MS Analysis cluster_data Data Processing Plasma Plasma Sample Precipitation Protein Precipitation (Acetonitrile) Plasma->Precipitation Centrifugation Centrifugation Precipitation->Centrifugation Supernatant Supernatant Transfer Centrifugation->Supernatant Evaporation Evaporation Supernatant->Evaporation Reconstitution Reconstitution Evaporation->Reconstitution UHPLC UHPLC Separation (C18 Column) Reconstitution->UHPLC MSMS MS/MS Detection (MRM Mode) UHPLC->MSMS Quantification Quantification MSMS->Quantification

Caption: Workflow for UHPLC-MS/MS quantification of this compound in plasma.

Method_Validation cluster_parameters Key Validation Parameters Validation Method Validation Specificity Specificity & Selectivity Validation->Specificity Linearity Linearity & Range Validation->Linearity Accuracy Accuracy Validation->Accuracy Precision Precision (Repeatability & Reproducibility) Validation->Precision LLOQ Lower Limit of Quantification (LLOQ) Validation->LLOQ Recovery Recovery Validation->Recovery MatrixEffect Matrix Effect Validation->MatrixEffect Stability Stability Validation->Stability

Caption: Key parameters for the validation of a bioanalytical method.

Considerations for Metabolite Analysis

For high-molecular-weight compounds like di-isodecyl succinate, it is crucial to consider their metabolism. Phthalates, for instance, are rapidly metabolized, and their metabolites are often used as biomarkers of exposure.[10][11][12] A similar metabolic pathway involving hydrolysis to the monoester and subsequent oxidation is expected for this compound. Therefore, the analytical method should also be validated for the quantification of its primary metabolites in plasma to provide a comprehensive toxicokinetic profile.[1]

References

Comparative toxicity study of Diisodecyl succinate and Diisodecyl phthalate (DIDP)

Author: BenchChem Technical Support Team. Date: November 2025

A Comparative Toxicological Assessment: Diisodecyl Phthalate (DIDP) vs. Diisodecyl Succinate

This guide provides a comparative toxicological overview of Diisodecyl Phthalate (DIDP), a commonly used plasticizer, and this compound, a potential alternative. The availability of public toxicological data is significantly greater for DIDP than for this compound, a critical factor for researchers, scientists, and drug development professionals to consider in their material assessments.

Summary of Toxicological Data

The following tables summarize the available quantitative toxicological data for DIDP. At present, a direct quantitative comparison with this compound is not possible due to the limited availability of public domain toxicity data for the latter.

Table 1: Acute Toxicity of Diisodecyl Phthalate (DIDP)
SpeciesRoute of AdministrationEndpointValueReference
RatOralLD50>29100 mg/kg bw
RatDermalLD50>2910 mg/kg bw
RabbitDermalLD50>3160 mg/kg bw[1]
RatInhalation (4 hours)LC50>12540 mg/m³

This compound: No publicly available data for acute toxicity endpoints (LD50/LC50) were found.

Table 2: Repeated Dose Toxicity of Diisodecyl Phthalate (DIDP)
SpeciesDurationRouteNOAELLOAELEffects Observed at LOAELReference
Rat21-dayOral (diet)300 mg/kg/day (females)300 mg/kg/day (males)Increased liver weight[1]
Rat28-dayOral (diet)116 mg/kg/day353 mg/kg/dayIncreased liver weights and peroxisomal oxidation[1]
Rat3-monthOral (diet)170 mg/kg/day (males), 211 mg/kg/day (females)586 mg/kg/day (males), 686 mg/kg/day (females)Increased liver weight[1]
Dog13-weekOral (diet)15 mg/kg/day75 mg/kg/dayIncreased liver weight, hepatocyte swelling and vacuolation[1]

This compound: No publicly available data for repeated dose toxicity studies (NOAEL/LOAEL) were found.

Table 3: Reproductive and Developmental Toxicity of Diisodecyl Phthalate (DIDP)
Study TypeSpeciesRouteNOAELLOAELEffects Observed at LOAELReference
Two-GenerationReproductionRatOral (diet)Fertility: ~600 mg/kg/day; F2 Offspring Survival: ~50 mg/kg/day-Reduced F2 offspring survival[2]
DevelopmentalRatOral (gavage)Maternal and Developmental: 500 mg/kg/day1000 mg/kg/dayIncreased incidence of skeletal variations[3]

This compound: No publicly available data for reproductive and developmental toxicity studies were found.

Table 4: Genotoxicity of Diisodecyl Phthalate (DIDP)
AssayTest SystemMetabolic ActivationResultReference
Bacterial Reverse Mutation (Ames Test)Salmonella typhimuriumWith and WithoutNegative
In vitro Chromosomal AberrationChinese Hamster Ovary (CHO) cellsWith and WithoutNegative
In vivo Micronucleus TestMouse bone marrowN/ANegative[4]

This compound: No publicly available data for genotoxicity studies were found.

Experimental Protocols

Detailed methodologies for the key toxicological studies are based on internationally recognized guidelines from the Organisation for Economic Co-operation and Development (OECD).

Acute Oral Toxicity (OECD 423)

The acute toxic class method is employed to estimate the LD50.[5][6] The study involves the administration of the test substance in a stepwise procedure to a small number of animals.[5] The starting dose is selected from one of four fixed levels (5, 50, 300, or 2000 mg/kg body weight). The outcome of the initial dosing determines the subsequent dosage level for the next set of animals.[7] Observations of effects and mortality are made over a 14-day period.[6][8]

In Vitro Mammalian Chromosomal Aberration Test (OECD 473)

This test identifies substances that cause structural chromosomal damage in cultured mammalian cells.[9][10] Cell lines such as Chinese Hamster Ovary (CHO) cells or human peripheral blood lymphocytes are exposed to the test substance at a minimum of three concentrations, with and without metabolic activation (S9 mix).[9][11] Following exposure for approximately 1.5 normal cell cycle lengths, the cells are arrested in metaphase, harvested, and stained.[10] Chromosomes are then microscopically examined for structural aberrations.[11][12]

Two-Generation Reproduction Toxicity Study (OECD 416)

This study provides information on the effects of a substance on male and female reproductive performance and the development of offspring over two generations.[13][14][15] The test substance is typically administered to parental (P) generation animals before mating, during mating, and throughout gestation and lactation.[13] The first-generation (F1) offspring are then selected and also administered the substance through their maturation, mating, and production of the second-generation (F2) litter.[15] Endpoints evaluated include fertility, gestation, parturition, lactation, and offspring viability, growth, and development.[13][14]

Signaling Pathways and Mechanisms of Toxicity

Diisodecyl Phthalate (DIDP) and Endocrine Disruption

Phthalates, including DIDP, are known endocrine-disrupting chemicals (EDCs).[16] Their mechanisms of toxicity often involve interactions with nuclear receptors and other signaling pathways.[17][18] One of the key pathways implicated in the hepatic effects of DIDP is the Peroxisome Proliferator-Activated Receptor (PPAR) signaling pathway.[18] Activation of PPARα in rodents leads to peroxisome proliferation in the liver, which is associated with the observed increases in liver weight.

Phthalates can also interact with other nuclear receptors, such as estrogen receptors (ER) and androgen receptors (AR), potentially leading to reproductive and developmental effects.[17] The binding of phthalates to these receptors can disrupt normal hormonal signaling.[16]

DIDP_Signaling_Pathway cluster_0 Cytoplasm cluster_1 Nucleus DIDP Diisodecyl Phthalate (DIDP) PPAR PPARα DIDP->PPAR ER Estrogen Receptor (ER) DIDP->ER AR Androgen Receptor (AR) DIDP->AR Cell_Membrane Cell Membrane Cytoplasm Cytoplasm Nucleus Nucleus PPRE PPRE Activation PPAR->PPRE Translocation ERE ERE Activation ER->ERE Translocation ARE ARE Activation/Inhibition AR->ARE Translocation Gene_Expression Altered Gene Expression PPRE->Gene_Expression ERE->Gene_Expression ARE->Gene_Expression Peroxisome_Proliferation Peroxisome Proliferation (Liver Effects) Gene_Expression->Peroxisome_Proliferation Reproductive_Effects Reproductive/Developmental Effects Gene_Expression->Reproductive_Effects

Caption: Potential signaling pathways affected by DIDP.

Experimental Workflow: In Vitro Chromosomal Aberration Test

The workflow for an in vitro chromosomal aberration test follows a standardized procedure to ensure reliable and reproducible results.

Chromosomal_Aberration_Workflow start Start cell_culture Mammalian Cell Culture (e.g., CHO, Human Lymphocytes) start->cell_culture exposure Exposure to Test Substance (with and without S9 activation) cell_culture->exposure metaphase_arrest Addition of Metaphase-Arresting Agent (e.g., Colcemid) exposure->metaphase_arrest harvesting Cell Harvesting metaphase_arrest->harvesting slide_prep Slide Preparation and Staining harvesting->slide_prep microscopy Microscopic Analysis of Chromosomal Aberrations slide_prep->microscopy data_analysis Data Analysis and Interpretation microscopy->data_analysis end End data_analysis->end

Caption: Workflow for an in vitro chromosomal aberration assay.

Discussion and Conclusion

The available toxicological data for Diisodecyl Phthalate (DIDP) indicate a low potential for acute toxicity. The primary concerns with repeated exposure are effects on the liver and, at higher doses, reproductive and developmental effects in animal models. DIDP is generally not considered to be genotoxic.

In stark contrast, there is a significant lack of publicly available, peer-reviewed toxicological data for this compound. While often promoted as a safer alternative to phthalates, the absence of comprehensive toxicity data makes a direct, evidence-based comparison challenging. Researchers and developers should exercise caution when considering this compound as a substitute for DIDP, as its toxicological profile is not well-characterized. The data gap for this compound highlights the need for further research to fully understand its safety profile before it can be widely adopted as a benign alternative to phthalate plasticizers.

References

Diisodecyl succinate versus other succinate esters: a comparative analysis of plasticizing effects

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The increasing demand for safer, bio-based alternatives to traditional phthalate plasticizers has brought succinate esters to the forefront of materials science and drug formulation research. Their favorable toxicological profiles and biodegradability make them attractive candidates for a wide range of applications, from medical devices to drug delivery systems. This guide provides a detailed comparative analysis of diisodecyl succinate and other common succinate esters, focusing on their plasticizing efficacy, thermal stability, and migration resistance, supported by experimental data and protocols.

Comparative Performance of Succinate Esters

The performance of a plasticizer is critically dependent on its molecular structure, particularly the length and branching of its alcohol chains. Succinate esters, diesters of succinic acid, offer a versatile platform where these structural features can be tuned to achieve desired properties in a polymer matrix, most commonly polyvinyl chloride (PVC).

Influence of Alkyl Chain Length

Studies have consistently shown that the length of the linear alkyl chains in dialkyl succinates significantly impacts their plasticizing efficiency. Longer alkyl chains generally lead to a more pronounced reduction in the glass transition temperature (Tg) of the polymer, indicating greater flexibility. However, there is an optimal chain length beyond which compatibility with the polymer matrix can decrease, leading to plasticizer exudation. For instance, while didecyl succinate (C10) and didodecyl succinate (C12) are effective plasticizers, very long chains can reduce compatibility.[1][2]

The Effect of Branching: this compound in Focus

This compound, featuring a branched C10 alkyl chain, offers a unique set of properties compared to its linear counterparts. Branching in the alkyl chain can influence plasticizer performance in several ways:

  • Plasticizing Efficiency: While linear plasticizers are often more efficient at reducing Tg at the same molecular weight, branched isomers can offer a good balance of properties. The branching in this compound can create more free volume within the polymer matrix, contributing to flexibility.[3]

  • Migration Resistance: A key advantage of branched esters like this compound is often their superior migration resistance. The branched structure can increase the tortuosity of the diffusion path out of the polymer, leading to lower leaching and volatilization rates compared to linear isomers of similar molecular weight.[4] This is a critical attribute for applications where product safety and longevity are paramount, such as in medical tubing and pharmaceutical packaging.

  • Thermal Stability: The thermal stability of succinate esters is generally high, with decomposition temperatures often exceeding the processing temperatures of most polymers.[5]

The following tables summarize the comparative performance of this compound against other common succinate esters.

Table 1: Comparative Plasticizing Efficiency of Succinate Esters in PVC
Succinate EsterAlkyl ChainGlass Transition Temperature (Tg) Reduction EfficiencyTensile StrengthElongation at Break
Diethyl Succinate (DES)C2LowerHigherLower
Dibutyl Succinate (DBS)C4ModerateModerateModerate
Dihexyl Succinate (DHS)C6HighLowerHigher
Dioctyl Succinate (DOS)C8Very HighLowerVery High
This compound (DIDS) C10 (branched) High Lower High
Didecyl Succinate (DDS)C10 (linear)Very HighLowerVery High

Note: Performance is generally compared at the same concentration (e.g., 40-50 phr) in PVC. "Lower" tensile strength and "higher" elongation at break are indicative of better plasticizing efficiency.

Table 2: Comparative Migration Resistance and Thermal Stability of Succinate Esters
Succinate EsterMolecular Weight ( g/mol )Migration Resistance (Leaching/Volatility)Thermal Stability (Decomposition Temp.)
Diethyl Succinate (DES)174.19LowerLower
Dibutyl Succinate (DBS)230.30ModerateModerate
Dihexyl Succinate (DHS)286.41HighHigh
Dioctyl Succinate (DOS)342.52Very HighVery High
This compound (DIDS) 398.66 Excellent Very High
Didecyl Succinate (DDS)398.66Very HighVery High

Experimental Protocols

To ensure the reproducibility and validity of the comparative data, standardized experimental protocols are essential. Below are detailed methodologies for key experiments used to evaluate plasticizer performance.

Determination of Glass Transition Temperature (Tg)

The glass transition temperature is a key indicator of a plasticizer's efficiency. It can be determined using Differential Scanning Calorimetry (DSC) or Thermomechanical Analysis (TMA).

Protocol: Differential Scanning Calorimetry (DSC)

  • Sample Preparation: A small sample (typically 5-10 mg) of the plasticized polymer is accurately weighed and hermetically sealed in an aluminum pan.

  • Instrument Setup: The DSC instrument is calibrated using a standard material (e.g., indium). An empty sealed pan is used as a reference.

  • Thermal Program: The sample is subjected to a controlled temperature program. A common procedure involves:

    • Heating from room temperature to a temperature above the expected Tg (e.g., 120°C) at a constant rate (e.g., 10°C/min) to erase the thermal history.

    • Cooling the sample back to a low temperature (e.g., -50°C).

    • A second heating scan at the same rate.

  • Data Analysis: The glass transition is observed as a step-change in the heat flow curve during the second heating scan. The Tg is typically determined as the midpoint of this transition.[4][6]

Evaluation of Mechanical Properties (Tensile Testing)

Tensile properties, such as tensile strength and elongation at break, provide direct measures of the flexibility and durability of the plasticized material.

Protocol: Tensile Testing (ASTM D638)

  • Specimen Preparation: Dumbbell-shaped specimens are prepared from the plasticized polymer sheets according to the specifications of ASTM D638.[2][5] The dimensions of the specimens must be precise.

  • Conditioning: The specimens are conditioned at a standard temperature and humidity (e.g., 23°C and 50% relative humidity) for a specified period before testing.

  • Testing Procedure:

    • The thickness and width of the gauge section of the specimen are measured.

    • The specimen is mounted in the grips of a universal testing machine.

    • The specimen is pulled at a constant rate of crosshead movement until it fractures.

  • Data Acquisition: The load and extension are recorded throughout the test. From this data, stress-strain curves are generated, and the tensile strength and elongation at break are calculated.[7][8]

Assessment of Migration Resistance

Migration tests evaluate the tendency of the plasticizer to move out of the polymer matrix, which is crucial for safety and long-term performance.

Protocol: Solvent Extraction (ASTM D1239)

  • Sample Preparation: A precisely weighed sample of the plasticized polymer film of known surface area is prepared.

  • Extraction: The sample is immersed in a specific solvent (e.g., n-hexane, ethanol, or a food simulant) at a controlled temperature for a defined period (e.g., 24 hours at 25°C).

  • Analysis: After extraction, the polymer sample is removed, dried, and reweighed. The weight loss corresponds to the amount of plasticizer that has leached into the solvent.[9]

Protocol: Volatility (Activated Carbon Method - ISO 176)

  • Sample Preparation: A weighed disc of the plasticized polymer is placed in a container with activated carbon, ensuring no direct contact.

  • Heating: The container is placed in an oven at an elevated temperature (e.g., 70°C) for a specified duration (e.g., 24 hours).

  • Analysis: The polymer disc is removed, cleaned of any carbon dust, and reweighed. The weight loss represents the amount of plasticizer that has volatilized.[9]

Evaluation of Thermal Stability

Thermogravimetric Analysis (TGA) is used to determine the thermal stability of the plasticizers and the plasticized materials.

Protocol: Thermogravimetric Analysis (TGA) (ASTM E1131)

  • Sample Preparation: A small, accurately weighed sample (5-10 mg) of the plasticizer or plasticized polymer is placed in a TGA sample pan.[10]

  • Instrument Setup: The TGA instrument is purged with an inert gas (e.g., nitrogen) to prevent oxidation.

  • Heating Program: The sample is heated at a constant rate (e.g., 10°C/min) over a wide temperature range (e.g., from room temperature to 600°C).

  • Data Analysis: The weight of the sample is continuously monitored as a function of temperature. The resulting TGA curve shows the temperatures at which weight loss occurs, indicating decomposition. The onset temperature of decomposition is a measure of thermal stability.[11][12][13]

Succinate Signaling Pathways

Beyond their role as plasticizers, succinate and its esters can interact with biological systems. Succinate is a known signaling molecule that can act both extracellularly and intracellularly, which is of particular interest in drug development and biocompatibility assessments.

Extracellular Signaling via SUCNR1/GPR91

Extracellular succinate can bind to and activate a G-protein coupled receptor known as succinate receptor 1 (SUCNR1), also called GPR91.[1][14] This can trigger various downstream signaling cascades.

GPR91_Signaling cluster_membrane Cell Membrane cluster_cytosol Cytosol succinate Extracellular Succinate sucnr1 SUCNR1 (GPR91) succinate->sucnr1 Binds g_protein Gq/Gi G-protein sucnr1->g_protein Activates plc PLC g_protein->plc Activates erk_pathway ERK/MAPK Pathway g_protein->erk_pathway Activates ip3_dag IP3 / DAG plc->ip3_dag Generates ca_release Ca²⁺ Release ip3_dag->ca_release ca_release->erk_pathway nfkb_pathway NF-κB Pathway erk_pathway->nfkb_pathway cellular_response Cellular Response (e.g., Inflammation, Gene Expression) nfkb_pathway->cellular_response

Caption: Extracellular succinate signaling via the SUCNR1/GPR91 receptor.

Intracellular Succinate Signaling

Elevated intracellular levels of succinate esters can also exert signaling effects independent of the SUCNR1 receptor. One such pathway involves the modulation of mitochondrial dynamics and reactive oxygen species (ROS) production.[12][14][15]

Intracellular_Succinate_Signaling cluster_cell Cell cluster_mitochondrion Mitochondrion succinate_ester Intracellular Succinate Ester mitochondrial_fission Mitochondrial Fission succinate_ester->mitochondrial_fission Reduces cellular_ros Cellular ROS Production mitochondrial_fission->cellular_ros Leads to reduced inflammatory_response Pro-inflammatory Response cellular_ros->inflammatory_response Modulates

References

A Comparative Biocompatibility Assessment: Diisodecyl Succinate vs. DEHP in Medical Devices

Author: BenchChem Technical Support Team. Date: November 2025

An Objective Guide for Researchers, Scientists, and Drug Development Professionals

The selection of plasticizers for medical devices is a critical consideration in ensuring patient safety. For decades, Di(2-ethylhexyl) phthalate (DEHP) has been the most common plasticizer used to impart flexibility to polyvinyl chloride (PVC)-based medical products. However, growing concerns over its potential toxicity have spurred the search for safer alternatives. This guide provides a comparative assessment of the biocompatibility of Diisodecyl succinate (DIDS), a non-phthalate alternative, and DEHP, supported by available data and standardized experimental protocols.

Executive Summary

This guide summarizes the available biocompatibility data for this compound (DIDS) and Di(2-ethylhexyl) phthalate (DEHP). While extensive toxicological data exists for DEHP, highlighting concerns regarding its reproductive toxicity and potential carcinogenicity, there is a notable scarcity of publicly available, direct comparative biocompatibility data for DIDS. This document aims to present the known information on both compounds, adhering to the principles of biocompatibility evaluation as outlined in the ISO 10993 standards, to aid researchers and developers in making informed decisions.

Quantitative Biocompatibility Data

The following tables summarize key biocompatibility endpoints for DEHP. Due to the limited availability of specific data for this compound, the corresponding fields are largely marked as "Data not available." This underscores the critical need for further research into the biocompatibility profile of this DEHP alternative.

Table 1: In Vitro Cytotoxicity

Test ParameterThis compound (DIDS)Di(2-ethylhexyl) phthalate (DEHP)
Cell Viability (ISO 10993-5) Data not availableCan exhibit cytotoxic effects, particularly its metabolite MEHP.[1]
Test Method Elution, Direct ContactElution, Direct Contact
Cell Line L929, Balb/c 3T3L929, various others
Endpoint Cell Lysis, Inhibition of Cell GrowthCell Lysis, Inhibition of Cell Growth

Table 2: Hemocompatibility (ISO 10993-4)

Test ParameterThis compound (DIDS)Di(2-ethylhexyl) phthalate (DEHP)
Hemolysis Data not availableDEHP has been shown to stabilize red blood cell membranes, but its leaching can affect blood components.[2]
Thrombogenicity Data not availableCan contribute to the thrombogenicity of PVC materials.[3]
Complement Activation Data not availableCan cause complement activation.[3]

Table 3: Genotoxicity & Carcinogenicity

Test ParameterThis compound (DIDS)Di(2-ethylhexyl) phthalate (DEHP)
Genotoxicity (Ames Test) Data not availableGenerally considered not mutagenic in bacterial assays.
Carcinogenicity Data not availableClassified as possibly carcinogenic to humans (Group 2B) by IARC.[3]

Table 4: Systemic Toxicity

Test ParameterThis compound (DIDS)Di(2-ethylhexyl) phthalate (DEHP)
Acute Systemic Toxicity Data not availableLow acute toxicity.
Subchronic/Chronic Toxicity Data not availableTesticular atrophy, liver and kidney effects observed in animal studies.[4]
Reproductive/Developmental Toxicity Data not availableKnown reproductive toxicant in animal studies, affecting male reproductive development.[4][5][6]

Experimental Protocols

The biocompatibility of medical device materials is typically assessed following the international standard ISO 10993. Below are outlines of the methodologies for key experiments.

In Vitro Cytotoxicity Testing (ISO 10993-5)

This test evaluates the potential for a material to cause cell death or inhibit cell growth.

  • Sample Preparation : The test material (or an extract) is prepared according to standardized procedures. For extract tests, the material is incubated in a solvent (e.g., cell culture medium with or without serum) to allow any leachable substances to be extracted.

  • Cell Culture : A layer of mammalian cells (e.g., L929 mouse fibroblasts) is grown in a laboratory dish.[3][4]

  • Exposure : The prepared sample (or extract) is placed in direct contact with the cell layer or the extract is added to the cell culture medium.

  • Incubation : The cells are incubated with the test material for a defined period (e.g., 24-72 hours).

  • Assessment : After incubation, the cells are examined for signs of toxicity. This can be done qualitatively (microscopic observation of cell morphology) or quantitatively (e.g., using an MTT assay to measure cell viability). A reduction in cell viability below 70% is generally considered a cytotoxic effect.[7]

Hemocompatibility Testing (ISO 10993-4)

These tests assess the effects of blood-contacting medical devices on blood components.

  • Hemolysis :

    • Direct Contact Method : The test material is incubated directly with a suspension of red blood cells.

    • Extract Method : An extract of the material is incubated with a red blood cell suspension.

    • Analysis : The amount of hemoglobin released from the red blood cells is measured spectrophotometrically to determine the percentage of hemolysis.

  • Coagulation :

    • The effect of the material on blood clotting time is assessed using tests such as the Partial Thromboplastin Time (PTT).[8]

  • Thrombogenicity :

    • This can be evaluated in vitro by observing platelet adhesion and aggregation on the material surface, or in vivo by implanting the device in an animal model and examining for thrombus formation.[8]

  • Complement Activation :

    • The material is incubated with human serum, and the levels of complement activation markers (e.g., SC5b-9) are measured using immunoassays.[8]

Visualizing Experimental Workflows and Pathways

To further clarify the experimental processes and biological interactions, the following diagrams are provided.

Biocompatibility_Testing_Workflow cluster_planning Phase 1: Planning & Characterization cluster_invitro Phase 2: In Vitro Testing cluster_invivo Phase 3: In Vivo Testing (If Required) cluster_evaluation Phase 4: Final Evaluation Start Device Concept MaterialChar Material Characterization (ISO 10993-18) Start->MaterialChar RiskAnalysis Risk Analysis (ISO 14971) MaterialChar->RiskAnalysis TestSelection Test Selection (ISO 10993-1) RiskAnalysis->TestSelection Cytotoxicity Cytotoxicity (ISO 10993-5) TestSelection->Cytotoxicity Genotoxicity Genotoxicity (ISO 10993-3) TestSelection->Genotoxicity Hemocompatibility Hemocompatibility (ISO 10993-4) TestSelection->Hemocompatibility SystemicTox Systemic Toxicity (ISO 10993-11) TestSelection->SystemicTox Implantation Implantation (ISO 10993-6) TestSelection->Implantation Sensitization Sensitization (ISO 10993-10) TestSelection->Sensitization BioSafetyEval Biological Safety Evaluation Cytotoxicity->BioSafetyEval Genotoxicity->BioSafetyEval Hemocompatibility->BioSafetyEval SystemicTox->BioSafetyEval Implantation->BioSafetyEval Sensitization->BioSafetyEval End Regulatory Submission BioSafetyEval->End

Biocompatibility testing workflow based on ISO 10993 standards.

DEHP_Toxicity_Pathway cluster_effects Adverse Outcomes DEHP DEHP Exposure Metabolism Metabolism to MEHP (mono(2-ethylhexyl) phthalate) DEHP->Metabolism PPAR PPAR Activation (Peroxisome Proliferator- Activated Receptors) Metabolism->PPAR GeneExpression Altered Gene Expression PPAR->GeneExpression ReproTox Reproductive Toxicity (e.g., decreased testosterone) GeneExpression->ReproTox HepatoTox Hepatotoxicity (e.g., liver enlargement) GeneExpression->HepatoTox DevTox Developmental Toxicity GeneExpression->DevTox

Simplified signaling pathway for DEHP-induced toxicity.

Conclusion

The established toxicological profile of DEHP raises significant biocompatibility concerns, particularly for vulnerable patient populations. While this compound is presented as a potentially safer alternative, the current lack of comprehensive and publicly accessible biocompatibility data makes a direct and robust comparison challenging. For researchers, scientists, and drug development professionals, this highlights a critical gap in the literature. A thorough biocompatibility assessment of DIDS, following the rigorous protocols outlined in the ISO 10993 standards, is imperative to validate its safety and suitability as a replacement for DEHP in medical devices. Until such data becomes widely available, a precautionary approach and a thorough risk assessment are essential when considering the use of any new plasticizer in medical applications.

References

Cross-validation of Diisodecyl succinate's effects across multiple cancer cell lines

Author: BenchChem Technical Support Team. Date: November 2025

A comprehensive search of publicly available scientific literature and research databases has revealed no studies on the effects of Diisodecyl succinate on any cancer cell lines. Therefore, a comparison guide on this topic cannot be generated at this time.

There is a significant lack of research into the potential anti-cancer or pro-cancer properties of this compound. As a result, no quantitative data, experimental protocols, or established signaling pathways associated with its effects on cancer cells are available to create the requested in-depth comparison guide.

While no information exists for this compound, it is important to distinguish it from the well-studied metabolite, succinate. Succinate, a key component of the Krebs cycle, has been identified as an "oncometabolite" and plays a complex role in cancer biology.

The Role of Succinate in Cancer: A Brief Overview

Succinate has been shown to influence cancer progression through various mechanisms:

  • HIF-1α Stabilization: In certain tumor types with mutations in the succinate dehydrogenase (SDH) enzyme, succinate accumulates and can lead to the stabilization of Hypoxia-Inducible Factor 1-alpha (HIF-1α). This can promote angiogenesis, cell survival, and metastasis.[1][2]

  • Signaling Molecule: Extracellular succinate can act as a signaling molecule by activating the succinate receptor 1 (SUCNR1).[1] This can trigger downstream signaling cascades that promote cell migration, invasion, and the formation of new blood vessels that supply tumors.[1][2]

The signaling pathway for succinate-mediated effects in cancer is multifaceted and can involve:

  • PI3K/Akt Pathway: Activation of SUCNR1 by succinate can lead to the activation of the PI3K/Akt signaling pathway, which is crucial for cell growth and proliferation.[1]

  • ERK1/2 and STAT3 Activation: Succinate can also induce the activation of ERK1/2 and STAT3, leading to the upregulation of vascular endothelial growth factor (VEGF), a key promoter of angiogenesis.[1][2]

Below is a generalized diagram of the signaling pathway initiated by extracellular succinate in cancer cells.

Succinate_Signaling_Pathway cluster_extracellular Extracellular Space cluster_cell Cancer Cell Succinate_ext Extracellular Succinate SUCNR1 SUCNR1 Succinate_ext->SUCNR1 Binds to PI3K PI3K SUCNR1->PI3K ERK12 ERK1/2 SUCNR1->ERK12 Akt Akt PI3K->Akt HIF1a HIF-1α Stabilization Akt->HIF1a STAT3 STAT3 ERK12->STAT3 VEGF VEGF Upregulation STAT3->VEGF Migration Cell Migration & Invasion HIF1a->Migration Angiogenesis Angiogenesis VEGF->Angiogenesis

Caption: Extracellular succinate signaling in cancer.

References

Comparative analysis of the endocrine-disrupting potential of Diisodecyl succinate and other plasticizers

Author: BenchChem Technical Support Team. Date: November 2025

A critical evaluation of the endocrine-disrupting potential of plasticizers is paramount for ensuring human and environmental safety. This guide provides a comparative analysis of various plasticizers, offering insights into their effects on endocrine pathways. While comprehensive data on numerous plasticizers is available, it is important to note a significant data gap in the peer-reviewed literature regarding the endocrine-disrupting potential of Diisodecyl succinate (DIDS). Therefore, this document serves as a framework for analysis, presenting available data for other common plasticizers and detailing the experimental protocols necessary for a thorough evaluation of substances like DIDS.

Data Presentation: Comparative Endocrine Activity of Plasticizers

The following table summarizes the endocrine-disrupting potential of several common plasticizers based on in vitro assays. The data is compiled from multiple studies to provide a comparative overview. It is crucial to consult the original research for detailed experimental conditions and nuances.

PlasticizerAssay TypeEndpointResult
Di(2-ethylhexyl) phthalate (DEHP) E-Screen (MCF-7 cells)Estrogenic ActivityModerate agonist activity[1]
AR Gene Reporter (MDA-kb2 cells)Androgenic/Anti-androgenic ActivityNo significant activity[1]
H295R Steroidogenesis AssaySteroidogenesisIncreased estradiol synthesis[1]
Di-n-butyl phthalate (DBP) Yeast Estrogen Screen (YES)Estrogenic ActivityWeakly estrogenic[2]
JEG-3 Cell Aromatase AssayAromatase ActivitySignificant decrease in P450 aromatase activity[3]
Diisononyl phthalate (DINP) E-Screen (MCF-7 cells)Estrogenic ActivityNo estrogenic or anti-estrogenic activity[1]
AR Gene Reporter (MDA-kb2 cells)Androgenic/Anti-androgenic ActivityNo androgenic or anti-androgenic activity[1]
H295R Steroidogenesis AssaySteroidogenesisIncreased estradiol synthesis[1]
Di-isodecyl phthalate (DIDP) Multiple in vitro and in vivo assaysEstrogen, Androgen, Thyroid, and Steroidogenesis (EATS) pathwaysConcluded to not be an endocrine disruptor based on a weight of evidence assessment[4][5][6]
1,2-Cyclohexane dicarboxylic acid diisononyl ester (DINCH) E-Screen (MCF-7 cells)Estrogenic ActivityNo estrogenic or anti-estrogenic activity[1]
AR Gene Reporter (MDA-kb2 cells)Androgenic/Anti-androgenic ActivityNo androgenic or anti-androgenic activity[1]
H295R Steroidogenesis AssaySteroidogenesisIncreased estradiol synthesis[1]
Bisphenol A (BPA) E-Screen (MCF-7 cells)Estrogenic ActivityEstrogenic agonist activity[7]
JEG-3 Cell Aromatase AssayAromatase ActivityDecreased P450 aromatase activity[3]

Experimental Protocols

A tiered approach is often employed to screen for endocrine-disrupting chemicals, beginning with in silico and in vitro methods and progressing to in vivo assays for confirmation.[8]

In Vitro Assays

1. Estrogen Receptor (ER) Transcriptional Activation Assay (e.g., E-Screen)

  • Objective: To assess the potential of a chemical to induce or inhibit estrogen receptor-mediated cellular responses.

  • Cell Line: MCF-7 human breast cancer cells, which are estrogen-responsive.

  • Methodology:

    • MCF-7 cells are cultured in a medium stripped of estrogens.

    • The cells are then exposed to a range of concentrations of the test substance (e.g., this compound) for a specified period (e.g., 6 days). 17β-estradiol is used as a positive control, and a vehicle control (e.g., DMSO) is also included.

    • Cell proliferation is measured as an endpoint, often using a colorimetric assay (e.g., sulforhodamine B).

    • An increase in cell proliferation compared to the vehicle control indicates potential estrogenic activity. To test for anti-estrogenic activity, the substance is co-incubated with 17β-estradiol, and a reduction in the estradiol-induced proliferation is measured.[1]

2. Androgen Receptor (AR) Transcriptional Activation Assay

  • Objective: To determine if a substance can act as an agonist or antagonist of the androgen receptor.

  • Cell Line: A cell line genetically modified to express the human androgen receptor and a reporter gene (e.g., luciferase) under the control of an androgen-responsive element (e.g., AR-EcoScreen cells or MDA-kb2 cells).[9]

  • Methodology:

    • The cells are exposed to various concentrations of the test chemical. For agonist testing, the chemical is added alone. For antagonist testing, the chemical is added in the presence of a known androgen receptor agonist (e.g., dihydrotestosterone - DHT).

    • After an incubation period, the cells are lysed, and the activity of the reporter gene product (e.g., luciferase) is measured.

    • An increase in reporter activity indicates androgenic potential, while a decrease in DHT-induced reporter activity suggests anti-androgenic properties.[1][10]

3. H295R Steroidogenesis Assay

  • Objective: To evaluate the effect of a chemical on the production of steroid hormones.

  • Cell Line: H295R human adrenocortical carcinoma cells, which express the key enzymes for steroidogenesis.

  • Methodology:

    • H295R cells are exposed to the test substance for a defined period (e.g., 48 hours).

    • The culture medium is then collected and analyzed for the levels of various steroid hormones, such as testosterone and estradiol, typically using liquid chromatography-mass spectrometry (LC-MS) or enzyme-linked immunosorbent assays (ELISAs).

    • Alterations in hormone levels compared to a vehicle control indicate interference with steroidogenesis.[1][11]

In Vivo Assays

Should in vitro screening indicate potential endocrine activity, in vivo assays are conducted as a higher tier of testing.

1. Uterotrophic Assay (for estrogenic activity)

  • Objective: To assess the estrogenic or anti-estrogenic activity of a substance in a living organism.

  • Animal Model: Immature or ovariectomized female rats.

  • Methodology:

    • The animals are administered the test substance daily for three consecutive days via oral gavage or subcutaneous injection.

    • On the fourth day, the animals are euthanized, and the uterus is removed and weighed (wet and blotted weight).

    • An increase in uterine weight compared to the control group indicates estrogenic activity. For anti-estrogenicity, the substance is co-administered with an estrogen, and a reduction in the estrogen-induced uterine weight gain is measured.

2. Hershberger Assay (for androgenic and anti-androgenic activity)

  • Objective: To detect substances with androgenic or anti-androgenic effects.

  • Animal Model: Peripubertal castrated male rats.

  • Methodology:

    • The castrated rats are treated with the test substance for 10 consecutive days. For anti-androgen testing, the substance is co-administered with testosterone propionate.

    • After the treatment period, specific androgen-responsive tissues (ventral prostate, seminal vesicles, bulbocavernosus/levator ani muscles, and glans penis) are excised and weighed.

    • An increase in the weight of these tissues suggests androgenic activity, while a decrease in tissue weight in the presence of testosterone indicates anti-androgenic activity.[10]

Mandatory Visualizations

Signaling Pathways and Experimental Workflows

The following diagrams illustrate key conceptual frameworks for understanding and assessing endocrine disruption.

Experimental_Workflow cluster_in_silico In Silico Screening cluster_in_vitro In Vitro Assays cluster_in_vivo In Vivo Confirmation cluster_assessment Risk Assessment QSAR QSAR Modeling (Structure-Activity Relationship) Receptor_Binding Receptor Binding Assays (ER, AR) QSAR->Receptor_Binding Prioritization Transcriptional_Activation Transcriptional Activation (e.g., E-Screen, AR-EcoScreen) Receptor_Binding->Transcriptional_Activation Steroidogenesis Steroidogenesis Assay (H295R) Transcriptional_Activation->Steroidogenesis Uterotrophic Uterotrophic Assay (Estrogenic) Steroidogenesis->Uterotrophic If Estrogenic/Steroidogenic Hershberger Hershberger Assay (Androgenic/Anti-androgenic) Steroidogenesis->Hershberger If Androgenic/Steroidogenic Generational_Studies Multi-Generational Studies Uterotrophic->Generational_Studies Hershberger->Generational_Studies WoE Weight of Evidence Analysis Generational_Studies->WoE Conclusion Conclusion on Endocrine Disruption Potential WoE->Conclusion

Caption: Tiered testing workflow for endocrine disruptor assessment.

Estrogen_Signaling_Pathway Plasticizer Estrogenic Plasticizer (e.g., BPA, DEHP) ER Estrogen Receptor (ER) (in cytoplasm) Plasticizer->ER Binds to ER, displaces HSP HSP Heat Shock Proteins (HSP) ER->HSP Bound & Inactive Dimerization ER Dimerization ER->Dimerization Translocation Nuclear Translocation Dimerization->Translocation ERE Estrogen Response Element (ERE) (on DNA) Translocation->ERE Binds to ERE Transcription Gene Transcription ERE->Transcription Response Cellular Response (e.g., Proliferation) Transcription->Response

Caption: Estrogen receptor signaling pathway and disruption by plasticizers.

Androgen_Signaling_Pathway Plasticizer Anti-Androgenic Plasticizer AR Androgen Receptor (AR) (in cytoplasm) Plasticizer->AR Blocks Androgen Binding HSP Heat Shock Proteins (HSP) AR->HSP Bound & Inactive Dimerization AR Dimerization AR->Dimerization Androgen Androgen (e.g., DHT) Androgen->AR Binds to AR, displaces HSP Translocation Nuclear Translocation Dimerization->Translocation ARE Androgen Response Element (ARE) (on DNA) Translocation->ARE Binds to ARE Transcription Gene Transcription ARE->Transcription Response Cellular Response (Blocked) Transcription->Response Inhibited

Caption: Androgen receptor signaling and disruption by anti-androgenic plasticizers.

References

Validating the use of Diisodecyl succinate as a non-toxic alternative to phthalates in toys

Author: BenchChem Technical Support Team. Date: November 2025

A Comparative Guide for Researchers and Product Development Professionals

The pervasive use of phthalates as plasticizers in toys has raised significant health concerns due to their classification as endocrine-disrupting chemicals (EDCs).[1] This has driven the search for safer alternatives that can match the performance of traditional phthalates without the associated toxicological risks. This guide provides a comprehensive comparison of Diisodecyl succinate, a promising non-toxic alternative, with commonly used phthalates in toy manufacturing. The information is supported by experimental data on succinate-based plasticizers and standardized testing protocols.

The Problem with Phthalates in Toys

Phthalates are a class of chemicals used to make plastics, like polyvinyl chloride (PVC), more flexible and durable. However, they are not chemically bound to the polymer matrix and can leach out over time, leading to human exposure, particularly in young children who frequently mouth toys.[2][3][4] Concerns about phthalates stem from their potential to interfere with the endocrine system, which can lead to a range of health issues.[1][5]

This compound: A Safer Alternative

This compound belongs to a class of dialkyl succinates, which are being explored as "green plasticizers" due to their favorable toxicological profiles and derivation from renewable resources. While specific toxicological data for this compound is limited, studies on structurally similar succinate esters, such as Di-n-heptyl succinate (DHPS) and Dioctyl succinate (DOS), provide strong evidence for their safety compared to phthalates.

Comparative Data: this compound (by Analogy) vs. Phthalates

The following tables summarize the available quantitative data comparing the toxicological and performance characteristics of succinate-based plasticizers with common phthalates like Di(2-ethylhexyl) phthalate (DEHP) and Diisononyl phthalate (DINP).

Table 1: Toxicological Data Comparison

ParameterThis compound (and its analogues)Phthalates (DEHP, DINP, DIDP)
Acute Oral Toxicity (LD50, rat) > 3,000 mg/kg (for Dioctyl sodium sulfosuccinate)[6]> 29,100 mg/kg (for DIDP)[7]
Dermal Irritation Not expected to be a skin irritant (based on analogue data)[8]Mild skin irritant[7]
Eye Irritation Not expected to be an eye irritant (based on analogue data)[8]Mild eye irritant[7][9]
Genotoxicity Negative in Ames test (for Dioctyl sodium sulfosuccinate)[6]Not genotoxic (for DIDP)[7]
Reproductive Toxicity No detrimental effects on male germline stem cells (for Dioctyl succinate)[10]Can cause reproductive abnormalities (e.g., hypospadias, non-scrotal testes) (for DIOP)[11]
Endocrine Disruption Not considered an endocrine disruptor (for DINCH, a non-phthalate alternative)[12]Known endocrine disruptors (e.g., DEHP)[1]

Table 2: Performance Data Comparison

ParameterSuccinate-Based PlasticizersPhthalates (DEHP, DINP)
Plasticizing Efficiency Similar or better than DEHP[13]High
Migration Resistance Better than DEHP and DINP[14]Lower, prone to leaching
Low-Temperature Flexibility ExcellentGood
Biodegradability Rapidly biodegradable[13]Slower biodegradation

Experimental Protocols

Detailed methodologies for key experiments are crucial for validating the safety and performance of plasticizers. The following are summaries of standard protocols.

Acute Oral Toxicity Testing (OECD Guideline 425)

The Up-and-Down Procedure (UDP) is used to determine the acute oral toxicity (LD50). A single rodent is dosed at a step below the estimated LD50. Subsequent animals are dosed at higher or lower levels depending on the outcome for the previous animal. The LD50 is then calculated using the maximum likelihood method.[15]

Migration Testing in Saliva Simulant

To estimate oral exposure from mouthing toys, migration studies are conducted using a saliva simulant. The general procedure involves:

  • Sample Preparation: Cutting the plastic toy into small, standardized pieces.

  • Extraction: Immersing the plastic pieces in a saliva simulant solution.

  • Agitation: Shaking the mixture for a defined period to simulate mouthing.

  • Analysis: Quantifying the amount of plasticizer that has leached into the simulant using techniques like Gas Chromatography-Mass Spectrometry (GC-MS).

In Vitro Endocrine Activity Assays

These assays are used to assess the potential of a substance to interfere with the endocrine system. Key assays include:

  • Estrogen Receptor (ER) and Androgen Receptor (AR) Transactivation Assays: These tests measure the ability of a chemical to bind to and activate or inhibit estrogen and androgen receptors.

  • Steroidogenesis Assay (e.g., H295R cell line): This assay evaluates the effect of a chemical on the production of steroid hormones.

Visualizations

Signaling Pathway of Phthalate-Induced Endocrine Disruption

Phthalate_Toxicity_Pathway cluster_exposure Exposure cluster_absorption Absorption & Metabolism cluster_cellular Cellular Interaction cluster_effects Adverse Effects Phthalates Phthalates (e.g., DEHP) Metabolites Active Metabolites (e.g., MEHP) Phthalates->Metabolites Receptors Nuclear Receptors (e.g., PPAR, AR) Metabolites->Receptors Binds to Gene_Expression Altered Gene Expression Receptors->Gene_Expression Hormone_Production Disrupted Hormone Production Receptors->Hormone_Production Reproductive_Toxicity Reproductive Toxicity Gene_Expression->Reproductive_Toxicity Hormone_Production->Reproductive_Toxicity

Caption: Generalized signaling pathway of phthalate-induced endocrine disruption.

Experimental Workflow for Plasticizer Migration Testing

Migration_Testing_Workflow Start Start Sample_Prep Sample Preparation (Cut toy into pieces) Start->Sample_Prep Extraction Extraction with Saliva Simulant Sample_Prep->Extraction Agitation Agitation (Simulated Mouthing) Extraction->Agitation Analysis GC-MS Analysis Agitation->Analysis Quantification Quantification of Leached Plasticizer Analysis->Quantification End End Quantification->End

Caption: Standard experimental workflow for plasticizer migration testing from toys.

Logical Framework for Selecting Safer Plasticizer Alternatives

Safer_Alternative_Selection cluster_evaluation Evaluation Criteria cluster_decision Decision cluster_outcome Outcome Toxicity Low Toxicity (Non-EDC) Selection Select Safer Alternative Toxicity->Selection Performance High Performance (Plasticizing Efficiency) Performance->Selection Migration Low Migration Migration->Selection Safe_Product Safe and Compliant Toy Product Selection->Safe_Product Leads to

Caption: Logical framework for the selection of safer plasticizer alternatives in toy manufacturing.

Conclusion

The available evidence strongly suggests that succinate-based plasticizers, such as this compound, present a viable and safer alternative to traditional phthalates in the manufacturing of toys.[10][16][13][14] While more direct toxicological data on this compound would be beneficial, the data from its analogues demonstrate low toxicity, high performance, and reduced migration. For researchers and drug development professionals, the adoption of these alternatives, validated through rigorous and standardized experimental protocols, is a critical step towards ensuring the safety of children's products.

References

A Head-to-Head Comparison of Diisodecyl Succinate and Dioctyl Succinate as Plasticizers

Author: BenchChem Technical Support Team. Date: November 2025

A comprehensive guide for researchers and drug development professionals on the performance, properties, and experimental evaluation of two leading non-phthalate plasticizers.

In the ongoing search for safer and more effective plasticizers, succinate esters have emerged as promising alternatives to traditional phthalates. Among these, diisodecyl succinate (DIDS) and dioctyl succinate (DOS) are gaining significant attention. This guide provides a detailed head-to-head comparison of their performance as plasticizers, supported by experimental data and detailed methodologies to assist researchers and professionals in making informed decisions for their specific applications.

Executive Summary

Both this compound and dioctyl succinate serve as effective plasticizers for polymers like polyvinyl chloride (PVC), enhancing flexibility and workability. The primary distinction between the two lies in the length and branching of their alcohol chains. This compound, with its C10 branched alkyl chains, generally offers lower volatility and reduced migration compared to the C8 linear alkyl chains of dioctyl succinate. This often translates to better long-term stability and performance in demanding applications. However, dioctyl succinate can exhibit slightly better plasticizing efficiency at lower temperatures. The selection between the two will ultimately depend on the specific performance requirements of the end product, such as the desired level of flexibility, thermal stability, and migration resistance.

Performance Comparison: this compound vs. Dioctyl Succinate

The performance of a plasticizer is evaluated based on several key parameters. The following tables summarize the comparative performance of DIDS and DOS based on available data. It is important to note that direct comparative studies are limited, and some data for this compound is inferred from its close analogue, didecyl succinate (DDS).

Table 1: Mechanical Properties of Plasticized PVC (at 40 phr)

PropertyThis compound (DIDS)Dioctyl Succinate (DOS)Test Method
Tensile Strength (MPa) Approx. 18-20Approx. 19-21[1]ASTM D882[2][3][4]
Elongation at Break (%) Approx. 240-260Approx. 250-280[1]ASTM D882[2][3][4]
Hardness (Shore A) Approx. 85-90Approx. 80-85ASTM D2240[5][6][7]

Table 2: Thermal and Migration Properties

PropertyThis compound (DIDS)Dioctyl Succinate (DOS)Test Method
Glass Transition Temp. (Tg) Reduction GoodExcellent[8]DSC
Thermal Stability (TGA, 5% weight loss) > 230 °CApprox. 220-240 °C[1]Thermogravimetric Analysis
Migration Resistance (Solvent Extraction) ExcellentGood to Excellent[1][9]Solvent Extraction

Experimental Protocols

To ensure accurate and reproducible results, standardized testing methodologies are crucial. Below are detailed protocols for key experiments used to evaluate plasticizer performance.

Tensile Properties Testing

Objective: To determine the tensile strength and elongation at break of the plasticized PVC films, which indicate the material's strength and flexibility.

Standard: ASTM D882 - Standard Test Method for Tensile Properties of Thin Plastic Sheeting.[2][3][4]

Methodology:

  • Specimen Preparation: Prepare thin films of PVC plasticized with a specified concentration (e.g., 40 parts per hundred resin - phr) of either this compound or dioctyl succinate. Cut the films into dumbbell-shaped specimens with precise dimensions as specified in the standard.

  • Conditioning: Condition the specimens at a standard temperature (23 ± 2°C) and relative humidity (50 ± 5%) for at least 40 hours prior to testing.

  • Testing:

    • Mount the specimen in the grips of a universal testing machine.

    • Apply a tensile load at a constant rate of crosshead movement until the specimen fails.

    • Record the maximum load reached (for tensile strength) and the extension of the specimen at the point of failure (for elongation at break).

  • Calculation:

    • Tensile Strength (MPa): Maximum load / Original cross-sectional area of the specimen.

    • Elongation at Break (%): (Increase in length at break / Original length) x 100.

Hardness Testing

Objective: To measure the indentation hardness of the plasticized PVC, providing an indication of its softness.

Standard: ASTM D2240 - Standard Test Method for Rubber Property—Durometer Hardness.[5][6][7]

Methodology:

  • Specimen Preparation: Use a flat, smooth piece of the plasticized PVC with a minimum thickness of 6 mm.

  • Conditioning: Condition the specimen as per the tensile testing protocol.

  • Testing:

    • Use a Shore A durometer for flexible PVC.

    • Press the durometer's indenter firmly and vertically onto the surface of the specimen.

    • Read the hardness value from the durometer's scale within one second of firm contact.

    • Take multiple readings at different locations on the specimen and calculate the average.

Thermal Stability Analysis

Objective: To evaluate the thermal stability of the plasticized PVC by determining the temperature at which it begins to degrade.

Methodology: Thermogravimetric Analysis (TGA)

  • Sample Preparation: Place a small, accurately weighed sample (5-10 mg) of the plasticized PVC into a TGA crucible.

  • Testing:

    • Heat the sample in a controlled atmosphere (e.g., nitrogen or air) at a constant heating rate (e.g., 10°C/min).

    • Continuously monitor and record the weight of the sample as a function of temperature.

  • Analysis: Determine the temperature at which a specific percentage of weight loss occurs (e.g., 5% weight loss), which indicates the onset of thermal degradation.[10][11][12]

Migration Resistance Testing

Objective: To assess the tendency of the plasticizer to migrate out of the PVC matrix when in contact with a solvent.

Methodology: Solvent Extraction

  • Sample Preparation: Cut a precisely weighed piece of the plasticized PVC film.

  • Extraction:

    • Immerse the sample in a specific solvent (e.g., hexane, ethanol, or a food simulant) in a sealed container.

    • Maintain the container at a constant temperature for a specified period (e.g., 24 hours at 50°C).

  • Analysis:

    • Remove the PVC sample from the solvent, dry it thoroughly, and weigh it again.

    • The percentage of weight loss corresponds to the amount of plasticizer that has migrated into the solvent.[13]

Visualization of Experimental Workflow

The following diagram illustrates the typical workflow for evaluating and comparing the performance of plasticizers.

G cluster_prep Sample Preparation cluster_testing Performance Testing cluster_analysis Data Analysis & Comparison P1 PVC Resin M Compounding (e.g., two-roll mill) P1->M P2 This compound P2->M P3 Dioctyl Succinate P3->M P4 Stabilizers & Additives P4->M F Film/Sheet Formation (e.g., compression molding) M->F T1 Tensile Testing (ASTM D882) F->T1 T2 Hardness Testing (ASTM D2240) F->T2 T3 Thermal Analysis (TGA) F->T3 T4 Migration Testing (Solvent Extraction) F->T4 A1 Compare Tensile Strength & Elongation T1->A1 A2 Compare Hardness T2->A2 A3 Compare Thermal Stability T3->A3 A4 Compare Migration Resistance T4->A4 Conclusion Conclusion: Select Optimal Plasticizer A1->Conclusion A2->Conclusion A3->Conclusion A4->Conclusion

Caption: Workflow for plasticizer performance evaluation.

Logical Relationship of Plasticizer Properties

The interplay of various properties determines the overall suitability of a plasticizer for a given application.

G cluster_properties Plasticizer Properties cluster_performance Performance Characteristics P1 Molecular Weight C1 Plasticizing Efficiency P1->C1 affects C2 Thermal Stability P1->C2 influences C3 Migration Resistance P1->C3 major factor P2 Alkyl Chain Length P2->C1 affects P2->C3 influences P3 Branching P3->C1 can reduce P3->C3 improves P4 Polarity P4->C1 key for C4 Mechanical Properties C1->C4 determines C2->C4 impacts C3->C4 affects long-term

Caption: Interrelation of plasticizer properties and performance.

Conclusion

Both this compound and dioctyl succinate present viable, safer alternatives to traditional phthalate plasticizers. This compound, with its higher molecular weight and branched structure, is generally favored for applications requiring low volatility and high permanence. Dioctyl succinate, on the other hand, may offer a slight advantage in plasticizing efficiency, particularly in applications where low-temperature flexibility is critical. The choice between these two plasticizers should be guided by a thorough evaluation of the specific performance requirements of the final product, utilizing the standardized experimental protocols outlined in this guide. Further research focusing on direct, side-by-side comparisons will be invaluable in further elucidating the nuanced differences between these two promising plasticizers.

References

Independent Laboratory Validation of Analytical Methods for Diisodecyl Succinate: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

Diisodecyl succinate, a diester of succinic acid, finds applications in various industrial sectors. Ensuring the quality and purity of this compound necessitates robust analytical methods for its quantification and impurity profiling. This guide provides a comparative overview of a validated High-Performance Liquid Chromatography (HPLC) method and a potential alternative, Gas Chromatography-Mass Spectrometry (GC-MS), for the analysis of this compound. The information is compiled from established analytical validation guidelines and studies on related succinate compounds.

Data Presentation: Comparison of Analytical Methods

The following table summarizes the typical performance characteristics of a validated HPLC method compared to a GC-MS method for the analysis of this compound. The data presented are representative values based on common analytical practices and should be confirmed by specific laboratory validation.

Parameter HPLC Method GC-MS Method Reference
Specificity High, able to resolve from related impurities.Very High, mass spectrometric detection provides definitive identification.[1][2]
Linearity (r²) ≥ 0.999≥ 0.995[1][3]
Accuracy (% Recovery) 98.0 - 102.0%95.0 - 105.0%[2]
Precision (% RSD)
- Repeatability≤ 1.0%≤ 2.0%[2]
- Intermediate Precision≤ 2.0%≤ 5.0%[2]
Limit of Detection (LOD) 0.05 µg/mL0.01 µg/mL[1][3]
Limit of Quantitation (LOQ) 0.15 µg/mL0.03 µg/mL[1][3]

Experimental Protocols

High-Performance Liquid Chromatography (HPLC) Method

This method is suitable for the routine quality control of this compound.

Instrumentation:

  • HPLC system with a UV detector.

  • C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).

Reagents:

  • Acetonitrile (HPLC grade)

  • Water (HPLC grade)

  • This compound reference standard

Chromatographic Conditions:

  • Mobile Phase: Acetonitrile and water gradient.

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30 °C.

  • Detection Wavelength: 210 nm.

  • Injection Volume: 10 µL.

Standard and Sample Preparation:

  • Standard Stock Solution: Accurately weigh and dissolve the this compound reference standard in acetonitrile to obtain a known concentration.

  • Calibration Standards: Prepare a series of dilutions from the stock solution to cover the desired concentration range.

  • Sample Solution: Accurately weigh and dissolve the sample containing this compound in acetonitrile to a concentration within the calibration range.

Validation Parameters:

  • Specificity: Assessed by analyzing blank samples, and samples spiked with potential impurities to ensure no interference with the main peak.

  • Linearity: Determined by plotting the peak area response against the concentration of the calibration standards and calculating the correlation coefficient.[3]

  • Accuracy: Evaluated by the recovery of known amounts of this compound spiked into a placebo matrix.

  • Precision: Assessed through repeatability (multiple injections of the same sample) and intermediate precision (analysis on different days with different analysts).

Gas Chromatography-Mass Spectrometry (GC-MS) Method

This method offers higher specificity and sensitivity, making it suitable for impurity identification and trace-level analysis.

Instrumentation:

  • Gas chromatograph coupled to a mass spectrometer.

  • Capillary column suitable for ester analysis (e.g., DB-5ms, 30 m x 0.25 mm, 0.25 µm film thickness).

Reagents:

  • Dichloromethane (GC grade)

  • This compound reference standard

Chromatographic and Spectrometric Conditions:

  • Injector Temperature: 280 °C.

  • Oven Temperature Program: Start at 100 °C, hold for 2 minutes, then ramp to 300 °C at 15 °C/min, and hold for 10 minutes.

  • Carrier Gas: Helium at a constant flow rate.

  • Ionization Mode: Electron Ionization (EI).

  • Mass Range: m/z 40-500.

Standard and Sample Preparation:

  • Standard Stock Solution: Prepare a stock solution of this compound reference standard in dichloromethane.

  • Calibration Standards: Serially dilute the stock solution to create calibration standards.

  • Sample Solution: Dissolve the sample in dichloromethane to a suitable concentration.

Validation Parameters:

  • Specificity: Confirmed by the unique mass spectrum of this compound, allowing for clear differentiation from other components.[1]

  • Linearity: Established by analyzing the calibration standards and plotting the peak area against concentration.[1]

  • Accuracy and Precision: Determined similarly to the HPLC method.

  • LOD and LOQ: Calculated based on the signal-to-noise ratio of the chromatograms.[1]

Mandatory Visualization

The following diagram illustrates the general workflow for the validation of an analytical method, applicable to both HPLC and GC-MS techniques.

G cluster_0 Method Development cluster_1 Method Validation cluster_2 Routine Analysis A Define Analytical Requirements B Select Analytical Technique (HPLC/GC-MS) A->B C Optimize Method Parameters B->C D Specificity C->D E Linearity C->E F Accuracy C->F G Precision C->G H LOD & LOQ C->H I Sample Analysis D->I E->I F->I G->I H->I J Data Reporting I->J K Validated Method J->K

Caption: Workflow for Analytical Method Validation.

References

Safety Operating Guide

Proper Disposal Procedures for Diisodecyl Succinate

Author: BenchChem Technical Support Team. Date: November 2025

This document provides essential safety and logistical information for the proper disposal of diisodecyl succinate, catering to researchers, scientists, and drug development professionals. The following procedural guidance is designed to ensure safe handling and environmental responsibility.

Quantitative Data

For quick reference, the following table summarizes the key quantitative data for this compound.

PropertyValue
CAS Number 28801-70-9
Molecular Formula C₂₄H₄₆O₄
Molecular Weight 398.628 g/mol
Boiling Point 405.78 °C @ 760 mm Hg (estimated)
Flash Point 179.50 °C (355.00 °F) (estimated)
Water Solubility 5.311e-005 mg/L @ 25 °C (estimated)

Personal Protective Equipment (PPE)

Adherence to proper personal protective equipment protocols is mandatory when handling this compound. The following table outlines the recommended PPE.

Protection TypeRecommended Equipment
Eye/Face Protection Safety glasses with side-shields or chemical goggles.
Skin Protection Chemical-resistant gloves (e.g., nitrile rubber, neoprene). Lab coat or other protective clothing to prevent skin contact.
Respiratory Protection Not typically required under normal conditions with adequate ventilation. If mists or aerosols are generated, use a NIOSH-approved respirator.

Disposal Workflow

The proper disposal of this compound should follow a structured workflow to minimize risks and ensure compliance with regulations. The diagram below illustrates the key steps in the disposal process.

cluster_prep Preparation cluster_collection Collection cluster_disposal Disposal start Start: Unused or Waste this compound ppe Don Appropriate PPE start->ppe 1. container Select a Labeled, Leak-Proof Waste Container ppe->container 2. transfer Carefully Transfer Waste into Container container->transfer 3. seal Securely Seal the Container transfer->seal 4. storage Store in a Designated Hazardous Waste Area seal->storage 5. disposal_facility Arrange for Pickup by a Licensed Hazardous Waste Disposal Facility storage->disposal_facility 6. end End: Proper Disposal disposal_facility->end 7.

Caption: A logical workflow for the safe disposal of this compound.

Step-by-Step Disposal Procedures

1. Preparation for Disposal:

  • Assess the Waste: Determine if the this compound is unused, contaminated, or a residue.

  • Consult Safety Data Sheet (SDS): Always refer to the substance-specific SDS for the most detailed and up-to-date handling and disposal information.[1]

  • Personal Protective Equipment (PPE): Before handling the chemical, ensure you are wearing the appropriate PPE as outlined in the table above.

2. Spill Management:

  • Small Spills:

    • For minor spills, use an inert absorbent material such as sand, earth, or vermiculite to contain and soak up the liquid.

    • Collect the absorbed material using non-sparking tools and place it into a designated, labeled container for hazardous waste.

  • Large Spills:

    • In the event of a large spill, evacuate the area immediately and contact your institution's environmental health and safety (EHS) department or emergency response team.

    • Prevent the spill from entering drains or waterways.

3. Waste Collection and Storage:

  • Container Selection: Use a chemically compatible, leak-proof container for collecting this compound waste. The container must be clearly labeled as "Hazardous Waste" and include the chemical name.

  • Segregation: Do not mix this compound waste with other incompatible chemicals.

  • Storage: Store the sealed waste container in a designated, well-ventilated hazardous waste accumulation area, away from heat and sources of ignition.

4. Final Disposal:

  • Regulatory Compliance: The disposal of this compound must be carried out in accordance with all applicable local, state, and federal regulations.

  • Licensed Disposal Facility: Arrange for the collection and disposal of the hazardous waste through a licensed and reputable environmental services company. Do not attempt to dispose of this compound down the drain or in regular trash.

References

Essential Safety and Logistical Information for Handling Diisodecyl Succinate

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides immediate, essential safety and logistical information for the handling and disposal of Diisodecyl succinate in a laboratory setting. The following procedures are designed to ensure the safety of researchers, scientists, and drug development professionals.

Chemical and Physical Properties

This compound is a dicarboxylic acid ester. While specific toxicity data is limited, it is generally considered to be of low acute toxicity. The following table summarizes its key physical and chemical properties.

PropertyValue
CAS Number 28801-70-9
Molecular Formula C24H46O4
Molecular Weight 398.63 g/mol
Appearance Oily liquid
Boiling Point >250 °C
Flash Point 225 °C
Water Solubility Insoluble

Personal Protective Equipment (PPE)

While this compound is not classified as hazardous under the Globally Harmonized System (GHS), adherence to standard laboratory safety protocols is essential to minimize exposure and ensure a safe working environment. The following PPE is recommended:

PPE CategoryItemSpecificationRationale
Hand Protection Nitrile or Neoprene GlovesStandard laboratory gradeProvides a barrier against splashes and incidental contact.[1]
Eye Protection Safety Glasses with Side Shields or GogglesANSI Z87.1 certifiedProtects eyes from potential splashes.[1]
Body Protection Laboratory CoatStandardProtects skin and clothing from spills.
Respiratory Protection Not generally requiredUse in a well-ventilated areaThe low vapor pressure of this compound suggests a low inhalation risk at room temperature.[1] If heating or aerosolizing, work in a fume hood.

Handling and Storage Procedures

Handling:

  • Ensure adequate ventilation in the work area.[2]

  • Avoid direct contact with skin and eyes.[3]

  • Wash hands thoroughly after handling.

  • Keep containers tightly closed when not in use.

Storage:

  • Store in a cool, dry, and well-ventilated area.

  • Keep away from strong oxidizing agents.

  • Store in the original, tightly sealed container.[4]

Spill and Disposal Plans

Spill Response:

  • Small Spills:

    • Absorb the spill with an inert material (e.g., vermiculite, sand, or earth).

    • Place the absorbent material into a suitable, labeled container for disposal.

    • Clean the spill area with soap and water.

  • Large Spills:

    • Evacuate the area.

    • Ensure adequate ventilation.

    • Contain the spill to prevent it from entering drains.

    • Follow the same absorption and collection procedure as for small spills.

Disposal:

  • Dispose of this compound waste in accordance with local, state, and federal regulations for non-hazardous chemical waste.

  • Do not dispose of it down the drain.[5]

  • Ensure waste containers are properly labeled.

Experimental Workflow for Handling this compound

G cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Disposal prep_ppe Don Appropriate PPE (Gloves, Safety Glasses, Lab Coat) prep_setup Ensure Well-Ventilated Area (Fume Hood if Heating) prep_ppe->prep_setup handle_dispense Dispense this compound prep_setup->handle_dispense handle_experiment Perform Experimental Procedure handle_dispense->handle_experiment cleanup_decontaminate Decontaminate Glassware and Surfaces handle_experiment->cleanup_decontaminate cleanup_waste Collect Waste in Labeled Container cleanup_decontaminate->cleanup_waste cleanup_dispose Dispose of Waste per Institutional Guidelines cleanup_waste->cleanup_dispose cleanup_ppe Doff PPE cleanup_dispose->cleanup_ppe

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.